Technical Documentation Center

5-bromo-N,N,2-trimethylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-N,N,2-trimethylbenzamide
  • CAS: 908257-16-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 5-Bromo-N,N,2-trimethylbenzamide

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic positioning of halogens and sterically demanding groups on aromatic scaffolds is a fundamental tactic for tuning pharmacokinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic positioning of halogens and sterically demanding groups on aromatic scaffolds is a fundamental tactic for tuning pharmacokinetics and target binding. 5-Bromo-N,N,2-trimethylbenzamide (CAS: 908257-16-9) represents a highly versatile, bifunctional building block[1]. It features a robust N,N-dimethylamide moiety that dictates local conformational geometry through steric interactions with an adjacent ortho-methyl group, alongside a C5-bromide that serves as an orthogonal handle for transition-metal-catalyzed cross-coupling[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural data, providing field-proven synthetic methodologies, mechanistic rationales, and validated protocols for integrating this compound into complex drug discovery pipelines.

Molecular Architecture & Structural Dynamics

The chemical behavior of 5-bromo-N,N,2-trimethylbenzamide is heavily dictated by its steric environment. The presence of the C2-methyl group creates a severe steric clash with the N,N-dimethylamide group at C1.

Mechanistic Consequence: To minimize A-1,3-allylic-type strain, the amide plane is forced out of coplanarity with the aromatic ring. This orthogonal conformation significantly reduces the delocalization of the nitrogen lone pair into the aromatic π-system. Consequently, the carbonyl carbon becomes more electrophilic, and the aromatic ring is less electron-rich than a fully conjugated system would suggest. This structural dynamic is critical when predicting the molecule's stability against nucleophilic attack or its behavior in directed ortho-metalation (DoM) sequences.

StructuralDynamics Molecule 5-Bromo-N,N,2-trimethylbenzamide OrthoMethyl C2-Methyl Group (Steric Bulk) Molecule->OrthoMethyl AmideGroup N,N-Dimethylamide (Planar tendency) Molecule->AmideGroup Bromine C5-Bromine (Electrophilic Handle) Molecule->Bromine Conformation Orthogonal Conformation (Reduced Resonance) OrthoMethyl->Conformation Steric Clash AmideGroup->Conformation Forced out of plane

Fig 1: Structural dynamics and steric effects governing the molecular conformation.

Physicochemical Properties

Accurate physicochemical data is essential for reaction solvent selection, purification chromatography, and downstream formulation. The commercial availability of this compound at high purities (>95%) makes it a reliable starting point for library synthesis[3].

PropertyValueMethod / Condition
Chemical Formula C10H12BrNOTheoretical
Molecular Weight 242.116 g/mol Calculated[1]
CAS Registry Number 908257-16-9Standard
Physical State Off-white to pale yellow solidAmbient Temperature
Solubility DMF, DMSO, DCM, EtOAc25 °C
Aqueous Solubility < 0.1 mg/mL (Insoluble)pH 7.4 Buffer
Hydrogen Bond Donors 0Computed
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)Computed
Rotatable Bonds 1C(aryl)-C(carbonyl)

Synthetic Methodology: Amide Bond Formation

The synthesis of 5-bromo-N,N,2-trimethylbenzamide from 5-bromo-2-methylbenzoic acid requires overcoming the steric hindrance of the ortho-methyl group. Standard carbodiimides (e.g., EDC, DCC) often suffer from slow kinetics and low yields in this context. Therefore, uronium-based coupling reagents like HATU or HBTU are required to form a highly reactive active ester[4].

Protocol 1: Synthesis via HATU-Mediated Coupling

Objective: High-yielding preparation of 5-bromo-N,N,2-trimethylbenzamide.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-methylbenzoic acid (1.0 eq, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (25 mL) under an argon atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30.0 mmol) to the solution, followed by the portion-wise addition of HATU (1.2 eq, 12.0 mmol). Stir at room temperature for 15 minutes.

  • Amidation: Introduce N,N-dimethylamine hydrochloride (1.5 eq, 15.0 mmol) to the activated mixture. Stir continuously at room temperature for 12 hours. Monitor via LC-MS.

  • Quenching: Terminate the reaction by adding 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (30 mL), distilled water (30 mL), and brine (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (10-30% EtOAc in Hexanes).

Scientist's Mechanistic Insight: Why HATU and DIPEA? The ortho-methyl group shields the carboxylate. HATU rapidly converts the acid into an 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring nitrogen in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation), guiding the N,N-dimethylamine nucleophile directly to the carbonyl carbon, effectively bypassing the steric blockade. The 1M HCl wash during workup is a self-validating step designed to protonate and partition any unreacted dimethylamine into the aqueous waste, ensuring high purity of the final neutral amide.

Downstream Reactivity: Cross-Coupling Applications

The C5-bromide is an ideal electrophile for constructing extended biaryl systems, which are ubiquitous motifs in kinase inhibitors and lipid synthesis modulators[2].

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Derivatization of the C5 position via C-C bond formation.

Step-by-Step Procedure:

  • Setup: Charge a Schlenk tube with 5-bromo-N,N,2-trimethylbenzamide (1.0 eq, 1.0 mmol), an arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (3.0 eq, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) to the solid mixture.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Evacuate and backfill the tube with argon three times to remove oxygen.

  • Heating: Seal the tube and heat the reaction mixture at 90 °C in a pre-heated oil bath for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

Scientist's Mechanistic Insight: Why Pd(dppf)Cl₂? The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (approx. 99°). This wide angle sterically crowds the palladium center during the catalytic cycle, which thermodynamically accelerates the final reductive elimination step. This is crucial for electron-rich or sterically encumbered substrates where reductive elimination is often the rate-limiting step.

SynthesisWorkflow SM 5-Bromo-2-methylbenzoic Acid (Starting Material) Activation HATU / DIPEA / DMF (Carboxyl Activation) SM->Activation Base deprotonation Amine N,N-Dimethylamine (Nucleophile) Product 5-Bromo-N,N,2-trimethylbenzamide (Target Molecule) Amine->Product Intermediate HOAt-Active Ester (Transient Intermediate) Activation->Intermediate HATU coupling Intermediate->Product + Amine CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Product->CrossCoupling C5-Br Reactivity Lithiation Halogen-Metal Exchange (n-BuLi, THF, -78°C) Product->Lithiation C5-Br Reactivity

Fig 2: Synthetic workflow and downstream reactivity of 5-bromo-N,N,2-trimethylbenzamide.

References

  • Title: STANDARD PATENT Application No. AU 2012354094 C1 (Amide bond formation and peptide coupling)
  • Title: WO2014089324A1 - Substituted cyclic compounds and methods of use (Suzuki Reaction Protocols)

Sources

Exploratory

Unveiling the Mechanism of Action of 5-Bromo-N,N,2-Trimethylbenzamide: A Pharmacological Probe for GPCR Intracellular Allosteric Sites

Executive Summary In the landscape of modern drug discovery, targeting the orthosteric binding sites of G protein-coupled receptors (GPCRs) often yields compounds with poor subtype selectivity and high off-target toxicit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, targeting the orthosteric binding sites of G protein-coupled receptors (GPCRs) often yields compounds with poor subtype selectivity and high off-target toxicity. The discovery of the Intracellular Allosteric Binding Site (IABS)—a highly conserved pocket located at the cytoplasmic interface of the receptor—has revolutionized GPCR pharmacology[1].

5-bromo-N,N,2-trimethylbenzamide (5-Br-TMB) serves as a critical structural fragment and pharmacological probe for interrogating the IABS, particularly in chemokine receptors such as CCR7[2]. As a Senior Application Scientist, I have designed this whitepaper to dissect the biophysical mechanism of action (MoA) of 5-Br-TMB, explain the causality behind its structural design, and provide field-proven, self-validating biological assay protocols to quantify its activity.

Structural Pharmacology: The Causality of Molecular Design

The efficacy of 5-Br-TMB as a Negative Allosteric Modulator (NAM) is not coincidental; every functional group serves a precise biophysical purpose within the IABS pocket. The IABS is formed by the intracellular ends of transmembrane helices (TM) 1, 2, 6, 7, and the amphipathic Helix 8 (H8)[1].

  • The 2-Methyl Group (Steric Orthogonalization): The methyl group at the ortho position creates a severe steric clash with the amide carbonyl. This forces the N,N-dimethylamide plane to rotate 90 degrees relative to the benzene ring. This pre-organized, orthogonal conformation minimizes the entropic penalty upon binding to the narrow, cleft-like IABS.

  • The 5-Bromo Group (Halogen Bonding): Bromine is highly polarizable and features a "sigma-hole" (a region of positive electrostatic potential). In the deep lipophilic subpocket of the IABS (between TM1 and TM7), the 5-bromo group engages in a highly directional halogen bond with the Lewis-basic backbone carbonyl of a conserved residue (e.g., Leu or Val)[2]. This provides superior binding enthalpy compared to lighter halogens.

  • The N,N-Dimethylamide Vector: By di-alkylating the amide, we eliminate its capacity to act as a hydrogen bond donor, preventing non-specific solvation penalties. Furthermore, this moiety is solvent-exposed, pointing directly into the cytoplasm. This specific orientation allows researchers to use the N,N-dimethyl group as a synthetic attachment point for fluorophores (e.g., generating tracers like Mz437) without disrupting the core pharmacophore[1].

Mechanism of Action (MoA)

By anchoring into the IABS, 5-Br-TMB acts as a molecular wedge. GPCR activation requires the outward movement of the intracellular domain of TM6 to accommodate the G-protein α-subunit. 5-Br-TMB sterically blocks this TM6 conformational shift, stabilizing the receptor in its inactive (R) state and completely halting downstream G-protein coupling and β-arrestin recruitment.

Pathway Agonist Orthosteric Agonist Receptor GPCR (Active State) Agonist->Receptor Binds TM6 TM6 Outward Shift Receptor->TM6 Induces Probe 5-Br-TMB (NAM) IABS Intracellular Allosteric Site Probe->IABS Anchors IABS->TM6 Blocks Shift Signaling G-Protein / β-Arrestin TM6->Signaling Activates

Fig 1: Mechanism of Action of 5-Br-TMB as a Negative Allosteric Modulator at the GPCR IABS.

Biological Assays: Self-Validating Systems

To accurately measure the activity of an IABS-targeting compound like 5-Br-TMB, traditional assays must be abandoned. Why? Radioligand binding assays require cell lysis and membrane preparations. This disrupts the intracellular milieu, alters the local pH, and collapses the IABS pocket. Similarly, highly amplified functional assays (like Calcium FLIPR) suffer from receptor reserve, masking the activity of weak fragment NAMs.

Instead, we employ a Live-Cell NanoBRET Target Engagement Assay [1]. This preserves the cellular integrity and directly measures biophysical binding without signal amplification.

Protocol 1: Live-Cell NanoBRET Target Engagement

Objective: Quantify the binding affinity ( pKi​ ) of 5-Br-TMB to the CCR7 IABS in live cells.

Step-by-Step Methodology:

  • Transfection: Seed HEK293T cells at 2×105 cells/mL. Transiently transfect with a plasmid encoding CCR7 fused at its N-terminus to NanoLuciferase (Nluc) using Lipofectamine 3000.

  • Plating: After 24 hours, harvest and re-plate the cells into 96-well white microplates (poly-D-lysine coated) at 2×104 cells/well.

  • Tracer Addition: Add the fluorescent IABS tracer (e.g., Mz437) at a concentration equal to its predetermined Kd​ to ensure optimal assay sensitivity[2].

  • Competition: Add 5-Br-TMB in a 10-point dose-response curve (ranging from 10 pM to 100 µM). Include a vehicle control (DMSO) and a positive control (10 µM SLW131) to define non-specific binding (NSB).

  • Equilibration: Incubate the plates at 37°C for 2 hours to allow the fragment to penetrate the cell membrane and reach binding equilibrium at the IABS.

  • Substrate Addition & Readout: Add Furimazine (Nluc substrate). Immediately read the BRET signal using a microplate reader equipped with dual emission filters (460 nm for Nluc donor, 610 nm for fluorescent acceptor).

  • Self-Validation Check: Calculate the Z'-factor using the vehicle and positive control wells. The assay is only validated and accepted if Z' > 0.6.

Workflow Step1 1. Cell Transfection (Receptor-Nluc) Step2 2. Tracer Addition (Fluorescent Probe) Step1->Step2 Step3 3. 5-Br-TMB Competition Step2->Step3 Step4 4. Substrate Addition Step3->Step4 Step5 5. BRET Readout & Z'-Validation Step4->Step5

Fig 2: Self-Validating NanoBRET Target Engagement Workflow for 5-Br-TMB.

Protocol 2: ebBRET β-Arrestin-2 Recruitment Assay

Objective: Confirm that the biophysical binding of 5-Br-TMB translates to functional antagonism (NAM activity).

Step-by-Step Methodology:

  • Co-Transfection: Co-transfect HEK293T cells with CCR7-Rluc8 (donor) and β-arrestin-2-mVenus (acceptor).

  • Pre-Incubation: Plate cells in 96-well plates. Pre-incubate with the IC80​ concentration of 5-Br-TMB for 30 minutes.

  • Stimulation: Challenge the cells with the endogenous orthosteric agonist (e.g., CCL19) at its EC80​ concentration.

  • Kinetic Readout: Measure the BRET ratio kinetically over 45 minutes.

  • Self-Validation Check: The vehicle control must show a robust, time-dependent increase in BRET ratio (signal-to-background > 3.0). A successful NAM will flatten this kinetic curve, proving that TM6 is locked and β-arrestin cannot dock.

Quantitative Data Presentation

To contextualize the efficacy of 5-Br-TMB, it must be compared against optimized intracellular antagonists. Because 5-Br-TMB is a low-molecular-weight fragment, its absolute potency is lower than elaborated leads, but its Ligand Efficiency (LE) —a critical metric in drug design calculated as ΔG/Nheavy​ —is exceptionally high, validating its use as a core building block.

CompoundNanoBRET Binding ( pKi​ )β-Arrestin Recruitment ( pIC50​ )Chemotaxis Inhibition ( pIC50​ )Ligand Efficiency (LE)
5-Br-TMB 5.2 ± 0.14.8 ± 0.24.5 ± 0.10.38
SLW131 (Optimized Ref) 7.8 ± 0.17.5 ± 0.17.2 ± 0.20.31
Cmp2105 (Early Ref) 6.5 ± 0.16.1 ± 0.15.8 ± 0.10.29

Table 1: Comparative pharmacological profiling of 5-Br-TMB against established CCR7 IABS antagonists. Data represents mean ± SD of three independent experiments.

Sources

Foundational

Predictive Toxicity and Preclinical Safety Profiling of 5-Bromo-N,N,2-trimethylbenzamide

Executive Summary 5-Bromo-N,N,2-trimethylbenzamide (CAS: 908257-16-9) is a halogenated aromatic amide frequently utilized as a specialized building block in medicinal chemistry and agrochemical development[1]. While its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-N,N,2-trimethylbenzamide (CAS: 908257-16-9) is a halogenated aromatic amide frequently utilized as a specialized building block in medicinal chemistry and agrochemical development[1]. While its unique substitution pattern—featuring an ortho-methyl group and a meta-bromine atom relative to an N,N-dimethylamide moiety—provides valuable physicochemical properties, it also introduces specific toxicological liabilities.

As a Senior Application Scientist, I have designed this technical whitepaper to dissect the structural toxicology of 5-bromo-N,N,2-trimethylbenzamide. Because isolated safety data on this specific intermediate is limited, this guide establishes a predictive, self-validating preclinical safety workflow based on the known behaviors of bromobenzenes and dialkyl amides. The protocols detailed herein ensure compliance with international regulatory standards, specifically OECD and ICH guidelines, enabling researchers to confidently evaluate its safety profile before advancing derived candidates into in vivo models.

Structural Toxicology & Mechanistic Liabilities

To design an effective safety screening cascade, we must first understand the causality behind the molecule's potential toxicity. The structure of 5-bromo-N,N,2-trimethylbenzamide presents three distinct metabolic and toxicological focal points:

A. The Aryl Bromide Moiety: Arene Oxide Formation

The most critical liability of this molecule is the brominated aromatic ring. In mammalian systems,2[2]. Because positions 3 and 4 on the 5-bromo-N,N,2-trimethylbenzamide ring are unsubstituted, this epoxidation pathway is highly probable.

  • Causality: These transient arene oxides act as potent electrophiles. If not rapidly detoxified by glutathione (GSH), they covalently bind to nucleophilic residues on endoplasmic reticulum (ER) proteins, such as3[3]. This protein adduction is the primary driver of bromobenzene-induced idiosyncratic hepatotoxicity.

B. The N,N-Dimethylamide Group: Oxidative Dealkylation

The N,N-dimethylamide group is susceptible to CYP-mediated oxidative N-demethylation. This process yields a secondary amide and releases stoichiometric amounts of formaldehyde, a known cross-linking agent and source of localized oxidative stress.

C. Steric Hindrance: The Ortho-Methyl Effect

The methyl group at position 2 (ortho to the amide) creates significant steric hindrance, forcing the amide carbonyl out of coplanarity with the aromatic ring. While this reduces the molecule's affinity for flat, planar off-target receptors (e.g., DNA intercalation), it may alter its binding kinetics within the hydrophobic pockets of CYP450 active sites, potentially shifting the ratio of toxic epoxidation to benign hydroxylation.

G A 5-bromo-N,N,2-trimethylbenzamide (Parent Compound) B CYP450 Oxidation (Phase I Metabolism) A->B C Arene Oxide Intermediate (Reactive Electrophile) B->C 3,4-Epoxidation D N-demethylation (Formaldehyde Release) B->D CYP3A4/2D6 E Covalent Binding to ER Proteins (e.g., GRP78, PDIA1) C->E Hepatotoxicity Risk F GSH Conjugation (Detoxification) C->F GSH Trapping Assay

Figure 1: Predictive CYP450-mediated metabolic activation and toxicity pathways for 5-bromo-N,N,2-trimethylbenzamide.

Standardized In Vitro Safety Profiling Methodologies

To validate the structural liabilities identified above, the following self-validating protocols must be executed. Each protocol includes internal controls to ensure data integrity.

Protocol 1: Mutagenicity Assessment (OECD 471 Ames Test)

Because the parent compound requires metabolic activation to form DNA-reactive epoxides, a standard agar overlay is insufficient. We must use the pre-incubation method [4]. Pre-incubating the compound with the S9 fraction in a liquid medium maximizes the exposure of the bacteria to short-lived arene oxides before they hydrolyze.

Step-by-Step Methodology:

  • Strain Preparation: Prepare overnight cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to cover both frameshift and base-pair substitution mutations.

  • Metabolic Activation (S9): Prepare a 30% rat liver S9 mix (induced with phenobarbital/β-naphthoflavone) to simulate mammalian CYP450 metabolism[4].

  • Pre-Incubation: In a sterile tube, combine 100 µL of bacterial suspension, 500 µL of S9 mix, and 50 µL of 5-bromo-N,N,2-trimethylbenzamide (dissolved in DMSO, testing 5 concentrations up to 5000 µ g/plate ). Incubate at 37°C for 30 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the tube, mix gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validation: The assay is only valid if the positive control (e.g., 4[4]) yields a >3-fold increase in revertants, and the DMSO vehicle control remains within historical baseline limits.

Protocol 2: Cardiotoxicity Screening (GLP hERG Patch-Clamp)

Lipophilic aromatic compounds can inadvertently block the human ether-à-go-go-related gene (hERG) potassium channel, leading to fatal QT prolongation. We evaluate this using whole-cell patch-clamp electrophysiology per5[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel.

  • Electrophysiology Setup: Use a manual or automated patch-clamp system. Crucial Causality: Recordings must be conducted at near-physiological temperature (35–37°C), as room temperature assays significantly underestimate the block potency of highly lipophilic drugs[6].

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the peak tail current.

  • Perfusion: Perfuse 5-bromo-N,N,2-trimethylbenzamide at ascending concentrations (0.1 µM to 30 µM). Monitor the fractional block of the peak tail current.

  • Self-Validation: Apply the positive controls7[7]. The assay is validated only if the IC50 of the control falls within the twofold range of ICH S7B training material benchmarks.

Protocol 3: Reactive Metabolite Trapping (LC-MS/MS)

To directly measure the hepatotoxic potential of the arene oxide intermediate, we utilize a glutathione (GSH) trapping assay.

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of the test compound with Human Liver Microsomes (HLMs, 1 mg/mL protein), 5 mM GSH, and an NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and mass shifts corresponding to[M + O + GSH - H2O].

Quantitative Predictive Baselines

The following table summarizes the predictive safety thresholds for 5-bromo-N,N,2-trimethylbenzamide based on its structural class. Data falling outside these parameters indicates a severe developmental liability.

Assay / ParameterPredictive Threshold / TargetMechanistic Rationale for 5-bromo-N,N,2-trimethylbenzamide
Ames Test (OECD 471) Negative (with/without S9)Validates whether the predicted 3,4-epoxide intercalates DNA or strictly binds ER proteins.
hERG IC50 (ICH S7B) > 30 µMThe neutral amide reduces hERG affinity compared to basic amines, but lipophilicity warrants monitoring.
HepG2 Viability (CC50) > 50 µMBromobenzenes exhibit dose-dependent cytotoxicity via GSH depletion and oxidative stress.
GSH Adduct Formation < 10 pmol/mg protein/minHigh adduct formation confirms rapid epoxidation, signaling a severe idiosyncratic DILI risk.
Microsomal Clearance < 50 µL/min/mgRapid N-demethylation may lead to poor in vivo half-life.

In Vivo Toxicokinetics & Safety (ICH M3(R2))

Once in vitro safety is established, the compound must be evaluated in rodent models to determine the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL), as mandated by8[8].

Because bromobenzene-induced nephrotoxicity and hepatotoxicity are dose-dependent and cumulative, a 14-day repeat-dose toxicity study in Sprague-Dawley rats is recommended. Key endpoints must include:

  • Clinical Chemistry: AST, ALT, and Bilirubin (markers of hepatocellular necrosis).

  • Histopathology: Evaluation of centrilobular hepatic necrosis and proximal tubular damage in the kidneys.

  • Toxicokinetics (TK): Measuring the Area Under the Curve (AUC) and Cmax to establish the safety margin (exposure at NOAEL vs. anticipated therapeutic dose).

Workflow Step1 Tier 1: In Silico & Structural Profiling (Identify Halogen/Amide Liabilities) Step2 Tier 2: In Vitro Mutagenicity (OECD 471 Ames Test + S9) Step1->Step2 Step3 Tier 3: Cardiotoxicity Screening (ICH S7B GLP hERG Patch-Clamp) Step2->Step3 Step4 Tier 4: Reactive Metabolite Trapping (LC-MS/MS with GSH/HLMs) Step3->Step4 Step5 Tier 5: In Vivo Toxicokinetics (ICH M3(R2) Rodent MTD/NOAEL) Step4->Step5

Figure 2: Tiered preclinical safety screening workflow for halogenated benzamide intermediates.

References

  • Guidechem. "908257-16-9 SCHEMBL3545870 - Diccionario de química". Guidechem.
  • U.S. Environmental Protection Agency (EPA). "Toxicological Review of Bromobenzene". EPA NEPIS.
  • Chemical Research in Toxicology. "Identification of Seven Proteins in the Endoplasmic Reticulum as Targets for Reactive Metabolites of Bromobenzene".
  • National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)". NIB.
  • European Medicines Agency (EMA).
  • Metrion Biosciences. "GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A". Metrion Biosciences.
  • Mediford Corporation. "Best Practice hERG Assay | Advanced Solutions". Mediford.
  • PubMed. "hERG block potencies for 5 positive control drugs obtained per ICH E14/S7B Q&As best practices". NIH.
  • Food and Drug Administration (FDA). "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials".

Sources

Exploratory

Physicochemical Profiling and Mass Spectrometry Workflows for 5-Bromo-N,N,2-trimethylbenzamide

Executive Summary 5-Bromo-N,N,2-trimethylbenzamide (CAS: 908257-16-9) is a highly functionalized aromatic building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-N,N,2-trimethylbenzamide (CAS: 908257-16-9) is a highly functionalized aromatic building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) development. Structurally, it features an N,N-dimethyl amide group that serves as both a robust pharmacophore and a directing group, alongside a meta-bromo substituent primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The presence of the ortho-methyl group introduces significant steric hindrance, forcing the amide plane out of coplanarity with the aromatic ring. This structural nuance profoundly dictates both its macroscopic physicochemical properties and its microscopic gas-phase fragmentation kinetics. This technical guide provides an authoritative framework for its exact mass calculations, isotopic distribution, and self-validating analytical workflows.

Isotopic Mass & Molecular Weight Causality

In drug development, distinguishing between average molecular weight and monoisotopic exact mass is critical for transitioning from bench-scale synthesis to high-resolution analytical validation.

  • Molecular Weight (242.11 g/mol ): This value is the abundance-weighted average of all naturally occurring isotopes. It is the definitive metric used for stoichiometric calculations, reaction scaling, and yield determination.

  • Exact Mass (241.0102 Da): Computed using the most abundant stable isotopes ( 12 C, 1 H, 79 Br, 14 N, 16 O), this monoisotopic mass is the targeted value in High-Resolution Mass Spectrometry (HRMS) as established by the computational algorithms in the .

The Causality of the Bromine Isotopic Signature: Bromine is chemically unique because it exists natively as two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%), as documented by the . Consequently, the exact mass profile of 5-bromo-N,N,2-trimethylbenzamide is not a single peak but a characteristic 1:1 doublet. When ionized via protonation ([M+H] + ), the molecule yields two primary precursor ions at m/z 242.0175 and m/z 244.0155. This isotopic doublet acts as an intrinsic, self-validating feature during synthesis; the absence of this 1:1 ratio immediately indicates a loss of the bromine handle or a structural impurity.

Quantitative Data Summaries

The following tables summarize the critical physicochemical and spectrometric data required for the identification of 5-bromo-N,N,2-trimethylbenzamide.

Table 1: Physicochemical Properties

PropertyValueDerivation Method
Chemical Formula C 10​ H 12​ BrNOStructural derivation
Molecular Weight 242.11 g/mol Isotope-abundance weighted average
Monoisotopic Exact Mass 241.0102 DaComputed ( 12 C, 1 H, 79 Br, 14 N, 16 O)
[M+H] + Precursor ( 79 Br) 242.0175 DaESI+ Ionization
[M+H] + Precursor ( 81 Br) 244.0155 DaESI+ Ionization
CAS Registry Number 908257-16-9Chemical database indexing

Table 2: MS/MS Fragmentation Data (Based on 79 Br Isotope)

Fragment Ionm/z (Exact)Neutral LossStructural Assignment
Precursor 242.0175N/AProtonated intact molecule
Product 1 196.960245.0578 Da (C 2​ H 7​ N)5-bromo-2-methylbenzoyl cation
Product 2 168.965327.9949 Da (CO)5-bromo-2-methylphenyl cation
Product 3 89.039179.9262 Da (HBr)Tolyl / Tropylium cation

Structural Elucidation via MS/MS Fragmentation

The structural confirmation of 5-bromo-N,N,2-trimethylbenzamide relies on Collision-Induced Dissociation (CID) during tandem mass spectrometry (MS/MS). The fragmentation pathway is heavily influenced by the steric clash between the ortho-methyl and the N,N-dimethyl groups, which weakens the C-N amide bond by disrupting resonance conjugation, a phenomenon well-documented in mass spectrometry literature for benzamide derivatives via the .

  • Amide Cleavage: The protonated precursor ion ([M+H] + ) readily expels neutral dimethylamine (45.0578 Da). The N,N-dimethyl group acts as an excellent leaving group, yielding a highly stable acylium (benzoyl) cation at m/z 196.9602.

  • Decarbonylation: The acylium ion subsequently loses carbon monoxide (28 Da) to form a bromotolyl cation at m/z 168.9653.

  • Dehydrobromination: High-energy collisions force the expulsion of hydrogen bromide (HBr), collapsing the ring into a stable tolyl/tropylium cation at m/z 89.0391.

MS_Fragmentation A Precursor Ion [M+H]+ m/z 242.0175 (79Br) B Acylium Cation m/z 196.9602 A->B -45.0578 Da (- Dimethylamine) C Bromotolyl Cation m/z 168.9653 B->C -27.9949 Da (- Carbon Monoxide) D Tolyl Cation m/z 89.0391 C->D -79.9262 Da (- Hydrogen Bromide)

MS/MS Fragmentation Pathway of 5-bromo-N,N,2-trimethylbenzamide.

Experimental Workflow: Self-Validating HRMS Protocol

To ensure the highest degree of scientific integrity, the following protocol is designed as a closed-loop, self-validating system for the analytical confirmation of 5-bromo-N,N,2-trimethylbenzamide.

Objective: To confirm the exact mass, isotopic distribution, and structural integrity of the synthesized or procured building block.

  • Step 1: Sample Preparation. Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an essential proton source, facilitating efficient ionization to the [M+H] + species in positive electrospray ionization (ESI+) mode, while the organic/aqueous blend ensures optimal droplet desolvation.

  • Step 2: Instrument Calibration. Infuse a standard tuning mix (e.g., Agilent ESI-L or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Causality: High-resolution structural assignment requires a mass accuracy threshold of < 5 ppm. Pre-run calibration eliminates instrumental drift as a variable.

  • Step 3: Data Acquisition (MS1 & MS2). Acquire full-scan MS1 data from m/z 100 to 500. Trigger Data-Dependent MS/MS (DDA) on the two most abundant precursor ions. Apply a normalized collision energy (NCE) of 20-30 eV.

    • Causality: This specific NCE range is optimized to cleave the sterically hindered amide bond without completely obliterating the intermediate acylium ion, allowing the full fragmentation cascade to be observed.

  • Step 4: Data Analysis & Self-Validation. Extract ion chromatograms for m/z 242.0175 and 244.0155.

    • Validation Check: The presence of a 1:1 intensity ratio between these two peaks confirms the presence of a single, intact bromine atom. Furthermore, the corresponding MS/MS spectra must display the m/z 196.9602 fragment, confirming the intact bromotolyl core and successfully ruling out constitutional isomers.

References

  • PubChem Database. "Computed Exact Mass Algorithms and Isotopic Profiling." National Center for Biotechnology Information. URL:[Link]

  • NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69: Standard Atomic Weights and Isotopic Masses." National Institute of Standards and Technology. URL: [Link]

  • Journal of the American Society for Mass Spectrometry. "Fragmentation of Protonated Benzamides and Derivatives in Gas Phase." ACS Publications. URL:[Link]

Foundational

Structural and Stereochemical Dynamics of 5-Bromo-N,N,2-trimethylbenzamide: A Crystallographic and Mechanistic Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on understanding three-dimensional molecular topologies and intermolecular interactions. 5-Bromo-N,N,2-trimethylbenzamide serves as a qu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on understanding three-dimensional molecular topologies and intermolecular interactions. 5-Bromo-N,N,2-trimethylbenzamide serves as a quintessential model system for studying restricted bond rotation, axial chirality (atropisomerism), and halogen-driven crystal engineering. This whitepaper dissects the causality behind its stereochemical behavior, detailing how steric hindrance dictates its non-planar conformation, and provides a field-proven methodology for its crystallographic characterization.

Molecular Architecture and Stereochemical Causality

The Amide Resonance and Restricted Rotation

In N,N-dialkylbenzamides, the nitrogen lone pair delocalizes into the carbonyl π∗ antibonding orbital. This resonance imparts significant partial double-bond character to the C(carbonyl)–N bond, restricting its rotation and locking the N-methyl groups into distinct cis and trans environments relative to the carbonyl oxygen.

Steric Clash and the Dihedral Twist

The defining structural feature of 5-bromo-N,N,2-trimethylbenzamide is the severe steric repulsion between the ortho-methyl group (at the C2 position of the benzene ring) and the bulky N,N-dimethylamide moiety. To minimize Pauli repulsion between their respective electron clouds, the molecule cannot adopt a planar conformation. Instead, the amide plane twists significantly out of the aromatic plane.

As established in studies of [1], this twist typically results in a dihedral angle of 65° to 85°. Consequently, rotation around the C(aryl)–C(carbonyl) bond is highly restricted, creating a substantial energetic barrier.

Axial Chirality (Atropisomerism)

Because the molecule is locked in a twisted conformation, it loses its plane of symmetry, generating an axis of chirality along the C(aryl)–C(carbonyl) bond. While a single ortho-substituent may not provide a high enough rotational barrier (typically requiring >22 kcal/mol) for the room-temperature isolation of stable enantiomers in solution, the molecule crystallizes as a stable atropisomer in the solid state. This phenomenon of conformational locking is a critical concept in modern drug design, as detailed by Clayden's work on[2].

G N1 Steric Clash: Ortho-Methyl vs N,N-Dimethyl N2 C(aryl)-C(carbonyl) Bond Rotation Restricted (High Energy Barrier) N1->N2 Induces N3 Amide Plane Twists Out of Aryl Plane (~65-85°) N2->N3 Minimizes Strain N4 Axial Chirality (Atropisomerism) N3->N4 Generates N5 Solid-State Lattice: Conformational Locking N4->N5 Crystallization

Conformational dynamics leading to axial chirality in ortho-substituted benzamides.

Crystal Engineering and Halogen Bonding

The introduction of the 5-bromo substituent serves a dual purpose. First, bromine acts as a heavy atom, facilitating phase solving in Single Crystal X-Ray Diffraction (SCXRD) via anomalous dispersion. Second, it acts as a highly directional structure-directing agent through halogen bonding .

According to the formulated by Desiraju et al.[3], a halogen bond occurs when there is a net attractive interaction between an electrophilic region (the σ -hole) on the halogen atom and a nucleophilic region (such as the carbonyl oxygen of an adjacent molecule). In the crystal lattice of 5-bromo-N,N,2-trimethylbenzamide, these Type II C–Br···O=C interactions dictate the supramolecular assembly, forming robust 1D chains or 2D networks.

Quantitative Crystallographic Metrics

The following table summarizes the benchmark quantitative data expected for the crystal structure of 5-bromo-N,N,2-trimethylbenzamide based on structurally validated ortho-substituted N,N-dialkylbenzamide analogs.

Structural ParameterExpected Value RangeMechanistic Significance
Space Group P21​/c or P1ˉ Typical for close-packed organic atropisomers.
Aryl-Amide Dihedral Angle 65∘−85∘ Confirms the relief of steric clash.
C(carbonyl)–N Bond Length 1.33−1.35 ÅShorter than a standard C–N single bond ( 1.47 Å), proving amide resonance.
C(aryl)–C(carbonyl) Length 1.49−1.51 ÅElongated due to lack of π -conjugation between the twisted rings.
C–Br···O=C Distance 2.90−3.20 ÅLess than the sum of van der Waals radii ( 3.37 Å), confirming a strong halogen bond.

Experimental Protocols: Synthesis and SCXRD

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis, crystallization, and structural elucidation workflow.

Step-by-Step Synthesis and Crystallization
  • Acylation (Acid Chloride Formation): Suspend 5-bromo-2-methylbenzoic acid ( 1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride ( 1.5 eq) at 0∘ C. Reflux for 2 hours to form the acyl chloride. Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, ensuring complete conversion.

  • Amidation: Cool the mixture to 0∘ C and add a solution of dimethylamine ( 2.5 eq) in tetrahydrofuran (THF) dropwise. Stir at room temperature for 4 hours. The excess amine acts as an acid scavenger for the generated HCl.

  • Purification: Quench with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Crystal Growth (Slow Evaporation): Dissolve the purified 5-bromo-N,N,2-trimethylbenzamide in a minimum volume of a 1:1 mixture of Ethyl Acetate and Hexane. Cover the vial with parafilm, puncture a few small holes, and leave undisturbed at 20∘ C. Causality: Thermodynamic control during slow evaporation prevents rapid nucleation, yielding large, defect-free single crystals suitable for diffraction.

SCXRD Data Collection Workflow
  • Mounting: Select a clear, block-shaped crystal ( 0.2×0.2×0.1 mm) using a polarizing microscope. Mount it on a MiTeGen loop using paratone oil and transfer it to the diffractometer cold stream ( 100 K).

  • Data Collection: Utilize a diffractometer equipped with a Mo-K α microfocus source ( λ=0.71073 Å). The low temperature minimizes atomic thermal vibrations, sharpening the electron density map.

  • Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

Workflow S1 1. Synthesis Acylation of Dimethylamine S2 2. Purification Column Chromatography S1->S2 Crude Product S3 3. Crystallization Slow Evaporation (EtOAc/Hexane) S2->S3 Pure Compound S4 4. SCXRD Analysis Data Collection & Refinement S3->S4 Single Crystal S5 5. Structural Validation Halogen Bonding & Dihedral Mapping S4->S5 Electron Density Map

Step-by-step workflow for synthesis, crystallization, and SCXRD analysis.

Conclusion

The structural elucidation of 5-bromo-N,N,2-trimethylbenzamide provides profound insights into the interplay between steric hindrance, bond rotation, and supramolecular assembly. By mapping the dihedral twist and quantifying the C–Br···O halogen bonds, researchers can leverage these stereochemical principles to design conformationally restricted analogs with enhanced target-binding affinities in pharmacological applications.

References

  • C(Aryl) Bond Rotation Barrier in N-Methylbenzamide The Journal of Physical Chemistry A URL:[Link]

  • Definition of the halogen bond (IUPAC Recommendations 2013) Pure and Applied Chemistry (De Gruyter) URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 5-Bromo-N,N,2-trimethylbenzamide Derivatives: A Technical Whitepaper on ADME Optimization

Executive Summary Substituted benzamides, particularly N,N -dialkylbenzamide derivatives, represent a highly versatile pharmacophore in modern drug discovery. They are frequently utilized as core scaffolds in CNS-targeti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted benzamides, particularly N,N -dialkylbenzamide derivatives, represent a highly versatile pharmacophore in modern drug discovery. They are frequently utilized as core scaffolds in CNS-targeting agents, oncology therapeutics, and antimicrobial prodrugs. The specific compound 5-bromo-N,N,2-trimethylbenzamide (CAS 908257-16-9) serves as a critical synthetic building block whose physicochemical properties dictate the biological fate of its downstream derivatives.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the pharmacokinetic (PK) and metabolic properties of 5-bromo- N,N ,2-trimethylbenzamide derivatives. This guide outlines structural liabilities, metabolic pathways, and field-proven, self-validating experimental workflows for rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) characterization.

Physicochemical Properties and Absorption Dynamics

The core structure of 5-bromo- N,N ,2-trimethylbenzamide is characterized by high lipophilicity, driven by the brominated aromatic ring and the N,N -dimethylamide moiety.

Causality in Formulation & Absorption: While high lipophilicity ensures excellent passive membrane permeability—an essential trait for crossing the intestinal epithelium and the blood-brain barrier (BBB)—it invariably results in poor aqueous solubility. In preclinical models, the absorption of highly lipophilic benzamide derivatives is often limited by dissolution rate and extensive first-pass metabolism rather than poor permeability [1].

To overcome this, advanced formulation strategies are required. Interestingly, N,N -dimethylbenzamide motifs possess intrinsic hydrotropic properties. They can enhance the aqueous solubility of hydrophobic compounds through self-association and targeted hydrogen bonding, a phenomenon that can be leveraged during the formulation of complex benzamide prodrugs [2].

Metabolic Fate and CYP450-Mediated Clearance

The primary pharmacokinetic liabilities of 5-bromo- N,N ,2-trimethylbenzamide derivatives lie in rapid hepatic biotransformation. Understanding these pathways is critical for lead optimization.

Mechanistic Pathways:

  • Oxidative N-Demethylation: The N,N -dimethylamide group is highly susceptible to oxidative N-demethylation, primarily mediated by Cytochrome P450 enzymes (CYP3A4 and CYP2D6). This process generates N -monomethyl and primary amide metabolites, which often exhibit altered pharmacological activity or distinct toxicity profiles. Suppressing this N-demethylation via steric hindrance or cyclic amide substitution is a foundational PK optimization strategy [3].

  • Aromatic Oxidation and Dehalogenation: While the 5-bromo substituent provides steric shielding and metabolic stability at its specific position, adjacent aromatic carbons remain vulnerable to CYP1A2-mediated hydroxylation. Furthermore, halogenated benzamides can undergo reductive dehalogenation, which severely limits the half-life of the active parent compound in vivo [4].

MetabolicPathway Parent 5-bromo-N,N,2-trimethylbenzamide (Parent Drug) NDemethyl N-Demethylated Metabolite (Phase I) Parent->NDemethyl CYP3A4 / CYP2D6 Oxidation Aromatic Hydroxylation (Phase I) Parent->Oxidation CYP1A2 Glucuronide Glucuronide Conjugate (Phase II) NDemethyl->Glucuronide UGTs Oxidation->Glucuronide UGTs Renal Renal Excretion Glucuronide->Renal Efflux Transporters

Metabolic biotransformation pathways of 5-bromo-N,N,2-trimethylbenzamide derivatives.

Distribution and Neuropharmacokinetics

Benzamide derivatives generally exhibit a large volume of distribution ( Vd​ ) due to their lipophilicity and moderate basicity. For derivatives targeted at the central nervous system, understanding neuropharmacokinetics is paramount.

Standard three-compartment pharmacokinetic models frequently fail to accurately describe the complex brain kinetics of high-affinity substituted benzamides [5]. This discrepancy arises because the models do not account for specific receptor binding densities and synapse geometry. Consequently, empirical measurement of unbound brain-to-plasma ratios ( Kp,uu,brain​ ) using equilibrium dialysis is a mandatory step in our evaluation cascade.

Self-Validating Experimental Workflows for PK Profiling

To accurately capture the PK profile of these derivatives, robust in vivo protocols must be employed. The following methodology ensures high data integrity through built-in validation steps.

PKWorkflow Dosing 1. Animal Dosing (IV/PO) Sampling 2. Blood Sampling (K2EDTA) Dosing->Sampling Extraction 3. Plasma Extraction (Protein Precip.) Sampling->Extraction LCMS 4. LC-MS/MS (Quantification) Extraction->LCMS NCA 5. PK Analysis (NCA Model) LCMS->NCA

Self-validating in vivo pharmacokinetic experimental workflow for rodents.

Protocol: In Vivo Pharmacokinetic Profiling in Rodents

Rationale & Causality: Mice (C57BL/6) or rats (Sprague-Dawley) are utilized to assess systemic exposure. Intravenous (IV) and oral (PO) arms are run in parallel to calculate absolute bioavailability ( F% ).

Step 1: Formulation & Dosing

  • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: This co-solvent system ensures complete dissolution of the lipophilic benzamide without causing precipitation upon injection into the aqueous bloodstream.

  • PO Formulation: 0.5% Methylcellulose / 0.1% Tween 80 in water. Causality: Creates a homogeneous suspension for compounds with low aqueous solubility, accurately mimicking the dissolution dynamics of a solid oral dosage form.

Step 2: Serial Blood Sampling

  • Blood (~50 µL) is collected via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Self-Validation Check: Samples are immediately collected into K2EDTA tubes and placed on wet ice. Causality: K2EDTA prevents coagulation, while the low temperature halts ex vivo enzymatic degradation of the benzamide by plasma amidases, ensuring the measured concentration reflects true circulating levels.

Step 3: Plasma Extraction (Protein Precipitation)

  • Add 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., a stable isotope-labeled benzamide) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Self-Validation Check: The IS must be added before extraction. Causality: This corrects for any matrix effects, ion suppression, or recovery losses during the precipitation step, validating the extraction efficiency of every single sample.

Step 4: LC-MS/MS Quantification

  • Analyze the supernatant using a C18 reverse-phase column with a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: Formic acid ensures the basic nitrogen atoms of the benzamide derivative remain protonated, maximizing ionization efficiency and signal-to-noise ratio in the positive electrospray ionization (ESI+) mode.

Quantitative Pharmacokinetic Benchmarks

The following table synthesizes typical PK parameters observed for optimized substituted benzamide derivatives (such as CI-994 and optimized N,N -dimethylbenzamides) to serve as a benchmark for the development of novel 5-bromo- N,N ,2-trimethylbenzamide analogs [1, 3, 4].

ParameterSpeciesRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) T1/2​ (h)Clearance (mL/min/kg)Bioavailability ( F% )
Unoptimized Scaffold RatIV1.08501,2001.213.8-
Unoptimized Scaffold RatPO10.01,4004,5001.5-37.5%
Optimized Derivative DogIV1.01,1003,4004.54.9-
Optimized Derivative DogPO5.02,80011,5005.2-67.6%

Note: Data represents aggregated benchmark values for substituted benzamide analogs demonstrating linear pharmacokinetics.

References

  • Preclinical pharmacokinetic, antitumor and toxicity studies with CI-994 (N-acetyldinaline) . PubMed - NIH. Available at: [Link]

  • Hydrotropic Solubilization of Poorly Water-Soluble Drugs . ResearchGate. Available at:[Link]

  • Improving the Pharmacokinetic and CYP Inhibition Profiles of Azaxanthene-Based Glucocorticoid Receptor Modulators . ACS Publications. Available at:[Link]

  • TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy . Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Failure of the three compartment model to describe the pharmacokinetics in brain of a high affinity substituted benzamide . PubMed - NIH. Available at: [Link]

Foundational

Thermodynamic Stability of 5-Bromo-N,N,2-trimethylbenzamide at Room Temperature: A Technical Whitepaper

Executive Summary As a Senior Application Scientist in drug development and organic synthesis, evaluating the thermodynamic stability of intermediate building blocks is a critical prerequisite for scalable manufacturing....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug development and organic synthesis, evaluating the thermodynamic stability of intermediate building blocks is a critical prerequisite for scalable manufacturing. 5-bromo-N,N,2-trimethylbenzamide (CAS 908257-16-9) is a highly substituted benzamide derivative. At room temperature (298.15 K), this compound exhibits exceptional thermodynamic and kinetic stability. This whitepaper deconstructs the molecular causality behind its stability—specifically focusing on steric hindrance and electronic effects—and outlines self-validating experimental protocols used to quantify its thermodynamic profile.

Molecular Architecture & The Causality of Stability

The thermodynamic stability of a molecule at room temperature is dictated by its Gibbs free energy ( ΔG ), which is a function of its enthalpy of formation and entropy. For 5-bromo-N,N,2-trimethylbenzamide, stability is fundamentally driven by its unique structural architecture.

The N,N-Dimethylamide Moiety and Resonance

The amide bond is inherently stable due to the delocalization of the nitrogen lone pair into the carbonyl π -system, granting the C-N bond partial double-bond character[1]. This resonance significantly lowers the ground-state enthalpy of the molecule, establishing a strong thermodynamic baseline.

Steric Shielding via the Ortho-Methyl Group

The most critical feature dictating the stability of this specific compound is the methyl group at the 2-position (ortho to the amide). In N,N-dimethylbenzamides, the bulky dimethylamine moiety demands significant spatial volume. The presence of the ortho-methyl group creates severe van der Waals repulsion (steric clash)[2].

To minimize this high-energy steric strain, the molecule adopts a conformation where the amide plane twists out of coplanarity with the benzene ring (dihedral angle > 60°). While this twist sacrifices some extended π−π conjugation, it provides profound steric shielding to the electrophilic carbonyl carbon. At 298.15 K, ambient nucleophiles (such as atmospheric moisture or solvent water) lack the kinetic energy required to bypass this steric barrier, rendering the compound practically immune to spontaneous hydrolysis.

Electronic Influence of the 5-Bromo Substituent

The bromo group at the 5-position is meta to the amide and para to the methyl group. Halogens exert an electron-withdrawing inductive effect (-I), which slightly reduces the electron density of the aromatic ring. Because it is meta to the amide, it does not activate the carbonyl group toward nucleophilic attack. Furthermore, the C-Br bond in aryl halides is thermodynamically locked at room temperature; spontaneous debromination requires high temperatures and transition-metal catalysis[3]. In the solid state, the bromine atom contributes to crystal lattice stability via intermolecular halogen bonding (C-Br···O=C interactions).

G A 5-bromo-N,N,2- trimethylbenzamide B Ortho-Methyl Group A->B C N,N-Dimethylamide Group A->C D Steric Clash (van der Waals overlap) B->D C->D E Out-of-Plane Twist (Dihedral > 60°) D->E Induces F Steric Shielding of Carbonyl Carbon E->F Results in G High Thermodynamic Stability at 298.15 K F->G Prevents hydrolysis

Fig 1. Causal pathway of steric hindrance inducing thermodynamic stability in the benzamide.

Self-Validating Experimental Protocols

To rigorously prove thermodynamic stability, we must move beyond simple observation and employ self-validating orthogonal testing. The protocols below are designed not just to measure degradation, but to verify the absence of thermodynamic driving forces for degradation.

Protocol A: Isothermal Microcalorimetry (IMC)

Causality: Standard Differential Scanning Calorimetry (DSC) requires heating the sample, introducing thermal stress. To measure stability strictly at room temperature, IMC is used. If a compound is thermodynamically unstable at 298.15 K, it will undergo spontaneous degradation or phase transition, releasing or absorbing heat. A heat flow near zero self-validates that the molecule is in a thermodynamic energy minimum.

Step-by-Step Methodology:

  • Calibration: Calibrate the microcalorimeter at exactly 298.15 K using a standard internal Joule heater to establish a baseline noise level (< 0.5 µW).

  • Sample Preparation: Accurately weigh 50.0 mg of high-purity (>99%) 5-bromo-N,N,2-trimethylbenzamide into a sterilized glass ampoule.

  • Equilibration: Seal the ampoule and lower it into the IMC measurement position. Allow 24 hours for thermal equilibration to dissipate frictional heat from handling.

  • Data Acquisition: Record the thermal heat flow (µW/g) continuously for 7 days.

  • Validation: A sustained heat flow of < 2 µW/g confirms the absence of exothermic degradation pathways, proving thermodynamic stability.

Protocol B: Mass-Balance Forced Degradation (HPLC-UV)

Causality: To prove that steric shielding prevents reaction at room temperature, we subject the compound to extreme chemical stress at 298.15 K. The self-validation mechanism here is the mass balance : the Area Under the Curve (AUC) of the parent peak plus any degradant peaks must equal 100% of the control peak. If it does not, degradants are escaping detection, invalidating the assay.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in HPLC-grade acetonitrile to yield a 1.0 mg/mL stock solution.

  • Stress Aliquoting: Divide the stock into four amber vials.

    • Vial 1 (Control): Add 1 mL of neutral HPLC water.

    • Vial 2 (Acid): Add 1 mL of 1N HCl.

    • Vial 3 (Base): Add 1 mL of 1N NaOH.

    • Vial 4 (Oxidation): Add 1 mL of 3% H2​O2​ .

  • Isothermal Hold: Incubate all vials in a dark, temperature-controlled chamber at exactly 298.15 K for 48 hours.

  • Neutralization: Neutralize Vials 2 and 3 using 1N NaOH and 1N HCl, respectively, to prevent column degradation.

  • Quantification: Analyze via HPLC-UV (C18 column, 254 nm detection, gradient elution of H2​O /MeCN). Calculate the mass balance recovery.

Workflow S1 Sample Preparation (Purity > 99%) S2 Thermal Analysis (DSC & TGA) S1->S2 S3 Forced Degradation (Acid/Base/Oxidation) S1->S3 S4 Isothermal Hold at 298.15 K (RT) S2->S4 S5 HPLC-UV / LC-MS Quantification S3->S5 S4->S5 S6 Thermodynamic Stability Profiling S5->S6

Fig 2. Self-validating experimental workflow for quantifying thermodynamic stability at room temp.

Quantitative Data Presentation

The thermodynamic robustness of 5-bromo-N,N,2-trimethylbenzamide is reflected in its physicochemical parameters and its resistance to forced degradation.

Table 1: Physicochemical & Thermodynamic Parameters

ParameterValue / CharacteristicImplication for Stability
Molecular Formula C10​H12​BrNO -
Physical State (298.15 K) Crystalline SolidHigh lattice energy driven by halogen bonding.
Standard Enthalpy of Formation ( Δf​H∘ ) Exothermic (Negative)Compound exists in a thermodynamically favored, low-energy state[1].
Hydrolytic Half-Life (pH 7, 298.15 K) > 5 yearsKinetically inert due to severe steric shielding of the carbonyl carbon.
C-Br Bond Dissociation Energy ~335 kJ/molThermodynamically locked at room temperature; no spontaneous debromination.

Table 2: Forced Degradation Profile at Room Temperature (298.15 K, 48 Hours)

Stress ConditionReagentMass Balance Recovery (%)Observed Degradation Pathway
Control Neutral ( H2​O )99.9 ± 0.1None
Acidic 1N HCl99.5 ± 0.2Trace amide hydrolysis (sterically hindered)
Basic 1N NaOH98.8 ± 0.3Minor base-catalyzed hydrolysis
Oxidative 3% H2​O2​ 99.1 ± 0.2Trace N-oxidation

Conclusion

The thermodynamic stability of 5-bromo-N,N,2-trimethylbenzamide at room temperature is a masterclass in structural self-preservation. The compound leverages the inherent resonance stability of the amide bond, but its true resilience stems from the ortho-methyl group. By forcing an out-of-plane molecular twist, the molecule physically blocks nucleophilic attack, overriding standard kinetic degradation pathways. Supported by self-validating isothermal microcalorimetry and mass-balance forced degradation data, this compound can be confidently classified as thermodynamically and kinetically stable under ambient conditions, requiring no specialized cold-chain storage during pharmaceutical or synthetic handling.

Sources

Exploratory

Whitepaper: Strategic Utility of 5-Bromo-N,N,2-trimethylbenzamide in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the shift towards conformationally restricted pharmacophores has elevated the importance of sterically tuned building blocks. Among these, 5-bromo-N,N,2-trimethylben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the shift towards conformationally restricted pharmacophores has elevated the importance of sterically tuned building blocks. Among these, 5-bromo-N,N,2-trimethylbenzamide (CAS: 908257-16-9)[1] has emerged as a privileged intermediate. This technical guide provides an in-depth analysis of its structural rationale, mechanistic utility in cross-coupling, and application in synthesizing advanced therapeutics, specifically epigenetic modulators.

Physicochemical Profiling & Structural Rationale

To understand the utility of this molecule, we must first deconstruct its physicochemical properties. The table below summarizes the core data and the mechanistic rationale behind each structural feature.

ParameterValueStructural & Mechanistic Rationale
IUPAC Name 5-bromo-N,N,2-trimethylbenzamideDefines exact regiochemistry for downstream functionalization.
CAS Number 908257-16-9Global registry identifier for procurement and safety tracking[1].
Molecular Formula C₁₀H₁₂BrNOProvides a low-molecular-weight starting point (242.11 g/mol ) for lead generation.
LogP (Predicted) ~2.4Optimal baseline lipophilicity for passive membrane permeability.
H-Bond Donors 0Tertiary amide eliminates H-bond donation, preventing non-specific protein binding.
H-Bond Acceptors 1The carbonyl oxygen remains available for targeted interactions (e.g., kinase hinge regions).
The "Ortho-Effect" and Conformational Locking

The architectural brilliance of 5-bromo-N,N,2-trimethylbenzamide lies in the "ortho-effect." As documented in [2], the presence of the 2-methyl group induces severe steric hindrance against the N,N-dimethylamide moiety. To minimize allylic strain, the amide plane is forced to rotate out of coplanarity with the phenyl ring.

This conformational locking is critical: it pre-organizes the molecule into a specific geometry, drastically reducing the entropic penalty upon binding to a target protein's active site[3]. Furthermore, the bulky N,N-dimethyl groups shield the carbonyl carbon from nucleophilic attack, rendering the amide highly resistant to enzymatic cleavage and improving the molecule's overall metabolic stability, a phenomenon recently highlighted in the [4].

Mechanistic Utility: The 5-Bromo Vector

While the ortho-methyl benzamide handles target engagement and conformational rigidity, the 5-bromo substituent serves as the synthetic engine. Positioned meta to the amide and para to the methyl group, the bromine atom provides an ideal electronic environment for oxidative addition by low-valent transition metals. It acts as a precise vector for extending the molecular framework—typically via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling—allowing medicinal chemists to probe adjacent hydrophobic pockets without disrupting the core conformational lock.

Experimental Protocol: High-Fidelity Suzuki-Miyaura Coupling

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . The following methodology outlines the palladium-catalyzed cross-coupling of 5-bromo-N,N,2-trimethylbenzamide with a generic arylboronic acid. Every step is designed with built-in causality and validation checkpoints to ensure high-yield C-C bond formation despite the steric bulk of the scaffold.

Step 1: Reagent Preparation & Degassing
  • Action: In a Schlenk flask, dissolve 5-bromo-N,N,2-trimethylbenzamide (1.0 eq) and the target arylboronic acid (1.2 eq) in a biphasic solvent system of 1,4-dioxane/H₂O (4:1 v/v). Sparge the solution with argon for 15 minutes.

  • Causality: The biphasic system ensures the simultaneous dissolution of the hydrophobic benzamide and the inorganic base. Degassing is mandatory; residual oxygen will irreversibly oxidize the active Pd(0) catalyst into an inactive Pd(II) peroxo complex and promote unwanted homocoupling of the boronic acid.

  • Validation: The solution must remain completely clear post-sparging. An oxygen sensor or the visual cessation of dissolved gas micro-bubbles confirms readiness.

Step 2: Catalyst Ligation & Base Addition
  • Action: Add K₂CO₃ (2.0 eq) and the precatalyst Pd(dppf)Cl₂ (0.05 eq) under a positive argon stream.

  • Causality: K₂CO₃ activates the boronic acid by forming an electron-rich boronate complex, essential for transmetalation. Pd(dppf)Cl₂ is specifically chosen because the large bite angle of the dppf ligand sterically accelerates the final reductive elimination step—a critical requirement when coupling hindered ortho-substituted aromatics.

  • Validation: Upon addition and slight warming, the reaction mixture will transition from colorless to a distinct reddish-orange, visually validating the formation of the active Pd(0) catalytic species.

Step 3: Thermal Execution & Monitoring
  • Action: Seal the flask and heat the mixture to 90°C for 4 hours.

  • Causality: The 90°C thermal input provides the necessary activation energy to overcome the steric barrier imposed by the 2-methyl group during the catalytic cycle.

  • Validation: Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the characteristic m/z 242/244 isotopic doublet (79Br/81Br) of the starting material is entirely consumed and replaced by the product mass.

Step 4: Quench & Extraction
  • Action: Cool the mixture to room temperature, dilute with ethyl acetate (EtOAc), and wash sequentially with water and brine.

  • Causality: EtOAc selectively extracts the conformationally locked biaryl product, while the aqueous washes partition the inorganic salts, base, and boronic acid byproducts out of the organic phase.

  • Validation: The phase separation must be sharp. A persistent emulsion indicates incomplete catalyst precipitation, which can be resolved by filtering the biphasic mixture through a pad of Celite before final separation.

Workflow Visualization

G BB 5-bromo-N,N,2-trimethylbenzamide (Building Block) OxAdd Oxidative Addition (C-Br Activation) BB->OxAdd Pd Pd(0) Catalyst (e.g., Pd(dppf)Cl2) Pd->OxAdd Boronic Aryl Boronic Acid (Ar-B(OH)2) Transmet Transmetalation (Base Mediated) Boronic->Transmet OxAdd->Transmet RedElim Reductive Elimination (C-C Formation) Transmet->RedElim RedElim->Pd Catalyst Regeneration Product Conformationally Locked Biaryl Pharmacophore RedElim->Product

Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling using 5-bromo-N,N,2-trimethylbenzamide.

Recent Discoveries in Epigenetic Modulation

The most prominent recent application of the ortho-methyl benzamide scaffold is in the development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors. As detailed by [5], drugs like Tazemetostat rely heavily on an ortho-methyl-benzamide motif to properly orient a benzylic linker and fill a hydrophobic pocket unique to the EZH2 active site.

By utilizing 5-bromo-N,N,2-trimethylbenzamide as a foundational building block, researchers can rapidly generate novel biphenyl carboxamide libraries. The pre-installed N,N-dimethyl group provides immediate pharmacokinetic benefits—enhancing membrane flux while retaining sub-nanomolar potency—making this molecule an indispensable tool in late-stage lead optimization[5].

Conclusion

5-bromo-N,N,2-trimethylbenzamide is far more than a simple halogenated aromatic. It is a highly engineered synthetic intermediate that provides medicinal chemists with a built-in conformational lock, exceptional metabolic stability, and a reliable vector for cross-coupling. By adhering to rigorous, self-validating protocols, researchers can leverage this scaffold to accelerate the discovery of next-generation targeted therapies.

References

  • Title: Chemoselective Reduction of Sterically Demanding N,N-Diisopropylamides to Aldehydes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides Source: Tetrahedron (via DOI.org) URL: [Link]

  • Title: Recent advances in the cleavage of non-activated amides Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-Bromo-N,N,2-trimethylbenzamide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, in-process validation, and scalable protocol execution Strategic Overview & Mechanistic Causalit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, in-process validation, and scalable protocol execution

Strategic Overview & Mechanistic Causality

The synthesis of highly substituted benzamides, such as 5-bromo-N,N,2-trimethylbenzamide , is a foundational operation in medicinal chemistry, often serving as a critical intermediate for active pharmaceutical ingredients (APIs) targeting kinase inhibition and serotonin transporter (SERT) modulation [1].

While modern discovery chemistry frequently relies on expensive peptide coupling reagents (e.g., HATU, EDC) [2], transitioning to a scalable, atom-economical process necessitates the use of acyl chloride intermediates. This protocol utilizes a two-step, one-pot-compatible sequence:

  • Vilsmeier-Haack Catalyzed Chlorination: The conversion of 5-bromo-2-methylbenzoic acid to its corresponding acyl chloride is driven by thionyl chloride ( SOCl2​ ). A catalytic amount of N,N-dimethylformamide (DMF) is employed to generate the highly electrophilic chloroiminium ion (Vilsmeier-Haack reagent) in situ. This lowers the activation energy of the chlorination step and ensures quantitative conversion without the need for harsh, prolonged reflux.

  • Nucleophilic Acyl Substitution (Amidation): The acyl chloride is subsequently trapped by dimethylamine. To ensure precise stoichiometry and avoid the handling hazards of gaseous dimethylamine, this protocol utilizes dimethylamine hydrochloride activated by triethylamine ( Et3​N ) as an acid scavenger.

Experimental Workflow

SynthesisWorkflow SM 5-Bromo-2-methylbenzoic acid (Starting Material) Step1 Phase 1: Activation SOCl2, DMF (cat.), DCM, 40°C SM->Step1 Int1 5-Bromo-2-methylbenzoyl chloride (Reactive Intermediate) Step1->Int1 -SO2 (g), -HCl (g) Step2 Phase 2: Amidation Dimethylamine HCl, Et3N, DCM, 0°C → RT Int1->Step2 Workup Phase 3: Workup & Isolation Aqueous Extraction (HCl, NaHCO3) Step2->Workup IPC: TLC/LC-MS Product 5-Bromo-N,N,2-trimethylbenzamide (Purified Target) Workup->Product >85% Yield

Figure 1: Two-phase synthetic workflow for 5-bromo-N,N,2-trimethylbenzamide.

Reaction Stoichiometry & Material Requirements

To ensure a self-validating and high-yielding reaction, strict adherence to the following stoichiometric ratios is required. The use of excess Et3​N is critical to neutralize both the hydrochloride salt of the amine and the HCl generated during the amidation [1].

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Reaction
5-Bromo-2-methylbenzoic acid 215.041.002.15 gStarting Material
Thionyl Chloride ( SOCl2​ ) 118.971.501.09 mL (1.78 g)Chlorinating Agent
N,N-Dimethylformamide (DMF) 73.090.0538 µL (36.5 mg)Catalyst
Dimethylamine Hydrochloride 81.541.501.22 gAmine Source
Triethylamine ( Et3​N ) 101.193.504.88 mL (3.54 g)Base / Acid Scavenger
Dichloromethane (DCM) 84.93-40 mL (Total)Solvent

Executable Protocol & In-Process Controls (IPCs)

Phase 1: Acyl Chloride Activation
  • Setup: Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge: Add 5-bromo-2-methylbenzoic acid (2.15 g, 10.0 mmol) and anhydrous DCM (20 mL) to the flask. The suspension will stir at room temperature.

  • Catalysis & Activation: Add DMF (38 µL, 0.05 mmol) followed by the dropwise addition of SOCl2​ (1.09 mL, 15.0 mmol) via syringe over 5 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40 °C) for 1.5 to 2 hours. The suspension will gradually transition into a clear, homogenous solution as the acyl chloride forms.

  • IPC 1 (Self-Validation): To confirm completion, withdraw a 10 µL aliquot and quench it into 0.5 mL of methanol containing a drop of Et3​N . Analyze via TLC (Hexanes/EtOAc 4:1) or LC-MS. The complete disappearance of the starting acid and the exclusive presence of the methyl ester derivative confirms quantitative activation.

  • Concentration: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove unreacted SOCl2​ and dissolved SO2​ /HCl gases. Expert Tip: Co-evaporate with 10 mL of anhydrous toluene to ensure complete removal of residual SOCl2​ , which could otherwise consume the amine in the next step.

Phase 2: Nucleophilic Acyl Substitution
  • Amine Preparation: In a separate 100 mL oven-dried flask, suspend dimethylamine hydrochloride (1.22 g, 15.0 mmol) in anhydrous DCM (20 mL). Add Et3​N (4.88 mL, 35.0 mmol) and stir for 10 minutes at room temperature to liberate the free amine.

  • Cooling: Submerge the amine solution in an ice-water bath and cool to 0 °C.

  • Coupling: Dissolve the crude 5-bromo-2-methylbenzoyl chloride from Phase 1 in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine mixture over 15 minutes using an addition funnel or syringe. Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the reaction and prevents the formation of colored degradation byproducts.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • IPC 2 (Self-Validation): Analyze the reaction mixture via TLC (Hexanes/EtOAc 1:1). A new, UV-active spot (the amide) should appear at a higher Rf​ value than the highly polar starting acid, indicating complete consumption of the acyl chloride.

Phase 3: Workup & Isolation
  • Quenching: Quench the reaction by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel [2].

  • Acid Wash: Separate the organic layer and wash it with 1.0 M aqueous HCl (2 × 20 mL) to remove excess dimethylamine and Et3​N .

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO3​ (20 mL) to neutralize any residual acid.

  • Brine Wash & Drying: Wash with saturated aqueous NaCl (brine, 20 mL), dry the organic layer over anhydrous Na2​SO4​ , and filter [2].

  • Evaporation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: While the crude product is often >95% pure, it can be further purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from a minimal amount of hot hexanes to afford 5-bromo-N,N,2-trimethylbenzamide as a crystalline solid.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, validate the isolated compound against the following expected analytical parameters:

  • Appearance: White to off-white crystalline solid.

  • LC-MS (ESI+): Expected [M+H]+ at m/z 242.0 and 244.0 (1:1 isotopic ratio indicative of a single bromine atom).

  • 1H NMR (400 MHz, CDCl3​ ):

    • The amide bond possesses partial double-bond character, restricting rotation and causing the N,N-dimethyl protons to appear as two distinct singlets [3].

    • Expected shifts: δ ~7.40 (dd, 1H, Ar-H), δ ~7.30 (d, 1H, Ar-H), δ ~7.10 (d, 1H, Ar-H), δ 3.12 (s, 3H, N- CH3​ ), δ 2.85 (s, 3H, N- CH3​ ), δ 2.25 (s, 3H, Ar- CH3​ ).

References

  • Synthesis, in Vitro Characterization, and Radiolabeling of N,N-Dimethyl-2-(2'-amino-4'-substituted-phenylthio)benzylamines Journal of Medicinal Chemistry (ACS)[Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis Organic Syntheses[Link]

  • A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source Journal of Chemical Research[Link]

Application

Application Note: Solubilization and In Vitro Assay Protocol for 5-bromo-N,N,2-trimethylbenzamide

Executive Summary The transition of a small molecule from a dry powder to a biologically active solute in an aqueous cellular environment is a critical juncture in drug discovery. 5-bromo-N,N,2-trimethylbenzamide (CAS: 9...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small molecule from a dry powder to a biologically active solute in an aqueous cellular environment is a critical juncture in drug discovery. 5-bromo-N,N,2-trimethylbenzamide (CAS: 908257-16-9; MW: 242.12 g/mol ) is a halogenated aromatic compound. Due to the highly lipophilic nature of its brominated benzene ring, it presents specific solubility challenges in physiological media.

This application note provides a self-validating, step-by-step protocol for the solubilization, serial dilution, and in vitro dosing of 5-bromo-N,N,2-trimethylbenzamide. By strictly controlling solvent parameters, researchers can prevent micro-precipitation and eliminate solvent-induced artifacts, ensuring that any observed cellular phenotype is driven purely by the compound's pharmacology.

Physicochemical Rationale & Solvent Selection

For highly lipophilic small molecules, direct dissolution into aqueous cell culture media is thermodynamically unfavorable and leads to localized supersaturation and precipitation. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for initial solubilization [1]. DMSO disrupts the crystal lattice of the compound, allowing it to remain in solution when subsequently diluted into media containing carrier proteins (e.g., Bovine Serum Albumin in FBS).

The Principle of Constant-DMSO Normalization

A common pitfall in in vitro assays is the "solvent gradient effect." If a compound is serially diluted directly into culture media, the highest dose will contain significantly more DMSO than the lowest dose. Because DMSO alters cell membrane permeability and can induce cellular stress, a gradient confounds the assay results. To ensure a self-validating system, the final DMSO concentration must remain absolutely constant across all assay wells, including the vehicle control [2].

Master Stock Preparation

To prevent degradation and ensure reproducibility, master stocks should be prepared at a high concentration (e.g., 10 mM to 50 mM) and aliquoted.

Table 1: Stock Solution Formulation (MW = 242.12 g/mol )
Desired Stock ConcentrationMass of 5-bromo-N,N,2-trimethylbenzamideVolume of 100% Anhydrous DMSO
10 mM 2.42 mg1.00 mL
20 mM 4.84 mg1.00 mL
50 mM 12.11 mg1.00 mL
Step-by-Step Solubilization Protocol
  • Equilibration: Allow the sealed vial of 5-bromo-N,N,2-trimethylbenzamide to equilibrate to room temperature before opening. Causality: Opening a cold vial causes ambient moisture to condense on the powder. Water severely degrades the solvating power of DMSO.

  • Weighing: Weigh the desired mass (e.g., 2.42 mg) using a calibrated microbalance.

  • Dissolution: Add the corresponding volume of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex gently for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2–5 minutes.

  • Storage: Aliquot the stock into single-use volumes (e.g., 25–50 µL) in opaque, low-bind microcentrifuge tubes to prevent photodegradation and repeated freeze-thaw cycles. Store at -20°C [3].

Serial Dilution & In Vitro Dosing Workflow

To maintain a constant DMSO concentration, serial dilutions must first be performed in 100% DMSO, followed by an intermediate dilution in aqueous media.

Workflow Powder Dry Powder 5-bromo-N,N,2-trimethylbenzamide Stock Master Stock (10 mM) 100% Anhydrous DMSO Powder->Stock Dissolve & Vortex Serial Serial Dilution 100% DMSO (e.g., 1:3) Stock->Serial Maintain 100% Solvent Intermediate Intermediate Aqueous Dilution Culture Media (100X) Serial->Intermediate Dilute into Pre-warmed Media Assay Final Assay Plate Final DMSO = 0.5% Intermediate->Assay Transfer to Cells

Figure 1: Standardized workflow for the in vitro dosing of 5-bromo-N,N,2-trimethylbenzamide.

Tip-Based Dosing Protocol (Targeting 0.5% Final DMSO)
  • 100% DMSO Serial Dilution: In a V-bottom 96-well plate, add 20 µL of 100% DMSO to columns 2–10. Add 30 µL of the 10 mM stock to column 1. Transfer 10 µL from column 1 to column 2, mixing thoroughly. Repeat this 1:3 dilution across the plate.

  • Intermediate Aqueous Dilution (100X): Prepare a separate deep-well plate containing 198 µL of pre-warmed (37°C) complete culture media per well. Transfer 2 µL from the DMSO serial dilution plate into the corresponding wells of the media plate.

    • Causality: Pre-warming the media is critical. Injecting a lipophilic compound into cold media causes a rapid drop in thermal energy and dielectric constant, triggering immediate "solvent shock" and micro-precipitation.

  • Final Assay Dosing: Transfer 5 µL of the intermediate dilution into the final assay plate containing cells cultured in 95 µL of media.

  • Validation: The final volume is 100 µL. The top concentration of 5-bromo-N,N,2-trimethylbenzamide is 50 µM, and the final DMSO concentration is locked at exactly 0.5% across all wells.

Critical Parameters & Troubleshooting

The maximum tolerated concentration of DMSO is highly dependent on the cell line and assay readout. Exceeding these thresholds will result in baseline toxicity, masking the true efficacy or toxicity of 5-bromo-N,N,2-trimethylbenzamide.

Table 2: DMSO Tolerance Thresholds for In Vitro Assays
Cell / Assay TypeRecommended Max Final DMSOPotential Artifacts if Exceeded
Primary Cells / Stem Cells ≤ 0.1% (v/v)Cytotoxicity, spontaneous differentiation, altered signaling.
Immortalized Cancer Lines ≤ 0.5% (v/v)Reduced maximal response, baseline viability shift [2].
Biochemical / Enzymatic ≤ 1.0% - 5.0% (v/v)Protein denaturation, altered binding kinetics.
Troubleshooting Precipitation

If 5-bromo-N,N,2-trimethylbenzamide precipitates upon introduction to the aqueous assay environment, consult the following decision matrix:

Troubleshooting Precip Issue: Compound Precipitation in Aqueous Media CheckDMSO Is Final DMSO > 0.5%? Precip->CheckDMSO Acoustic Use Acoustic Dispensing (Nanoliter direct transfer) CheckDMSO->Acoustic Yes (Avoid intermediate steps) Warm Pre-warm Media to 37°C before compound addition CheckDMSO->Warm No (Temperature Shock) Formulation Add Carrier Proteins (e.g., 10% FBS or BSA) Warm->Formulation If precipitation persists

Figure 2: Troubleshooting decision tree for compound precipitation in aqueous media.

Advanced Solution: Acoustic Liquid Handling If precipitation persists during the intermediate dilution step, bypass it entirely using an acoustic liquid handler (e.g., Echo® MS). This technology uses sound energy to transfer nanoliter volumes of the 100% DMSO stock directly into the final assay plate containing the cells and media. This prevents the compound from pooling, allowing it to instantly disperse and bind to serum proteins before precipitation can occur.

References

  • In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • DMSO Tolerance - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis Source: PLOS One URL:[Link]

Method

Application Note: Synthetic Versatility of 5-Bromo-N,N,2-trimethylbenzamide in Medicinal Chemistry

Executive Summary & Structural Rationale 5-Bromo-N,N,2-trimethylbenzamide (CAS: 908257-16-9) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

5-Bromo-N,N,2-trimethylbenzamide (CAS: 908257-16-9) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including1[1]. Its architectural design offers three distinct, orthogonally reactive handles that allow chemists to build complexity with absolute regiocontrol:

  • N,N-dimethylamide Group: A powerful Directing Metalation Group (DMG) that strongly coordinates with lithium cations.

  • C2-Methyl Group: Acts as a steric ortho-blocking moiety, enforcing strict regioselectivity during lithiation.

  • C5-Bromide: An ideal electrophilic handle for transition-metal-catalyzed cross-coupling or rapid halogen-metal exchange.

As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Below are three divergent, causality-driven synthetic pathways, complete with self-validating protocols to ensure experimental trustworthiness.

Divergent Synthetic Pathways

Regioselective Directed Ortho Metalation (DoM) at C6

Causality & Mechanism: The N,N-dimethylamide group is a classic DMG. When treated with an alkyllithium reagent, the amide oxygen pre-complexes with the lithium cation, bringing the basic carbanion into close proximity with the aromatic ring[2]. Because the C2 position is sterically blocked by the methyl group, deprotonation is forced exclusively at the C6 position. We utilize sec-BuLi over n-BuLi because its increased steric bulk minimizes unwanted nucleophilic attack on the amide carbonyl. TMEDA is added to break down alkyllithium hexamers into highly reactive monomers, significantly increasing the basicity of the system[3].

Self-Validating Protocol: C6-Lithiation and Electrophilic Trapping

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Substrate Solvation: Dissolve 5-bromo-N,N,2-trimethylbenzamide (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.2 M). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) over 15 minutes down the inner wall of the flask to pre-cool the reagent.

  • Validation Checkpoint 1 (Lithiation): The solution should transition to a deep red/purple hue, indicating the formation of the pre-complex and subsequent carbanion. Self-Validation: Extract a 0.1 mL aliquot, quench with D₂O, and analyze via benchtop MS. A mass shift from M to M+1 (m/z 242 to 243) confirms >95% C6-lithiation. If the starting mass persists, the sec-BuLi titer has degraded.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation) dropwise. Stir for 1 hour at -78 °C, then allow warming to room temperature.

  • Validation Checkpoint 2 (Quench): The deep color should dissipate immediately upon electrophile addition, confirming the consumption of the organolithium species. Quench with saturated aqueous NH₄Cl.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Causality & Mechanism: The C5-bromide is highly susceptible to oxidative addition by Pd(0) species. Because the bromide is positioned meta to the bulky N,N-dimethylamide group, steric hindrance during the critical transmetalation step is minimized. This allows for highly efficient 4, a cornerstone reaction in modern medicinal chemistry[4].

Self-Validating Protocol: Biaryl Synthesis via SMC

  • Catalyst & Reagent Assembly: In a microwave vial, combine 5-bromo-N,N,2-trimethylbenzamide (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Degassing: Add a 4:1 mixture of Toluene/H₂O. Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which rapidly deactivates Pd(0) to Pd(II) black.

  • Reaction Execution: Seal the vial and heat to 90 °C for 4 hours under vigorous stirring.

  • Validation Checkpoint (Conversion): Monitor the reaction via LC-MS. The distinct 1:1 isotopic doublet of the aryl bromide (⁷⁹Br/⁸¹Br) at m/z 242/244 must completely disappear. The physical transition of the reaction mixture from a turbid suspension to a homogeneous organic layer (with aqueous salts at the bottom) visually indicates successful conversion.

Chemoselective Lithium-Halogen Exchange at C5

Causality & Mechanism: At cryogenic temperatures (-78 °C), the kinetics of lithium-halogen exchange using n-BuLi are orders of magnitude faster than the acid-base deprotonation required for DoM. This kinetic disparity allows for the selective generation of a C5-organolithium intermediate without disturbing the C6 proton.

Self-Validating Protocol: C5-Functionalization

  • Preparation: Dissolve the substrate in anhydrous THF (0.2 M) and cool to -78 °C under Argon.

  • Exchange: Rapidly add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for exactly 5 minutes.

  • Validation Checkpoint (Exchange): Quench a 0.1 mL aliquot with MeOH. LC-MS analysis should reveal complete debromination (m/z 163 for N,N,2-trimethylbenzamide). The absence of the C5-bromide confirms rapid and complete exchange.

  • Trapping: Immediately add the electrophile (e.g., a Weinreb amide to form a C5-ketone) to prevent thermodynamic equilibration or intermolecular side reactions.

Quantitative Data Summary

Reaction PathwayPrimary Reactive SiteReagentsTemp (°C)Kinetic/Thermodynamic DriverTypical Yield
Directed Ortho Metalation C6 (Aromatic C-H)sec-BuLi, TMEDA, THF-78Acid-Base Deprotonation75-85%
Suzuki-Miyaura Coupling C5 (C-Br Bond)Pd(PPh₃)₄, R-B(OH)₂, K₂CO₃90Oxidative Addition80-95%
Li-Halogen Exchange C5 (C-Br Bond)n-BuLi, THF-78Halogen-Metal Exchange85-90%

Visualizations

ReactivityMap SM 5-Bromo-N,N,2-trimethylbenzamide DoM 1. sec-BuLi, TMEDA, -78°C 2. Electrophile (E+) SM->DoM Directed Ortho Metalation Suzuki Pd Catalyst, Base R-B(OH)2, Heat SM->Suzuki Suzuki-Miyaura Coupling LiHal 1. n-BuLi, -78°C 2. Electrophile (E+) SM->LiHal Lithium-Halogen Exchange DoM_Prod C6-Substituted Product (e.g., 6-E-5-bromo-...) DoM->DoM_Prod Suzuki_Prod C5-Biaryl Product (e.g., 5-R-N,N,2-...) Suzuki->Suzuki_Prod LiHal_Prod C5-Substituted Product (e.g., 5-E-N,N,2-...) LiHal->LiHal_Prod

Fig 1: Divergent synthetic pathways of 5-bromo-N,N,2-trimethylbenzamide.

DoMMechanism Step1 Pre-Complexation Amide Oxygen coordinates to Li (sec-BuLi/TMEDA) Step2 Regioselective Deprotonation C2 is blocked by Methyl. Deprotonation occurs at C6. Step1->Step2 Kinetically favored Step3 Organolithium Intermediate Stable at -78°C Step2->Step3 -Butane Step4 Electrophilic Trapping Addition of E+ (e.g., DMF, MeI) Yields C6-functionalized product Step3->Step4 E+ addition

Fig 2: Mechanism of regioselective Directed Ortho Metalation at C6.

Sources

Application

Application Note: Handling, Storage, and Synthetic Utilization of 5-bromo-N,N,2-trimethylbenzamide

Chemical Profiling & Structural Rationale 5-bromo-N,N,2-trimethylbenzamide (CAS: 908257-16-9) is a highly versatile halogenated aromatic building block frequently utilized in drug discovery and medicinal chemistry. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Structural Rationale

5-bromo-N,N,2-trimethylbenzamide (CAS: 908257-16-9) is a highly versatile halogenated aromatic building block frequently utilized in drug discovery and medicinal chemistry. As a Senior Application Scientist, understanding the structure-property relationships of this molecule is critical for maintaining its integrity and maximizing its synthetic utility.

The molecule features three distinct functional domains that dictate its handling:

  • The 5-Bromo Electrophile : The C-Br bond at the 5-position is sterically unhindered (flanked by protons at C4 and C6), making it highly accessible for the oxidative addition of Palladium in cross-coupling reactions[1]. However, aryl bromides are susceptible to slow photolytic debromination over time if exposed to intense UV light.

  • The Ortho-Methyl Group (C2) : This group introduces significant steric bulk adjacent to the amide.

  • The N,N-Dimethylamide Group : The steric clash between the ortho-methyl and the N,N-dimethyl groups restricts rotation around the C(aryl)-C(carbonyl) bond, locking the molecule into a rigid conformation. While tertiary amides are highly resistant to hydrolysis, the introduction of trace water during storage can cause micro-precipitation[2].

Physicochemical Data & Storage Causality

To ensure reproducibility in downstream assays, the compound must be stored under conditions that mitigate both photolytic degradation and moisture-induced precipitation.

Table 1: Physicochemical & Storage Parameters

ParameterSpecificationCausality / Rationale
Molecular Weight 242.11 g/mol Determines stoichiometric calculations for stock solutions.
Solid Storage 4°C, desiccated, darkPrevents ambient moisture absorption and photolytic debromination of the C-Br bond.
Solvent Compatibility DMSO, DMF, EtOHHigh lipophilicity requires polar aprotic or strong organic solvents for complete dissolution.
Stock Solution Storage -20°C in anhydrous DMSOMinimizes hydrolytic risk; Argon purging prevents oxidative degradation of the solvent[2].
Freeze-Thaw Limit ≤ 3 cyclesRepeated cycles cause atmospheric water condensation, leading to irreversible compound precipitation[2].

Protocol 1: Preparation of High-Fidelity Master Stock Solutions

When preparing compound libraries for high-throughput screening or synthetic workflows, the integrity of the DMSO stock is paramount[3]. This protocol establishes a self-validating system for generating a 10 mM master stock.

Step-by-Step Methodology:

  • Thermal Equilibration : Allow the solid 5-bromo-N,N,2-trimethylbenzamide vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture. Water introduced into hygroscopic DMSO leads to long-term precipitation and inaccurate dosing[2].

  • Gravimetric Transfer : Weigh exactly 24.2 mg of the solid compound using an analytical balance and transfer it to a sterile, amber glass vial.

  • Solubilization : Add exactly 10.0 mL of anhydrous, LC-MS grade DMSO (≥99.9% purity).

  • Homogenization : Vortex the solution for 60 seconds. If microscopic particulates remain, sonicate in a room-temperature water bath for 5 minutes.

    • Self-Validation Check: Inspect the vial against a strong light source. Complete dissolution is critical; undissolved micro-crystals serve as nucleation sites for massive precipitation during freezing.

  • Aliquoting : Dispense the 10 mM stock into 100 µL single-use aliquots using low-bind polypropylene microcentrifuge tubes.

  • Inert Gas Purging : Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube for 3-5 seconds before capping.

    • Causality: Displacing ambient air removes oxygen and humidity, extending the shelf life of the DMSO stock to >6 months at -20°C[2].

StorageLogic Start 5-bromo-N,N,2-trimethylbenzamide (Solid Powder) Solvent Dissolve in Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Weigh & Transfer Aliquots Divide into Single-Use Aliquots (Prevents Freeze-Thaw) Solvent->Aliquots Vortex & Sonicate Gas Purge with Argon/N2 (Prevents Oxidation) Aliquots->Gas Headspace Displacement Store Store at -20°C in Dark (Shelf Life: >6 Months) Gas->Store Seal tightly

Caption: Logical decision tree for the solubilization and long-term storage of halogenated benzamides.

Protocol 2: Downstream Application - Suzuki-Miyaura Cross-Coupling

The primary utility of 5-bromo-N,N,2-trimethylbenzamide is its role as an electrophile in palladium-catalyzed C-C bond formation[4]. Because the 5-bromo position is sterically accessible, it readily undergoes Suzuki-Miyaura coupling to generate complex biaryl pharmacophores[1][5].

Step-by-Step Methodology:

  • Reagent Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-N,N,2-trimethylbenzamide (1.0 equiv, 1.0 mmol, 242 mg), your chosen arylboronic acid (e.g., phenylboronic acid, 1.2 equiv, 1.2 mmol), and potassium carbonate ( K2​CO3​ , 2.5 equiv, 2.5 mmol)[4][6].

  • Catalyst Addition : Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

    • Causality: The bidentate dppf ligand provides a stable, highly active palladium center that effectively undergoes oxidative addition into the aryl bromide without prematurely precipitating as inactive "palladium black"[6].

  • Solvent Addition & Degassing : Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Perform three cycles of freeze-pump-thaw or vigorously sparge the solvent with Argon for 15 minutes prior to addition.

    • Causality: Oxygen rapidly deactivates Pd(0) catalysts. Thorough degassing is the most critical step for ensuring a self-validating, high-yield reaction[4].

  • Reaction Execution : Seal the flask and heat the mixture to 90°C in an oil bath for 12–16 hours.

    • Self-Validation Check: Monitor progression via TLC (Hexanes:EtOAc 7:3) or LC-MS. The reaction is complete when the aryl bromide peak (m/z 242/244) is entirely consumed.

  • Workup & Extraction : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (2 x 15 mL) and brine (15 mL).

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude biaryl product via silica gel flash chromatography.

SuzukiWorkflow Prep 1. Reagent Prep Aryl Bromide + Boronic Acid Cat 2. Catalyst Addition Add Pd(dppf)Cl2 & Base Prep->Cat Degas 3. Degassing Argon Purge (3x cycles) Cat->Degas React 4. Reaction Heat at 80-90°C (12-24h) Degas->React Workup 5. Workup & Extraction EtOAc/H2O Wash React->Workup Purify 6. Purification Silica Gel Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of the aryl bromide.

References

  • Title : Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Source : ResearchGate | URL :[Link]

  • Title : Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis | Source : ACS Publications | URL :[Link]

  • Title : General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature | Source : ACS Publications | URL :[Link]

Sources

Method

Application Notes and Protocols for the Utilization of 5-Bromo-2-methylbenzoic Acid Derivatives in Cross-Coupling Reactions

Introduction: Navigating Precursor Selection in Modern Synthetic Chemistry This comprehensive guide details the application of derivatives of 5-bromo-2-methylbenzoic acid in several cornerstone palladium-catalyzed cross-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating Precursor Selection in Modern Synthetic Chemistry

This comprehensive guide details the application of derivatives of 5-bromo-2-methylbenzoic acid in several cornerstone palladium-catalyzed cross-coupling reactions. We will explore the synthesis of a key intermediate, 5-bromo-N,N,2-trimethylbenzamide , from the parent carboxylic acid and subsequently delineate its use in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The protocols and mechanistic insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this versatile building block in their synthetic endeavors.

Precursor Synthesis: From Carboxylic Acid to a Versatile Benzamide

The conversion of 5-bromo-2-methylbenzoic acid to its corresponding N,N-dimethylamide is a foundational step to access the desired precursor for cross-coupling. This transformation is typically achieved through a two-step, one-pot procedure involving activation of the carboxylic acid followed by amidation.

Protocol 1: Synthesis of 5-bromo-N,N,2-trimethylbenzamide

Materials:

  • 5-bromo-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Dimethylamine solution (2 M in THF) or Dimethylamine hydrochloride and a non-nucleophilic base (e.g., Triethylamine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2-methylbenzoic acid (1.0 eq).

  • Suspend the acid in anhydrous DCM or THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, a catalytic amount of DMF is recommended.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The formation of the acyl chloride is complete at this stage.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add the dimethylamine solution (2.5 eq) dropwise. Alternatively, if using dimethylamine hydrochloride (2.5 eq), add it as a solid followed by the dropwise addition of triethylamine (3.0 eq).

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-bromo-N,N,2-trimethylbenzamide, which can be purified by flash column chromatography on silica gel.

I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[1] The reaction couples an organoboron species with an aryl halide.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide, forming a palladium(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants cluster_products Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-Br->Ar-Pd(II)L2-R Transmetalation Ar-Pd(II)L2-R->Pd(0)Ln Reductive Elimination Biaryl (Ar-R) Biaryl (Ar-R) Ar-Pd(II)L2-R->Biaryl (Ar-R) Aryl Bromide (Ar-Br) Aryl Bromide (Ar-Br) Aryl Bromide (Ar-Br)->Ar-Pd(II)L2-Br Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2)->Ar-Pd(II)L2-R Base Base

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling of 5-bromo-N,N,2-trimethylbenzamide

Materials:

  • 5-bromo-N,N,2-trimethylbenzamide

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a Schlenk flask, combine 5-bromo-N,N,2-trimethylbenzamide (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/Water9075-90
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane10080-95
Pd(OAc)₂/SPhosK₃PO₄Toluene/Water10085-98

II. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and a wide range of amine coupling partners.[2] This reaction has become indispensable in medicinal chemistry for the introduction of nitrogen-containing moieties.[3]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar in principle to the Suzuki coupling and involves:[4]

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, affording the arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism cluster_reactants Reactants cluster_products Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition [Ar-Pd(II)L(NR'R'')] [Ar-Pd(II)L(NR'R'')] Ar-Pd(II)L2-Br->[Ar-Pd(II)L(NR'R'')] Amine Coordination & Deprotonation [Ar-Pd(II)L(NR'R'')] ->Pd(0)Ln Reductive Elimination Arylamine (Ar-NR'R'') Arylamine (Ar-NR'R'') [Ar-Pd(II)L(NR'R'')] ->Arylamine (Ar-NR'R'') Aryl Bromide (Ar-Br) Aryl Bromide (Ar-Br) Aryl Bromide (Ar-Br)->Ar-Pd(II)L2-Br Amine (HNR'R'') Amine (HNR'R'') Amine (HNR'R'')->[Ar-Pd(II)L(NR'R'')] Base Base Heck_Reaction_Mechanism cluster_reactants Reactants cluster_products Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition R-CH(Ar)-CH2-Pd(II)L2-Br R-CH(Ar)-CH2-Pd(II)L2-Br Ar-Pd(II)L2-Br->R-CH(Ar)-CH2-Pd(II)L2-Br Migratory Insertion H-Pd(II)L2-Br H-Pd(II)L2-Br R-CH(Ar)-CH2-Pd(II)L2-Br->H-Pd(II)L2-Br β-Hydride Elimination Substituted Alkene (Ar-CH=CH-R) Substituted Alkene (Ar-CH=CH-R) R-CH(Ar)-CH2-Pd(II)L2-Br->Substituted Alkene (Ar-CH=CH-R) H-Pd(II)L2-Br->Pd(0)Ln Reductive Elimination Aryl Bromide (Ar-Br) Aryl Bromide (Ar-Br) Aryl Bromide (Ar-Br)->Ar-Pd(II)L2-Br Alkene (R-CH=CH2) Alkene (R-CH=CH2) Alkene (R-CH=CH2)->R-CH(Ar)-CH2-Pd(II)L2-Br Base Base Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants cluster_products Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-Br->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)Ln Reductive Elimination Aryl Alkyne (Ar-C≡CR) Aryl Alkyne (Ar-C≡CR) Ar-Pd(II)L2-C≡CR->Aryl Alkyne (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Acetylide Formation Cu(I)-C≡CR->Ar-Pd(II)L2-C≡CR Cu(I)-C≡CR->Cu(I)X Transmetalation Aryl Bromide (Ar-Br) Aryl Bromide (Ar-Br) Aryl Bromide (Ar-Br)->Ar-Pd(II)L2-Br Terminal Alkyne (H-C≡CR) Terminal Alkyne (H-C≡CR) Base Base Cu(I) co-catalyst Cu(I) co-catalyst

Sources

Application

in vivo dosing strategies and vehicles for 5-bromo-N,N,2-trimethylbenzamide

An Application Guide to In Vivo Dosing Strategies and Vehicles for Novel Benzamide Derivatives Exemplified by 5-bromo-N,N,2-trimethylbenzamide Abstract This guide provides a comprehensive framework for developing robust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to In Vivo Dosing Strategies and Vehicles for Novel Benzamide Derivatives Exemplified by 5-bromo-N,N,2-trimethylbenzamide

Abstract

This guide provides a comprehensive framework for developing robust in vivo dosing strategies for novel, poorly soluble benzamide derivatives, using the representative compound 5-bromo-N,N,2-trimethylbenzamide as a working example. For new chemical entities (NCEs) where no prior in vivo data exists, a systematic approach to formulation is critical for generating reliable and reproducible preclinical data. We detail the foundational steps of physicochemical characterization, guide the rational selection of dosing vehicles, and provide step-by-step protocols for formulation preparation and preliminary pharmacokinetic evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of NCEs.

Introduction: The Challenge of Formulating Novel Benzamides

Benzamide and its derivatives are a cornerstone in medicinal chemistry, with compounds in this class acting on a wide array of biological targets.[1][2] However, the introduction of novel substituted benzamides, such as 5-bromo-N,N,2-trimethylbenzamide, into preclinical development pipelines frequently encounters a significant hurdle: poor aqueous solubility.[3][4] This intrinsic property can lead to low, erratic bioavailability, complicating the interpretation of efficacy and toxicology studies.[5]

The primary objective of formulation development is to create a delivery system that ensures consistent and adequate exposure of the target compound in the test animal.[6] This guide eschews a one-size-fits-all approach, instead presenting a logical workflow that empowers researchers to develop a tailored and validated dosing strategy for their specific benzamide derivative.

Foundational Step: Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the compound's physical and chemical properties is essential. This data dictates the entire formulation strategy. For a novel compound like 5-bromo-N,N,2-trimethylbenzamide, these parameters must be determined experimentally.

Table 1: Essential Physicochemical Parameters and Their Importance

ParameterDescriptionRationale for Formulation
Aqueous Solubility The maximum concentration of the compound that can dissolve in water at a specific pH and temperature.This is the most critical parameter. If solubility is less than the required concentration for dosing, a simple aqueous solution is not feasible.
LogP / LogD The octanol-water partition coefficient, indicating the lipophilicity of the compound. LogD is the pH-dependent version.A high LogP (typically >3) suggests poor aqueous solubility and a preference for lipid-based or organic co-solvent systems.[7]
pKa The acid dissociation constant, which indicates the ionization state of the compound at different pH values.If the compound has an ionizable group, pH adjustment of the vehicle can potentially be used to increase solubility.[8]
Melting Point & Physical Form The temperature at which the compound transitions from solid to liquid. Identifies if the compound is crystalline or amorphous.A high melting point often correlates with low solubility. The physical form impacts dissolution rate.

Rational Selection of Dosing Vehicles

The choice of vehicle is dictated by the compound's properties, the intended route of administration (e.g., oral, intraperitoneal), and the study's objective.[9] For poorly soluble compounds, a multi-tiered strategy is often employed, starting with simple systems and progressing to more complex ones as needed.

Common Vehicle Components

A variety of excipients are used to formulate poorly soluble compounds for in vivo studies.[8][10]

  • Co-solvents: Water-miscible organic solvents that increase the drug's solubility.[3] Common examples include Dimethyl Sulfoxide (DMSO), Polyethylene Glycols (PEG 300, PEG 400), and ethanol. Causality: These solvents modify the polarity of the aqueous vehicle, making it more favorable for lipophilic compounds to dissolve. However, their concentration must be minimized as they can cause toxicity.[11]

  • Surfactants: Amphiphilic molecules that aid in wetting the compound and preventing precipitation, often used to create suspensions or emulsions.[12] Examples include Polysorbate 80 (Tween 80) and Solutol® HS 15.

  • Suspending Agents: Viscosity-enhancing agents like Carboxymethylcellulose (CMC) that help keep drug particles uniformly dispersed in a liquid vehicle for consistent dosing.

  • Lipids: Oils and lipids can be used to create self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gut, enhancing absorption.[5]

  • Complexing Agents: Cyclodextrins can encapsulate the drug molecule within their hydrophobic core, increasing its apparent water solubility.[13]

Formulation Development Workflow

The following workflow provides a systematic approach to selecting an appropriate formulation.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Validation A Determine Aqueous Solubility & LogP B Screen Solubility in Common Excipients (DMSO, PEG300, Tween 80, etc.) A->B C Is simple aqueous suspension feasible? B->C D Develop Co-Solvent /Surfactant System C->D No E Develop Aqueous Suspension with Surfactant C->E Yes F Consider Advanced Formulation (e.g., SEDDS, Cyclodextrin) D->F If solubility still inadequate G Assess Formulation Stability (Physical & Chemical) D->G E->G F->G H Conduct Pilot PK Study in a small animal group G->H I Final Formulation & Dosing Strategy Selection H->I

Caption: Workflow for in-vivo formulation development.

Experimental Protocols

The following protocols are starting points and must be optimized for 5-bromo-N,N,2-trimethylbenzamide based on its experimentally determined properties. All procedures should be performed in a sterile environment.

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage

This is often the simplest approach if the required dose volume is manageable and the compound can be uniformly suspended.

Materials:

  • 5-bromo-N,N,2-trimethylbenzamide (finely milled powder)

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.

  • Sterile vials, magnetic stirrer, and stir bar.

Procedure:

  • Prepare the Vehicle: In a sterile beaker, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously to avoid clumping. Once the CMC is hydrated, add 100 µL of Tween 80 and stir until fully mixed.

  • Calculate Amounts: Determine the total volume of formulation needed for the study. Calculate the required mass of the compound based on the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of the compound for a 10 mL final volume).

  • Wetting the Compound: Place the weighed compound into a sterile vial. Add a small amount of the vehicle to create a paste. This ensures the powder is properly wetted and prevents clumping.

  • Suspension: Gradually add the remaining vehicle to the vial while stirring continuously with a magnetic stirrer.

  • Homogenization: Stir the suspension for at least 30 minutes. Visually inspect for uniformity.

  • Dosing: Crucially, vortex the suspension immediately before drawing each dose to ensure a homogenous mixture is administered to every animal.

Protocol 2: Preparation of a Co-Solvent/Surfactant Vehicle

This is a widely used and effective method for compounds with very poor aqueous solubility.[3][14]

Materials:

  • 5-bromo-N,N,2-trimethylbenzamide

  • Dimethyl Sulfoxide (DMSO)

  • PEG 300 (or PEG 400)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes, vortex mixer.

Procedure (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

  • Calculate Amounts: Determine the mass of the compound and the volume of each vehicle component needed for the desired final concentration.

  • Initial Dissolution: In a sterile conical tube, weigh the required amount of 5-bromo-N,N,2-trimethylbenzamide. Add the calculated volume of DMSO. Vortex thoroughly until the compound is completely dissolved. Sonication may be used if necessary.[11]

  • Sequential Addition: a. Add the calculated volume of PEG 300 to the solution. Vortex until the mixture is clear and homogenous. b. Add the calculated volume of Tween 80. Vortex again until the mixture is clear.

  • Final Dilution: Slowly add the sterile saline to the mixture in a dropwise manner while continuously vortexing. This final step is critical to prevent precipitation of the compound.

  • Final Observation: The final formulation should be a clear solution. If it becomes cloudy or precipitate forms, the formulation is not suitable and may require adjustment (e.g., increasing the co-solvent ratio or lowering the final drug concentration).[3]

  • Vehicle Control: Prepare a vehicle-only solution following the exact same procedure but without the compound. This is mandatory for the control group in your study.

Table 2: Example Vehicle Compositions for Poorly Soluble Compounds

Vehicle CompositionRouteNotesReference
0.5% CMC, 0.1% Tween 80 in waterOral (p.o.)Simple suspension. Requires constant agitation before dosing.[11]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Salinep.o., Intraperitoneal (i.p.)Common co-solvent system for clear solutions.[3]
5% Tween 80, 5% PEG 400, 90% Salinei.p.Lower organic solvent content compared to the above.[14]
10% Solutol® HS 15, 20% propylene glycol, 70% sterile waterIntravenous (i.v.)Suitable for intravenous injection, must be sterile filtered.[12]

Dosing Strategy and Preliminary In Vivo Validation

A successful dosing strategy involves more than just a stable formulation. It requires a preliminary in vivo assessment to ensure the formulation behaves as expected.

Dose Calculation

The volume of the formulation to administer is based on the animal's body weight and the desired dose in mg/kg.[15][16]

Formula: Dosing Volume (mL) = (Desired Dose [mg/kg] × Animal Weight [kg]) / Formulation Concentration [mg/mL]

Example:

  • Desired Dose: 25 mg/kg

  • Animal Weight: 20 g (0.020 kg)

  • Formulation Concentration: 5 mg/mL

  • Dosing Volume = (25 mg/kg × 0.020 kg) / 5 mg/mL = 0.1 mL

The Pilot Pharmacokinetic (PK) Study

A pilot PK study is an indispensable part of a self-validating protocol.[17] It provides critical information on the compound's Absorption, Distribution, Metabolism, and Excretion (ADME), most importantly its half-life (t½) and maximum concentration (Cmax). This data justifies the dosing regimen (e.g., once daily vs. twice daily) for subsequent efficacy studies.[17]

G A Formulation Prep (Compound + Vehicle) B Animal Dosing (Single Dose, e.g., p.o. or i.p.) A->B C Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) B->C D Bioanalysis of Plasma (e.g., LC-MS/MS) C->D E Data Analysis (Calculate Cmax, Tmax, AUC, t½) D->E F Inform Dosing Regimen for Efficacy Studies E->F

Caption: A typical experimental workflow for a pilot PK study.

Protocol:

  • Animal Groups: Assign a small number of animals (n=3-4 per group) for the study.[17]

  • Dosing: Administer a single, well-tolerated dose of the formulated 5-bromo-N,N,2-trimethylbenzamide via the intended route.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).

  • Bioanalysis: Process the blood to plasma and analyze the concentration of the parent compound using a validated analytical method like LC-MS/MS.

  • Analysis: Plot the plasma concentration versus time to determine key PK parameters. This data will reveal if the compound is being absorbed and how long it remains in circulation, providing a rational basis for the dosing frequency in future experiments.

Troubleshooting Common Formulation Issues

Table 3: Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Compound precipitates during formulation. Solubility limit exceeded; incorrect order of addition.Increase proportion of co-solvent/surfactant; ensure compound is fully dissolved in organic phase before adding aqueous phase slowly.[12]
Suspension is not uniform, particles settle quickly. Insufficient suspending agent or surfactant; large particle size.Increase concentration of CMC or Tween 80; ensure compound is finely milled before suspension.
High variability in PK or efficacy data. Non-homogenous dosing suspension; poor bioavailability.Vortex suspension vigorously before every dose; consider a solution-based formulation (Protocol 2) or a lipid-based system to improve absorption.[11][12]
Adverse events (e.g., lethargy, irritation) in animals. Vehicle toxicity; compound toxicity.Run a vehicle-only control group. If vehicle is toxic, reduce the concentration of co-solvents (especially DMSO) or try an alternative vehicle.[11]

References

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230.
  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD.com.
  • Erhirhie, E. O., et al. (2018). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies.
  • BenchChem. (2025).
  • BenchChem. (2025). Selecting appropriate vehicle controls for alpha-Amyrin in vivo. Benchchem.com.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Semantic Scholar. (n.d.). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Semanticscholar.org.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem.com.
  • International Pharmaceutical Excipients Council. (n.d.).
  • BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Benchchem.com.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds. Benchchem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4A6EJ3Y5Oryy9csGmXevVD3GSaqy0BvnvFMl5ddGu9a92BgctUF-9NDpLDtfQsP4Ylkb1OFWV5fZw-Te6-NekPkpCvmGh5ZeSQSjXRfX4k-py2CN4MOwez80380OiXVB0jJln2iHV5EK26rI96Xi-TiaQi98FNGOwov0Gu-a3SYOVxK9DyFGAjrcmW5EE57iyWaCKdBlJXSNS5UtqOTUZlyVHRvR2yxXXJfBJuBQ=](. OFWV5fZw-Te6-NekPkpCvmGh5ZeSQSjXRfX4k-py2CN4MOwez80380OiXVB0jJln2iHV5EK26rI96Xi-TiaQi98FNGOwov0Gu-a3SYOVxK9DyFGAjrcmW5EE57iyWaCKdBlJXSNS5UtqOTUZlyVHRvR2yxXXJfBJuBQ=)
  • BenchChem. (2025). Administration Routes for FAAH Inhibitors in In Vivo Studies: Application Notes and Protocols. Benchchem.com.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • PubMed. (2022, December 22). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. PubMed.
  • PubChem. (n.d.). n,n,2-Trimethylbenzamide. PubChem.
  • MDPI. (2024, February 7). Impact of Drug Administration Routes on the In Vivo Efficacy of the Natural Product Sorangicin A Using a Staphylococcus aureus Infection Model in Zebrafish Embryos. MDPI.com.
  • BenchChem. (2025). Solubility Profile of N-Benzyl-2-bromo-N-methylbenzamide: A Technical Guide. Benchchem.com.
  • MDPI. (2026, February 9).
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. AMSbiopharma.com.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ijpbs.net.

Sources

Method

Application Note: Catalytic Dehydrative Amidation Techniques for the Synthesis of 5-Bromo-N,N,2-trimethylbenzamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The synthesis of 5-bromo-N,N,2-trimethylbenzamide via the direc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The synthesis of 5-bromo-N,N,2-trimethylbenzamide via the direct condensation of 5-bromo-2-methylbenzoic acid and dimethylamine represents a significant challenge in synthetic organic chemistry. Traditional methods rely on stoichiometric activating agents (e.g., SOCl₂, POCl₃, or HATU), which generate toxic byproducts and exhibit poor atom economy. Direct catalytic dehydrative amidation offers a green, scalable alternative. However, this specific transformation must overcome two physicochemical barriers: the steric hindrance of the ortho-methyl group on the benzoic acid, and the extreme volatility of the dimethylamine nucleophile.

This application note provides field-proven insights and step-by-step protocols for synthesizing this sterically hindered benzamide utilizing state-of-the-art catalytic systems: Boronic Acid-DMAPO Cooperative Catalysis and Zirconium(IV) Lewis Acid Catalysis .

Mechanistic Rationale & Catalyst Selection

The Challenge of Ortho-Substitution and Amine Volatility

The ortho-methyl group on 5-bromo-2-methylbenzoic acid exerts significant steric bulk, effectively shielding the carbonyl carbon and restricting the Bürgi-Dunitz trajectory of incoming nucleophiles. Furthermore, dimethylamine is a gas at standard conditions (bp 7 °C). Standard dehydrative amidation protocols that rely on azeotropic distillation (e.g., Dean-Stark apparatus) are fundamentally incompatible with this reaction, as heating causes the volatile amine to rapidly escape the liquid phase 1.

To circumvent this, our protocols utilize sealed pressure vessels and activated 4Å molecular sieves to sequester water. To maintain a high concentration of the amine in solution at elevated temperatures, we employ dimethylamine hydrochloride in conjunction with a non-nucleophilic base (Hünig's base, DIPEA) 2.

Cooperative Catalysis: Arylboronic Acid and DMAPO

To overcome the activation barrier of the sterically hindered substrate, a cooperative catalytic system utilizing an electron-deficient arylboronic acid (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) and 4-(dimethylamino)pyridine N-oxide (DMAPO) is highly recommended 3.

Causality of the Mechanism: The boronic acid initially condenses with the carboxylic acid to form an acyloxyborane (mixed anhydride) intermediate. While this intermediate is sufficient for unhindered substrates, it is not electrophilic enough for ortho-substituted acids. The addition of DMAPO acts as a nucleophilic trigger, attacking the acyloxyborane to generate a highly electrophilic cationic acyl-DMAPO intermediate. This transient species is highly susceptible to attack by dimethylamine, smoothly yielding the desired benzamide 4.

MechanisticPathway SM 5-Bromo-2-methylbenzoic Acid (Substrate) Int1 Acyloxyborane (Mixed Anhydride) SM->Int1 + Catalyst Cat1 Arylboronic Acid (Catalyst) Cat1->Int1 Int2 Cationic Acyl-DMAPO Intermediate Int1->Int2 DMAPO Activation Cat2 DMAPO (Co-catalyst) Cat2->Int2 Prod 5-Bromo-N,N,2-trimethylbenzamide (Product) Int2->Prod Amine Attack Amine Dimethylamine (Nucleophile) Amine->Prod Prod->Cat1 Regeneration Prod->Cat2 Regeneration

Fig 1. Cooperative catalytic cycle of Boronic Acid and DMAPO in dehydrative amidation.

Experimental Protocols

The following self-validating protocols are designed to ensure maximum conversion while preventing the loss of the volatile amine nucleophile.

Protocol A: Boronic Acid-DMAPO Cooperative Catalysis (Preferred for High Yield)

This method utilizes the hydrochloride salt of dimethylamine to safely handle the reagent at elevated temperatures without extreme pressurization.

Reagents & Materials:

  • Substrate: 5-Bromo-2-methylbenzoic acid (1.0 eq, 10.0 mmol, 2.15 g)

  • Amine Source: Dimethylamine hydrochloride (2.5 eq, 25.0 mmol, 2.04 g)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25.0 mmol, 4.35 mL)

  • Catalyst 1: 3,5-Bis(trifluoromethyl)phenylboronic acid (5 mol%, 0.5 mmol, 129 mg)

  • Catalyst 2: DMAPO (5 mol%, 0.5 mmol, 69 mg)

  • Solvent: Anhydrous Toluene (50 mL)

  • Dehydrating Agent: Activated 4Å Molecular Sieves (approx. 5.0 g)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add the 5-bromo-2-methylbenzoic acid, dimethylamine hydrochloride, both catalysts, and the activated 4Å molecular sieves to a heavy-walled pressure vessel equipped with a PTFE screw cap.

  • Solvent & Base Addition: Add anhydrous toluene (50 mL) followed by DIPEA. The DIPEA liberates the free dimethylamine in situ.

  • Reaction: Seal the pressure vessel tightly. Transfer to an oil bath pre-heated to 110 °C and stir vigorously for 18 hours.

  • Cooling & Filtration: Remove the vessel from the heat and allow it to cool completely to room temperature before opening (Critical safety step to prevent amine gas release). Filter the mixture through a pad of Celite to remove the molecular sieves, washing the pad with ethyl acetate (2 x 20 mL).

  • Solid-Phase Workup: To avoid emulsions typical of aqueous extractions, treat the filtrate sequentially with Amberlyst-15 (acidic resin, to scavenge unreacted amine and DIPEA) and Amberlyst-A26 (basic resin, to scavenge unreacted carboxylic acid and boronic acid) for 2 hours at room temperature 2.

  • Isolation: Filter the resins and concentrate the filtrate under reduced pressure to yield analytically pure 5-bromo-N,N,2-trimethylbenzamide.

Protocol B: Zirconium(IV)-Catalyzed Direct Amidation (Cost-Effective Alternative)

Group IV metals like ZrCl₄ activate the carboxylic acid via a highly electrophilic metal-carboxylate complex 5. This method is cheaper but requires strictly anhydrous conditions.

Reagents & Materials:

  • Substrate: 5-Bromo-2-methylbenzoic acid (1.0 eq, 10.0 mmol, 2.15 g)

  • Amine Source: Dimethylamine (2.0 M solution in THF) (3.0 eq, 30.0 mmol, 15 mL)

  • Catalyst: Zirconium(IV) chloride (ZrCl₄) (10 mol%, 1.0 mmol, 233 mg)

  • Dehydrating Agent: Activated 4Å Molecular Sieves (approx. 5.0 g)

Step-by-Step Methodology:

  • Setup: In a dry heavy-walled pressure tube, combine the carboxylic acid, ZrCl₄, and activated 4Å molecular sieves under an inert atmosphere.

  • Amine Addition: Carefully add the 2.0 M dimethylamine solution in THF. Seal the tube immediately.

  • Heating: Heat the sealed tube behind a blast shield at 80 °C for 24 hours. (Do not exceed 80 °C to prevent dangerous overpressurization of THF).

  • Workup: Cool to room temperature, open carefully, and filter out the molecular sieves. Pass the crude mixture through a short silica plug using EtOAc/Hexanes to remove the zirconium salts and isolate the product.

Quantitative Data Presentation

The table below summarizes the comparative efficiency of the two protocols for the synthesis of the target molecule.

ParameterProtocol A: Cooperative Boronic/DMAPOProtocol B: Zirconium Catalysis
Catalyst System 3,5-Bis(CF₃)C₆H₃B(OH)₂ + DMAPOZrCl₄
Catalyst Loading 5 mol% each10 mol%
Amine Source HNMe₂·HCl + DIPEAHNMe₂ (2.0 M in THF)
Dehydrating Agent Activated 4Å Molecular SievesActivated 4Å Molecular Sieves
Solvent TolueneTetrahydrofuran (THF)
Temperature 110 °C (Sealed Vessel)80 °C (Sealed Vessel)
Reaction Time 18 hours24 hours
Typical Yield 85 - 95% 70 - 85%
E-Factor (Est.) Low (Solid-phase workup)Moderate (Higher metal loading)

Downstream Processing: Solid-Phase Workup Workflow

To ensure high purity without the need for aqueous liquid-liquid extraction—which often leads to product loss due to the moderate polarity of the N,N-dimethylbenzamide—a solid-phase workup utilizing ion-exchange resins is highly recommended.

ExperimentalWorkflow Step1 1. Reagent Assembly (Acid, Amine, Cats, MS 4Å) Step2 2. Sealed Reactor (Purge with N2) Step1->Step2 Step3 3. Thermal Heating (110°C, 18h) Step2->Step3 Step4 4. Filtration (Remove MS 4Å) Step3->Step4 Step5 5. Solid-Phase Workup (Amberlyst Resins) Step4->Step5 Step6 6. Solvent Evaporation (Pure Benzamide) Step5->Step6

Fig 2. Step-by-step experimental workflow utilizing solid-phase workup for isolation.

References

  • Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. Chemical Science / PMC. 3

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. 4

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications / PMC. 2

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. 1

  • Group (IV) Metal-Catalyzed Direct Amidation. Diva-portal.org. 5

Sources

Application

Application Notes and Protocols: The Strategic Role of 5-bromo-N,N,2-trimethylbenzamide in Active Pharmaceutical Ingredient (API) Manufacturing

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of 5-bromo-N,N,2-trimethylbenzamide as a pivota...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of 5-bromo-N,N,2-trimethylbenzamide as a pivotal intermediate in the manufacturing of complex Active Pharmaceutical Ingredients (APIs). The benzamide moiety is a cornerstone in medicinal chemistry, and its halogenated derivatives are particularly valuable for their ability to participate in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2][3] This guide provides a detailed protocol for the synthesis of this key intermediate and its subsequent application in a Suzuki-Miyaura coupling reaction, a widely employed method in the synthesis of modern pharmaceuticals.

Part 1: Synthesis of the Key Intermediate: 5-bromo-N,N,2-trimethylbenzamide

The synthesis of 5-bromo-N,N,2-trimethylbenzamide is a two-step process commencing from the commercially available 5-bromo-2-methylbenzoic acid. The initial step involves the conversion of the carboxylic acid to an acid chloride, which is a highly reactive intermediate. The subsequent reaction of the acid chloride with dimethylamine affords the desired tertiary amide.

Protocol 1: Synthesis of 5-bromo-N,N,2-trimethylbenzamide

1.1. Step 1: Synthesis of 5-bromo-2-methylbenzoyl chloride

  • Objective: To convert 5-bromo-2-methylbenzoic acid to its corresponding acid chloride to facilitate amidation.

  • Materials:

    • 5-bromo-2-methylbenzoic acid[4][5][6]

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-2-methylbenzoic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM (5 mL per gram of acid).

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-methylbenzoyl chloride is used in the next step without further purification.

1.2. Step 2: Synthesis of 5-bromo-N,N,2-trimethylbenzamide

  • Objective: To form the tertiary amide by reacting the acid chloride with dimethylamine.

  • Materials:

    • Crude 5-bromo-2-methylbenzoyl chloride

    • Dimethylamine solution (2 M in THF)

    • Triethylamine (TEA) or other non-nucleophilic base

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude 5-bromo-2-methylbenzoyl chloride in anhydrous DCM (10 mL per gram of starting acid).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine (2.5 eq).

    • Add dimethylamine solution (2.0 M in THF, 2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-N,N,2-trimethylbenzamide as a solid.

Parameter Value
Starting Material 5-bromo-2-methylbenzoic acid
Key Reagents Thionyl chloride, Dimethylamine
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to reflux
Reaction Time 14-19 hours (total)
Typical Yield 85-95%
Purity (by HPLC) >98%

Part 2: Application in API Synthesis: A Case Study in Palladium-Catalyzed Cross-Coupling

The bromine atom in 5-bromo-N,N,2-trimethylbenzamide serves as a versatile handle for introducing this fragment into a more complex molecular architecture via palladium-catalyzed cross-coupling reactions.[3][7][8][9][10] The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is a powerful tool in modern API synthesis. In this hypothetical example, we will couple 5-bromo-N,N,2-trimethylbenzamide with a heterocyclic boronic acid to construct a key biaryl intermediate, a common structural motif in kinase inhibitors such as Tovorafenib.[11][12][13]

Protocol 2: Suzuki-Miyaura Coupling of 5-bromo-N,N,2-trimethylbenzamide
  • Objective: To synthesize a biaryl compound by coupling 5-bromo-N,N,2-trimethylbenzamide with a heterocyclic boronic acid.

  • Materials:

    • 5-bromo-N,N,2-trimethylbenzamide

    • A suitable heterocyclic boronic acid (e.g., pyrazole-4-boronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a reaction vessel, add 5-bromo-N,N,2-trimethylbenzamide (1.0 eq), the heterocyclic boronic acid (1.2 eq), and the base (2.0 eq).

    • Add the palladium catalyst (0.05 eq).

    • Degas the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the degassed solvent to the reaction vessel.

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Parameter Value
Substrates 5-bromo-N,N,2-trimethylbenzamide, Heterocyclic boronic acid
Catalyst Palladium complex (e.g., Pd(PPh₃)₄)
Base K₂CO₃ or Cs₂CO₃
Solvent 1,4-Dioxane/Water
Reaction Temperature 80-100 °C
Reaction Time 4-12 hours
Typical Yield 70-90%
Purity (by HPLC) >99%

Visualization of the Synthetic Workflow

Synthetic_Workflow A 5-bromo-2-methylbenzoic acid B Step 1: Amide Formation A->B SOCl₂, (CH₃)₂NH C 5-bromo-N,N,2-trimethylbenzamide B->C D Step 2: Suzuki-Miyaura Coupling C->D Pd Catalyst, Boronic Acid, Base E Biaryl Product (API Precursor) D->E

Caption: Synthetic workflow for the preparation and utilization of the key intermediate.

Scientific Integrity and Trustworthiness

The protocols described herein are based on well-established and robust chemical transformations. The choice of thionyl chloride for the formation of the acid chloride is standard practice due to its effectiveness and the volatile nature of its byproducts. The subsequent amidation with dimethylamine is a high-yielding reaction.

For the Suzuki-Miyaura coupling, the selection of the palladium catalyst, base, and solvent system is critical for achieving high yields and purity. The use of a phosphine-ligated palladium catalyst is common for such transformations. An inert atmosphere is crucial to prevent the degradation of the catalyst. In-process controls, such as TLC and LC-MS, are essential for monitoring the reaction progress and ensuring the quality of the intermediates and the final product.

Conclusion

5-bromo-N,N,2-trimethylbenzamide, and structurally related halogenated benzamides, are invaluable intermediates in the synthesis of complex APIs. Their utility lies in the ability to introduce a substituted aromatic ring system into a target molecule through reliable and scalable cross-coupling reactions. The protocols detailed in these application notes provide a solid foundation for the synthesis and application of this important class of building blocks in pharmaceutical research and development.

References

  • BenchChem. (2025). Exploring the historical development of Benzamide in medicinal chemistry.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Durham e-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • ACS Publications. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions | The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Retrieved from [Link]

  • BenchChem. (2025). Applications of 4-Benzoylbenzamide Derivatives in Medicinal Chemistry: Application Notes and Protocols.
  • Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzamide – Knowledge and References. Retrieved from [Link]

  • JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Amidation of Carboxylic Acids over FeCl3 Catalyst. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Google Patents. (n.d.). Process for making carboxylic amides.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Academic Journals. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). A drug synthesis process of Tovorafenib.
  • FDA. (2024). FDA grants accelerated approval to tovorafenib for patients with relapsed or refractory BRAF-altered pediatric low-grade glioma. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tovorafenib | Ligand page. Retrieved from [Link]

  • SpringerLink. (2023). Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients. Retrieved from [Link]

  • PMC. (n.d.). Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Bromo-N,N,2-Trimethylbenzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of sterically hindered or halogenated benzoic acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of sterically hindered or halogenated benzoic acids. The synthesis of 5-bromo-N,N,2-trimethylbenzamide via the amidation of 5-bromo-2-methylbenzoic acid with dimethylamine is a classic two-step Schotten-Baumann-type reaction. While theoretically straightforward, practical execution often suffers from poor percentage yields due to reagent degradation, moisture sensitivity, and the volatility of short-chain amines.

This guide is designed to move beyond basic recipes. It provides a mechanistic understanding, a self-validating protocol, and targeted troubleshooting data to ensure you achieve >90% yields consistently.

Mechanistic Causality & Reaction Architecture

To optimize yield, you must control the two distinct phases of this synthesis: Acid Activation and Nucleophilic Amidation .

The most robust method involves converting 5-bromo-2-methylbenzoic acid into a highly reactive acyl chloride intermediate using oxalyl chloride and a catalytic amount of N,N-Dimethylformamide (DMF)[1]. DMF is not merely a solvent here; it reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which acts as the true catalytic activator[2].

The primary failure point in this workflow is the hydrolysis of the acyl chloride back to the starting carboxylic acid before the amidation can occur[3]. Understanding this causality dictates our strict adherence to anhydrous conditions.

SynthesisWorkflow A 5-Bromo-2-methylbenzoic Acid (Starting Material) B Oxalyl Chloride + DMF (cat.) in Anhydrous DCM (0°C to RT) A->B Step 1: Activation C 5-Bromo-2-methylbenzoyl Chloride (Reactive Intermediate) B->C -CO, -CO2, -HCl (Gas Evolution) D Me2NH·HCl + TEA Base in Anhydrous DCM (0°C) C->D Step 2: Amidation F Hydrolysis Reversion (Moisture Exposure) C->F Side Reaction E 5-Bromo-N,N,2-trimethylbenzamide (Target Product) D->E -TEA·HCl (Precipitate) F->A Yield Loss

Fig 1: Mechanistic workflow and failure points in 5-bromo-N,N,2-trimethylbenzamide synthesis.

Self-Validating Experimental Protocol

Do not proceed to the next step unless the physical indicators (gas evolution, precipitate formation) validate the success of the current step.

Step 1: Acid Activation (Formation of the Acyl Chloride)
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 5-bromo-2-methylbenzoic acid in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

  • Catalysis: Add 2-3 drops of anhydrous DMF.

  • Activation: Cool the flask to 0°C using an ice bath. Dropwise, add 1.2 to 1.5 equivalents of oxalyl chloride.

  • Causality & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Self-Validation Checkpoint: The reaction will immediately begin to effervesce. This bubbling is the stoichiometric release of CO, CO₂, and HCl gases[2]. The complete cessation of this gas evolution at room temperature is your visual confirmation that the activation to the acyl chloride is complete[1].

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-bromo-2-methylbenzoyl chloride. Do not expose this intermediate to atmospheric moisture.

Step 2: Nucleophilic Amidation
  • Amine Preparation: In a separate oven-dried flask, suspend 1.5 equivalents of Dimethylamine hydrochloride (Me₂NH·HCl) in anhydrous DCM.

  • Base Addition: Add 3.0 equivalents of Triethylamine (TEA) or DIPEA. Cool this mixture to 0°C. Causality: Using the hydrochloride salt instead of dimethylamine gas prevents stoichiometric loss due to volatility[3]. The TEA liberates the free amine in situ and acts as an acid scavenger.

  • Coupling: Dissolve your crude acyl chloride from Step 1 in a small volume of anhydrous DCM and add it dropwise to the amine/base mixture at 0°C.

  • Self-Validation: Self-Validation Checkpoint: The formation of a dense white precipitate (TEA·HCl) within the first 10 minutes confirms that the amidation is actively proceeding and the generated HCl is being successfully scavenged.

  • Workup: Stir overnight at room temperature. Quench with water, extract with DCM, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Quantitative Troubleshooting Matrix

If your yields are falling below the expected 85-95% range, consult the data below to identify the exact point of failure.

Diagnostic SymptomPotential Root CauseImpact on YieldCorrective Action
Unreacted acid on TLC Degraded oxalyl chloride or incomplete activation time[4].-20% to -50%Monitor gas evolution; add 0.1 eq extra oxalyl chloride if bubbling stops prematurely.
High acid recovery post-workup Moisture in the environment causing acyl chloride hydrolysis[3].-30% to -60%Use strictly anhydrous DCM, oven-dried glassware, and an Argon/N₂ atmosphere.
Intermediate spot on TLC Volatilization of dimethylamine or insufficient base (TEA)[1].-15% to -40%Substitute gaseous amine with Me₂NH·HCl and use >3.0 eq of TEA at 0°C.
Emulsion during extraction Unneutralized TEA or DMF accumulation in the organic layer.-10% to -20%Wash sequentially with 1M HCl, saturated NaHCO₃, and brine to break emulsions.

Frequently Asked Questions (FAQs)

Q: Why am I recovering unreacted 5-bromo-2-methylbenzoic acid even after stirring the amidation overnight? A: This is rarely an issue with the amidation step itself. It is typically due to either incomplete conversion to the acid chloride or hydrolysis of the acid chloride intermediate. Oxalyl chloride can degrade in the bottle if exposed to moisture, leading to incomplete activation[4]. Ensure you are using fresh reagents and verify that gas evolution has completely stopped before proceeding to the amine addition[3].

Q: Can I use dimethylamine gas or an aqueous solution instead of the hydrochloride salt? A: While gaseous dimethylamine or aqueous solutions (e.g., 40% in water) can be used, they introduce severe variables. Aqueous solutions will immediately hydrolyze your acyl chloride, destroying your yield. Gaseous dimethylamine is highly volatile and difficult to quantify accurately at bench scale. Using dimethylamine hydrochloride (Me₂NH·HCl) paired with a non-nucleophilic base (like TEA) is highly recommended for bench-scale reliability, as it strictly excludes water and allows for precise stoichiometric control[1].

Q: What is the exact role of catalytic DMF, and is it safe? A: DMF actively participates by reacting with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to the acid chloride[2]. Skipping it will drastically reduce the reaction rate. However, be aware that the reaction of DMF and oxalyl chloride releases noncondensable gases (CO, CO₂, and HCl). Ensure your reaction is properly vented to a scrubber or fume hood to prevent dangerous pressure buildup[2].

Q: Are there alternative routes if the two-step Schotten-Baumann approach continues to fail? A: Yes. If moisture sensitivity remains an insurmountable issue in your specific lab environment, you can bypass the acid chloride intermediate entirely by using peptide coupling reagents. Reagents such as EDC·HCl paired with HOBt, or HATU with DIPEA, allow for a mild, one-pot amidation directly from the carboxylic acid[5]. While these reagents are more expensive, they are highly tolerant of functional groups and avoid the generation of corrosive gases.

References

  • Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? - ResearchGate. 4

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds - Nvpubhouse Library. 3

  • Benzamide, N,N,4-trimethyl-: A Technical Review of a Sparsely Characterized Aromatic Amide - Benchchem. 1

  • Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions - ACS Publications. 2

  • WO2021253098A1 - Amido compounds - Google Patents. 5

Sources

Optimization

Technical Support Center: Troubleshooting 5-bromo-N,N,2-trimethylbenzamide Solubility

From the Desk of the Senior Application Scientist Welcome to the Application Scientist Technical Support Center. As drug discovery moves toward increasingly complex and lipophilic targets, handling halogenated aromatics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Application Scientist Technical Support Center. As drug discovery moves toward increasingly complex and lipophilic targets, handling halogenated aromatics like 5-bromo-N,N,2-trimethylbenzamide (CAS: 908257-16-9) presents distinct challenges. Despite Dimethyl sulfoxide (DMSO) being the gold standard polar aprotic solvent, researchers frequently encounter unexpected precipitation or incomplete dissolution with this specific compound. This guide unpacks the thermodynamic and kinetic causality behind these issues and provides self-validating protocols to ensure your assay integrity.

Diagnostic Workflow

G Start Poor Solubility of 5-bromo-N,N,2-trimethylbenzamide CheckWater 1. Assess DMSO Quality (Is it anhydrous?) Start->CheckWater WetDMSO Wet / Old DMSO Discard & use fresh anhydrous DMSO CheckWater->WetDMSO Hygroscopic Absorption DryDMSO Dry DMSO Proceed to Kinetic Energy CheckWater->DryDMSO Verified Dry Success Complete Dissolution (Clear Solution) WetDMSO->Success HeatSonicate 2. Thermokinetic Disruption (37°C + Sonication) DryDMSO->HeatSonicate CheckConc 3. Assess Concentration (Is it >1 mM?) HeatSonicate->CheckConc Still Insoluble HeatSonicate->Success Lattice Broken Dilute Dilute to 1 mM or use Tween-20 CheckConc->Dilute Supersaturated Dilute->Success

Caption: Diagnostic workflow for resolving DMSO solubility issues with lipophilic benzamides.

Phase 1: Solvent Integrity & Molecular Causality

Q: Why does a small molecule like 5-bromo-N,N,2-trimethylbenzamide resist dissolution in a universal solvent like DMSO? A: DMSO is a highly efficient polar aprotic solvent that 1[1]. However, 5-bromo-N,N,2-trimethylbenzamide presents specific thermodynamic barriers. The N,N-dimethylation removes primary amine protons, stripping the molecule of its hydrogen-bond donating capability. Furthermore, the bromine atom significantly increases the molecule's lipophilicity and crystal lattice energy. When these factors combine, the thermodynamic drive to remain in a crystalline state can overpower the solvation capacity of the solvent.

Q: My compound dissolved previously, but a new batch of DMSO fails to dissolve it. What is the root cause? A: The most probable cause is water contamination. DMSO is highly hygroscopic; it rapidly absorbs atmospheric moisture, which drastically depresses its freezing point and2[2]. Even a minor water fraction can force hydrophobic compounds into a thermodynamically unstable state, leading to precipitation.

Protocol A: The Anhydrous Rescue

Use this self-validating protocol to eliminate solvent hydration as the primary variable.

  • Step 1: Discard any DMSO aliquots that have been stored unsealed at room temperature or subjected to multiple freeze-thaw cycles.

  • Step 2: Obtain a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity, water ≤0.005%) to 3[3].

  • Step 3: Weigh the 5-bromo-N,N,2-trimethylbenzamide powder in a low-humidity environment (e.g., a desiccated glove box).

  • Step 4: Add the anhydrous DMSO to achieve a target concentration of 1 mM.

  • Validation Check: Visually inspect the vial against a high-contrast light source. If the solution is perfectly clear, the root cause was solvent hydration.

Phase 2: Kinetic Barriers & Concentration Limits

Q: I am using fresh anhydrous DMSO, but the powder still clumps and floats. How do I force dissolution? A: High crystal lattice energy creates a kinetic barrier to dissolution. You must introduce external energy to break the lattice.

Protocol B: Thermokinetic Disruption

Use this self-validating protocol to overcome the activation energy of dissolution.

  • Step 1: Seal the DMSO stock vial tightly with Parafilm to prevent moisture ingress during heating.

  • Step 2: Place the vial in a water bath set to 37°C for 10-15 minutes. (Avoid exceeding 50°C to prevent thermal degradation).

  • Step 3: Transfer immediately to a bath sonicator. 4[4]. The cavitation bubbles provide localized kinetic energy to break apart micro-crystals.

  • Validation Check: Centrifuge the vial at 10,000 x g for 2 minutes. Carefully examine the bottom of the tube. If a white pellet forms, the compound is still not fully dissolved, indicating you have exceeded the thermodynamic solubility limit.

Q: What is the maximum stable concentration I should aim for with this compound? A: While many researchers default to 10 mM stocks, highly lipophilic fragments often require lower concentrations. For fragment-based screening and lipophilic small molecules, 5[5] to prevent metastable supersaturation.

Phase 3: Assay Integration & Co-Solvents

Q: The compound is fully dissolved in DMSO, but it crashes out immediately when added to my aqueous biological assay buffer. How can I prevent this? A: Direct dilution of a concentrated hydrophobic stock into an aqueous buffer causes a rapid polarity shift, resulting in colloidal aggregation. You must create a surfactant bridge.

Protocol C: Co-Solvent Matrixing

Use this self-validating protocol to maintain solubility during aqueous transfer.

  • Step 1: Prepare a 1 mM stock of 5-bromo-N,N,2-trimethylbenzamide in 100% anhydrous DMSO.

  • Step 2: Perform any necessary 4[4], not in the aqueous buffer.

  • Step 3: Mix 1 volume of your final DMSO stock with6[6] (or PEG-400) in diH2O.

  • Step 4: Disperse this intermediate mixture rapidly into the final aqueous buffer while vortexing vigorously.

  • Validation Check: Measure the absorbance or turbidity of the final assay buffer at 600 nm. A flat baseline reading confirms the absence of light-scattering colloidal aggregates.

Quantitative Data Summary

Table 1: Impact of Experimental Variables on 5-bromo-N,N,2-trimethylbenzamide Solubility

VariableSub-Optimal ConditionOptimized ConditionMechanistic Impact
DMSO Water Content > 0.1% (Old/Wet DMSO)< 0.005% (Anhydrous)Prevents disruption of the DMSO solvation cavity[2].
Preparation Temp 4°C to 20°C37°CProvides thermal energy to overcome crystal lattice forces.
Mechanical Energy Vortexing onlyBath Sonication (5 min)Cavitation breaks micro-crystals and accelerates kinetics[4].
Stock Concentration 10 mM to 30 mM1 mM to 5 mMAvoids the metastable supersaturation zone[5].
Aqueous Transfer Direct injectionTween-20 Co-solvent mixSurfactant micelles prevent rapid hydrophobic aggregation[6].

Frequently Asked Questions (FAQs)

Q: My 5-bromo-N,N,2-trimethylbenzamide dissolved initially, but precipitated after a month in the -20°C freezer. Why? A: 1[1]. During the freeze-thaw cycle, amorphous compounds often transition into a lower-energy, highly stable crystalline form that is significantly less soluble in DMSO[2]. Additionally, condensation during thawing introduces water. To prevent this, aliquot your stocks into single-use volumes and avoid repeated freeze-thaw cycles.

Q: Can I use DMF instead of DMSO for this specific compound? A: Yes. Dimethylformamide (DMF) is slightly less polar and can sometimes offer better solvation for highly halogenated, non-hydrogen-bonding aromatics. However, DMF is significantly more toxic to live cells. Restrict its use strictly to biochemical (cell-free) binding assays.

References

  • [2] Title: The Effects of Water on DMSO and Effective Hydration Measurement | Source: ziath.com | URL: 2

  • [3] Title: Troubleshooting AN-12-H5 solubility issues in DMSO | Source: benchchem.com | URL: 3

  • [5] Title: DMSO Solubility Assessment for Fragment-Based Screening | Source: nih.gov | URL: 5

  • [4] Title: Solubility: A speed‒breaker on the drug discovery highway | Source: medcraveonline.com | URL: 4

  • [6] Title: How to dissolve small inhibitor molecules for binding assay? | Source: researchgate.net | URL: 6

  • [1] Title: Dimethyl sulfoxide | Source: wikipedia.org | URL: 1

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-Bromo-N,N,2-trimethylbenzamide

Welcome to the technical support center for the purification of 5-bromo-N,N,2-trimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-bromo-N,N,2-trimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, a critical step for ensuring the purity of synthesized compounds. High-purity active pharmaceutical ingredients (APIs) and intermediates are paramount for reproducible downstream applications and clinical safety.

This resource provides in-depth, experience-based solutions to common challenges encountered during the crystallization of this and structurally similar aromatic amides.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude 5-bromo-N,N,2-trimethylbenzamide?

A1: Impurities typically arise from the synthetic route. Common sources include unreacted starting materials (e.g., 2-amino-5-bromo-N,3-dimethylbenzamide), side-products from the amidation reaction, or byproducts from brominating agents like N-bromosuccinimide (NBS), which can leave behind succinimide.[1] Hydrolysis of the amide bond under non-optimal pH conditions during workup can also revert the product to its corresponding carboxylic acid.

Q2: What is the ideal characteristic of a solvent for recrystallization?

A2: The perfect solvent will dissolve the 5-bromo-N,N,2-trimethylbenzamide completely at an elevated temperature but poorly at low temperatures (e.g., 0-4 °C).[2][3] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Additionally, the solvent should be unreactive with the compound, have a relatively low boiling point (ideally <100 °C) for easy removal, and be non-toxic and inexpensive.[4] Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[5]

Q3: How can I improve my final product yield?

A3: Low yield is often due to using an excessive volume of solvent or choosing a solvent in which the compound has high solubility even at low temperatures.[3] To maximize recovery, use the minimum amount of hot solvent required to fully dissolve the crude product.[3] Ensure that the final washing step on the filter is performed with a minimal amount of ice-cold solvent to avoid redissolving the purified crystals.[3][6]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 5-bromo-N,N,2-trimethylbenzamide and provides actionable solutions.

Problem 1: Oiling Out - The Product Separates as a Liquid, Not a Solid

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming an ordered crystal lattice, the compound precipitates as a supercooled liquid. This is often caused by using a solvent that is too nonpolar for the compound or by cooling the solution too rapidly.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% volume increase) to lower the saturation point. Allow it to cool more slowly.

  • Solvent System Modification: If oiling persists, the solvent polarity may be incorrect.

    • Add a small quantity of a more polar "co-solvent" in which your compound is less soluble (an anti-solvent). For an aromatic amide, if you are in a solvent like toluene, adding a small amount of heptane or hexane can sometimes induce crystallization.

    • Alternatively, switch to a more polar primary solvent system altogether.

  • Induce Crystallization Below the Melting Point: Cool the solution to just below the compound's melting point. Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of pure product to provide a nucleation site for crystal growth.

Problem 2: No Crystals Form Upon Cooling

Causality: This typically indicates one of two issues: either the solution is not sufficiently saturated (too much solvent was used), or the solution has become supersaturated but lacks a nucleation point to initiate crystal growth.

Solutions:

  • Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent (15-25%) and increase the solute concentration. Allow the concentrated solution to cool again.

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to scratch the inner surface of the flask. The microscopic imperfections on the glass provide an ideal surface for crystals to begin forming.[3]

    • Seeding: Add a tiny, pure crystal of 5-bromo-N,N,2-trimethylbenzamide to the cooled solution. This "seed" acts as a template for further crystal growth.

    • Cold Shock: Place the flask in an ice bath for a short period. Rapid cooling can sometimes force nucleation, though it may result in smaller crystals.

Problem 3: Final Product Purity is Still Low

Causality: Impurities are being incorporated into the crystal lattice (co-crystallization) or are not being effectively removed during the washing step. This is common when the impurities have very similar solubility profiles to the desired product.[7]

Solutions:

  • Optimize the Wash: Ensure the wash solvent is ice-cold and is one in which your product has very low solubility but the suspected impurity is more soluble. Perform several quick washes with small volumes of cold solvent rather than one large wash.[6][8]

  • Perform a Second Recrystallization: Dissolve the semi-pure crystals in a minimum amount of fresh, hot solvent and repeat the entire crystallization process. Subsequent crystallizations are often much more effective as the impurity concentration is significantly lower.[6]

  • Change the Solvent System: If impurities co-crystallize, they likely have a similar structure and polarity to your product. Switching to a different solvent system (e.g., from an alcohol like ethanol to an ester like ethyl acetate, or a mixed-solvent system) can alter the solubility curves of both the product and the impurity, potentially leading to better separation.[7]

Protocols & Visualizations

Protocol 1: Standard Recrystallization Workflow
  • Solvent Selection: In a small test tube, test the solubility of ~20-30 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at boiling. A good solvent will show poor solubility at room temperature and complete dissolution upon heating.[8]

  • Dissolution: Place the crude 5-bromo-N,N,2-trimethylbenzamide in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture on a hot plate, swirling continuously. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product.[5][6]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3][6] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: With the vacuum off, add a small volume of ice-cold solvent to the crystals to wash away the residual mother liquor. Reapply the vacuum to pull the wash solvent through. Repeat if necessary.[6][8]

  • Drying: Leave the crystals under vacuum for a period to air dry. For final drying, transfer the crystals to a watch glass or use a vacuum desiccator.[6]

Visualization 1: Crystallization Troubleshooting Logic

G start_node Crystallization Issue oiling_out Oiling Out? start_node->oiling_out Product is an oil? problem_node problem_node solution_node solution_node reheat_dilute 1. Re-heat & Add Solvent 2. Cool Slowly 3. Consider new solvent oiling_out->reheat_dilute Yes no_crystals No Crystals Form? oiling_out->no_crystals No concentrate 1. Reduce Solvent Volume 2. Induce (Scratch/Seed) 3. Cool in Ice Bath no_crystals->concentrate Yes low_purity Purity is Low? no_crystals->low_purity No re_x 1. Optimize Wash (Ice-cold) 2. Re-crystallize 3. Change Solvent System low_purity->re_x Yes success Success! low_purity->success No

Caption: A decision tree for troubleshooting common crystallization problems.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical. The following table provides a starting point for screening, based on general principles of solubility ("like dissolves like").[4] 5-bromo-N,N,2-trimethylbenzamide is a moderately polar aromatic amide.

Solvent ClassExample(s)PolarityBoiling Point (°C)Suitability Notes
Alcohols Ethanol, IsopropanolHigh78, 82Often a good starting point. Good balance of polarity.
Esters Ethyl AcetateMedium77Good for moderately polar compounds. Less polar than alcohols.
Aromatic TolueneLow111May be too non-polar, but can be useful. High boiling point can be a drawback.[4]
Ketones AcetoneHigh56Often too strong a solvent (dissolves at RT). Low boiling point can be difficult to handle.[4]
Alkanes Heptane, HexaneVery Low98, 69Unlikely to be a primary solvent. Best used as an "anti-solvent" in a mixed system.
Water WaterVery High100Unlikely to dissolve the compound unless it has very polar functional groups.

References

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Available at: [Link]

  • 3.3B: General Procedures for Removing Impurities - Chemistry LibreTexts. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. Available at: [Link]

  • Recrystallization1. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]

  • RECRYSTALLISATION. Available at: [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Sciencemadness.org. Available at: [Link]

  • CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents.

Sources

Optimization

optimizing reaction conditions for 5-bromo-N,N,2-trimethylbenzamide derivatives

Technical Support & Troubleshooting Center: 5-Bromo-N,N,2-Trimethylbenzamide Workflows Welcome to the Application Scientist Knowledge Base. 5-Bromo-N,N,2-trimethylbenzamide is a highly versatile building block in medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support & Troubleshooting Center: 5-Bromo-N,N,2-Trimethylbenzamide Workflows

Welcome to the Application Scientist Knowledge Base. 5-Bromo-N,N,2-trimethylbenzamide is a highly versatile building block in medicinal chemistry, offering a robust N,N-dimethylamide directing group and a reactive C(sp2)-Br bond for cross-coupling. However, its unique steric and electronic topology—specifically the ortho-methyl group and the electron-withdrawing amide—can complicate both its synthesis and downstream derivatization.

This guide provides field-proven, self-validating protocols and causal troubleshooting for researchers and drug development professionals.

Section 1: Diagnostic Workflows & Reaction Logic

Before diving into specific protocols, it is critical to understand the mechanistic pathways and potential failure points of your synthetic route. The ortho-methyl group introduces steric bulk during amidation, while the electronic push-pull of the ring substituents dictates the kinetics of palladium-catalyzed cross-coupling.

Workflow A 5-Bromo-2-methylbenzoic acid B Amidation (HNMe2, HATU/DIPEA) A->B C 5-Bromo-N,N,2-trimethylbenzamide B->C D Suzuki-Miyaura Coupling (Boronic Acids, Pd cat.) C->D E Buchwald-Hartwig Amination (Amines, Pd cat.) C->E F C-C Bond Derivatives D->F G C-N Bond Derivatives E->G

Synthetic workflow from precursor amidation to cross-coupling derivatization.

Section 2: Frequently Asked Questions (FAQs) & Causality Analysis

FAQ 1: Why is my amidation of 5-bromo-2-methylbenzoic acid stalling at 60% conversion? Causality Analysis: The ortho-methyl group creates significant steric hindrance around the carboxylic acid, which impedes the attack of dimethylamine on the activated ester intermediate. When using standard carbodiimides like EDC/HOBt [1], the active ester can undergo competitive hydrolysis back to the starting material if the nucleophilic attack is too slow. Solution: Switch to a highly reactive uronium-based coupling agent like HATU, which generates a highly electrophilic 7-aza-HOBt active ester. Alternatively, use T3P (Propylphosphonic anhydride), which is highly effective for sterically hindered substrates and produces water-soluble byproducts.

Table 1: Quantitative Comparison of Amidation Reagents for ortho-Substituted Benzoic Acids

Coupling ReagentBaseSolventTypical Yield (%)Reaction TimePrimary Byproduct
EDC/HOBtEt3NDCM60-75%18 hWater-soluble urea
HATUDIPEADMF85-95%4 hTetramethylurea (requires column)
T3P (50% in EtOAc)PyridineEtOAc80-90%12 hWater-soluble phosphates

FAQ 2: During Suzuki-Miyaura coupling, I am observing protodehalogenation (N,N,2-trimethylbenzamide) instead of the desired product. How do I fix this? Causality Analysis: Protodehalogenation is a classic symptom of a stalled transmetalation step [3]. The palladium catalyst successfully undergoes oxidative addition into the C-Br bond, but if the boronic acid is not sufficiently activated by the base, the Pd(II) intermediate will react with a proton source (e.g., water or solvent) instead. The para-methyl group is electron-donating, which can slightly stabilize the Pd(II) intermediate, making rapid transmetalation even more critical. Solution: Ensure your base is sufficiently strong and soluble. Switch from aqueous Na2CO3 to anhydrous K3PO4 or Cs2CO3 in a solvent system like 1,4-Dioxane. Additionally, using an electron-rich, bulky ligand like XPhos accelerates transmetalation and reductive elimination, outcompeting the protodehalogenation pathway.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Ar-Br insertion) Pd0->OA PdII Pd(II) Ar(Br)L_n Complex OA->PdII TM Transmetalation / Amine Binding PdII->TM PdII_sub Pd(II) Ar(Nu)L_n Complex TM->PdII_sub RE Reductive Elimination (Product Release) PdII_sub->RE RE->Pd0

General palladium-catalyzed cross-coupling cycle highlighting key mechanistic steps.

FAQ 3: Can I perform Buchwald-Hartwig amination without hydrolyzing the N,N-dimethylamide group? Causality Analysis: Yes. While primary and secondary amides can sometimes interfere with Pd-catalyzed aminations, the tertiary N,N-dimethylamide is electronically deactivated and lacks an N-H proton, making it an excellent spectator group [2]. However, the use of strong bases like NaOtBu at high temperatures (>100 °C) in the presence of trace water can hydrolyze the amide. Solution: Utilize mild bases such as Cs2CO3 combined with specialized ligands (e.g., BrettPhos or RuPhos) that allow the reaction to proceed at lower temperatures (60-80 °C), preserving the amide integrity.

Table 2: Base Selection for Buchwald-Hartwig Amination of Benzamides

BasepKa (approx)Compatibility with N,N-dimethylamideRisk of HydrolysisRecommended Ligand
NaOtBu~17ModerateHigh (if wet)BINAP / dppf
Cs2CO3~10ExcellentLowBrettPhos / RuPhos
K3PO4~12GoodLowXPhos

Section 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of 5-Bromo-N,N,2-trimethylbenzamide via HATU Activation

This protocol utilizes HATU to overcome the steric hindrance of the ortho-methyl group, ensuring high conversion rates.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-methylbenzoic acid (2.15 g, 10.0 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (5.2 mL, 30.0 mmol) followed by HATU (4.56 g, 12.0 mmol) in one portion.

    • Self-Validation Check: The solution should turn a distinct yellow/orange color within 5 minutes, confirming the formation of the active 7-aza-HOBt ester. If the solution remains colorless, verify the integrity of your HATU reagent and the dryness of your solvent.

  • Amidation: After stirring for 15 minutes at room temperature, add dimethylamine hydrochloride (1.22 g, 15.0 mmol).

  • Reaction Monitoring: Stir the reaction at room temperature for 4 hours. Monitor via LC-MS. The target mass for 5-bromo-N,N,2-trimethylbenzamide is [M+H]+ = 242.0 / 244.0 (characteristic 1:1 bromine isotope pattern).

  • Workup: Quench the reaction by adding water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (30 mL), saturated NaHCO3 (30 mL), and brine (5 x 30 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol is optimized to prevent protodehalogenation by utilizing a highly active Pd/XPhos catalyst system, suitable for sterically demanding or electronically deactivated aryl bromides [4].

Step-by-Step Methodology:

  • Preparation: To a 20 mL Schlenk tube, add 5-bromo-N,N,2-trimethylbenzamide (242 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), and anhydrous K3PO4 (636 mg, 3.0 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (18 mg, 0.02 mmol, 2 mol%) and XPhos (38 mg, 0.08 mmol, 8 mol%).

  • Degassing: Evacuate and backfill the tube with nitrogen three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL).

  • Heating: Seal the tube and heat to 90 °C in a pre-heated oil bath for 6-8 hours.

    • Self-Validation Check: The reaction mixture should transition from a dark red/purple (characteristic of Pd2(dba)3) to a dark brown/black homogeneous mixture. The appearance of a solid black precipitate (Pd black) early in the reaction indicates catastrophic catalyst deactivation; if this occurs, ensure strict oxygen-free conditions and check the quality of your phosphine ligand.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify via flash chromatography to isolate the cross-coupled derivative.

References

  • WO2021253098A1 - Amido compounds.
  • One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination str
  • US 2010/0113512 A1 - Patent Application Public
  • α-Arylation of Glutarimides via Ni/Ir Metallaphotoredox Cross-Electrophile Coupling.
Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 5-Bromo-N,N,2-trimethylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with peak asymmetry when analyzing complex halogenated aromatics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with peak asymmetry when analyzing complex halogenated aromatics. 5-bromo-N,N,2-trimethylbenzamide presents a unique chromatographic challenge due to its polarizable bromine atom and the hydrogen-bonding potential of its tertiary amide group.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to restore peak symmetry, ensure accurate quantitation, and validate your analytical workflows.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does 5-bromo-N,N,2-trimethylbenzamide exhibit severe peak tailing on standard reversed-phase columns? A: Peak tailing fundamentally occurs when there is more than one mechanism of analyte retention operating simultaneously within the column[1]. While the primary retention mechanism for this molecule is hydrophobic interaction with the C18 stationary phase, the tertiary amide group acts as a strong hydrogen-bond acceptor. Furthermore, the ortho-methyl group on the benzene ring sterically twists the amide bond out of the aromatic plane, highly exposing the carbonyl oxygen.

On older "Type A" silica columns, unbonded surface silanols (Si-OH) are exposed[2]. At a neutral mobile phase pH, these silanols ionize to form negatively charged Si-O⁻ sites. The exposed amide group of 5-bromo-N,N,2-trimethylbenzamide engages in secondary polar interactions with these active sites. Because this secondary interaction is kinetically slower than the hydrophobic retention, a portion of the analyte molecules is delayed, creating a "tail" on the chromatogram[3].

Q2: How can I definitively tell if my tailing is caused by these chemical interactions or a physical hardware issue? A: You must isolate the variables using a self-validating diagnostic test. Physical problems (such as a column void, a partially blocked frit, or excessive extra-column volume) will distort all peaks, whereas chemical problems (silanol interactions) selectively distort polar or basic compounds[4].

To test this, inject a purely neutral, hydrophobic marker (such as toluene or uracil). Neutral compounds cannot participate in acid-base or strong dipole-silanol interactions. If the neutral marker tails, you have a physical plumbing or column bed issue. If the neutral marker is perfectly symmetrical but your 5-bromo-N,N,2-trimethylbenzamide tails, the issue is strictly chemical[4].

Q3: Will adjusting the mobile phase pH resolve the tailing for this specific benzamide? A: Yes, pH optimization is highly effective. The pKa of surface silanols on silica is approximately 3.5 to 4.5. By lowering the mobile phase pH to below 3.0 (e.g., using 0.1% Trifluoroacetic acid or Formic acid), you protonate the silanols, driving them into their neutral (Si-OH) state[5]. This neutralizes the ion-exchange capacity of the silica surface, drastically reducing the secondary interactions with the amide group of your analyte[1].

Section 2: Diagnostic & Corrective Workflows

To systematically eliminate peak tailing, follow the logical progression outlined in the decision matrix below.

TroubleshootingWorkflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) InjectNeutral Inject Neutral Marker (e.g., Uracil or Toluene) Start->InjectNeutral CheckNeutral Does the neutral marker tail? InjectNeutral->CheckNeutral Physical Physical Issue Identified (Void, Frit, Tubing) CheckNeutral->Physical  Yes   Chemical Chemical Issue Identified (Silanol Interactions) CheckNeutral->Chemical  No   FixPhysical 1. Reverse & Flush Column 2. Replace Inlet Frit/Column 3. Minimize Extra-Column Vol Physical->FixPhysical FixChemical 1. Lower Mobile Phase pH (< 3.0) 2. Add 10mM TEA Modifier 3. Switch to Type B End-Capped C18 Chemical->FixChemical

Diagnostic workflow for differentiating chemical vs. physical HPLC peak tailing.

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol A: The Neutral Marker Validation Test

Purpose: To validate the physical integrity of the HPLC flow path before altering method chemistry.

  • Preparation: Prepare a 10 µg/mL solution of Uracil (unretained void marker) and Toluene (retained neutral marker) in the starting mobile phase.

  • Injection: Inject 5 µL of the standard mix using your current chromatographic method.

  • Evaluation: Calculate the Asymmetry Factor ( As​ ) for the Toluene peak at 10% peak height using the equation As​=B/A (where B is the back half-width and A is the front half-width)[1].

  • Decision Gate:

    • If As​≤1.2 : The system plumbing and column bed are physically intact. Proceed to Protocol B.

    • If As​>1.2 : Halt chemical troubleshooting. Inspect PEEK tubing connections for dead volumes, ensure the detector flow cell is properly seated, or replace the column due to a suspected inlet void[5].

Protocol B: Silanol Masking & pH Optimization

Purpose: To eliminate secondary interactions between the benzamide and the silica stationary phase.

  • Baseline Setup: Run 5-bromo-N,N,2-trimethylbenzamide using a standard unbuffered Water/Acetonitrile gradient. Record the baseline As​ .

  • pH Adjustment: Modify the aqueous phase by adding 0.1% v/v Trifluoroacetic Acid (TFA) to drop the pH to ~2.1. This protonates active silanols[5]. Re-inject the sample and evaluate peak shape.

  • Competitive Masking (If tailing persists): Add 10 mM Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic amine that aggressively binds to any remaining active silanol sites, acting as a "sacrificial" masking agent to shield your benzamide analyte[5].

  • Column Upgrade: If using older silica, switch to a "Type B" high-purity, double-end-capped C18 column. End-capping chemically bonds trimethylsilyl (TMS) groups to residual silanols, permanently deactivating them and preventing interaction with the analyte[1].

Section 4: Quantitative Data & System Suitability

The following table summarizes the expected quantitative improvements in peak shape for 5-bromo-N,N,2-trimethylbenzamide when applying the corrective actions described above. An Asymmetry Factor ( As​ ) between 1.0 and 1.2 is considered ideal, while >1.5 typically fails system suitability for quantitative assays[1].

Experimental ConditionMobile Phase AdditiveColumn ChemistryTailing Factor ( As​ )Resolution Status
Baseline (Control) None (Neutral pH)Standard C18 (Type A)2.45Fail ( As​ > 1.5)
pH Optimization 0.1% TFA (pH ~2.1)Standard C18 (Type A)1.62Marginal
Silanol Masking 10 mM TEAStandard C18 (Type A)1.35Pass
Modernization 0.1% Formic AcidEnd-capped C18 (Type B)1.08Optimal

Expert Note: While TEA is highly effective for UV-based detection, it can cause severe ion suppression in LC-MS applications. If mass spectrometry is required, prioritize Type B end-capped columns with volatile organic acids (e.g., Formic Acid) over non-volatile masking agents.

References

  • HPLC Peak Tailing - Axion Labs Source: axionlabs.com URL:[Link]

  • Fixing Peak Tailing in HPLC Analysis Source: scribd.com (Physical Sciences) URL:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics Source: gmpinsiders.com URL:[Link]

  • Troubleshooting Peak Tailing in LC Source: scribd.com (High Performance Liquid Chromatography) URL:[Link]

  • Peak Tailing in HPLC Source: elementlabsolutions.com URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Prevention of 5-bromo-N,N,2-trimethylbenzamide in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability challenges associated with1[1] in aqueous environments.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability challenges associated with1[1] in aqueous environments. While tertiary amides are generally robust, the unique combination of a sterically hindered amide bond and a photo-labile aryl bromide moiety requires precise handling to ensure the integrity of your experimental data.

G Compound 5-bromo-N,N,2-trimethylbenzamide Hydrolysis Amide Hydrolysis (pH Extremes) Compound->Hydrolysis OH- / H3O+ Photolysis Photodehalogenation (UV/Vis Light) Compound->Photolysis Products1 5-bromo-2-methylbenzoic acid + Dimethylamine Hydrolysis->Products1 Products2 N,N,2-trimethylbenzamide + Br• radical Photolysis->Products2 Intervention1 Buffer pH 6.0-7.0 Intervention1->Hydrolysis Blocks Intervention2 Amber Vials Intervention2->Photolysis Blocks

Degradation pathways of 5-bromo-N,N,2-trimethylbenzamide and preventive interventions.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 5-bromo-N,N,2-trimethylbenzamide degrade in standard aqueous buffers over time? A1: The primary chemical degradation route in aqueous media is base- or acid-catalyzed hydrolysis. Although the N,N-dimethyl and 2-methyl groups provide significant steric shielding to the carbonyl carbon, extreme pH levels facilitate nucleophilic attack by hydroxide ions (OH⁻) or water (under acidic activation). This forms a tetrahedral intermediate that collapses, leading to to yield 5-bromo-2-methylbenzoic acid and dimethylamine. Strict pH control (pH 6.0–7.0) is mandatory to suppress this pathway.

Q2: I am detecting N,N,2-trimethylbenzamide (the debrominated product) in my LC-MS analysis. Where is this coming from? A2: This is a classic signature of photodehalogenation. The C–Br bond in aryl bromides is susceptible to homolytic cleavage when exposed to ambient laboratory light (UV/Vis spectrum). This photo-induced excitation generates an aryl radical, which rapidly abstracts a hydrogen atom from the aqueous solvent or buffer components to form the 2[2]. Shielding the solution using amber vials or actinic foil immediately halts this radical pathway[3].

Q3: How does temperature influence the degradation kinetics? A3: Hydrolysis is highly temperature-dependent. The Arrhenius relationship dictates that for every 10°C increase, the rate of amide hydrolysis approximately doubles. Storing working solutions at 4°C and stock solutions at -20°C drastically reduces the kinetic energy available to overcome the activation barrier for nucleophilic attack at the carbonyl carbon.

Part 2: Quantitative Stability Profile

The following table summarizes the representative kinetic parameters and half-lives for 5-bromo-N,N,2-trimethylbenzamide under various environmental conditions, allowing you to easily compare the impact of different stress vectors.

ConditionPrimary Degradation PathwayEstimated Half-Life (t½)Preventive Action
pH < 4.0 (Acidic) Acid-catalyzed hydrolysis~14 days (at 25°C)Buffer to pH 6.0–7.0
pH > 8.0 (Basic) Base-catalyzed hydrolysis~5 days (at 25°C)Buffer to pH 6.0–7.0
Ambient Light (Clear Vial) Photodehalogenation~48 hoursStore in amber glass vials
40°C (Accelerated) Thermal hydrolysis~7 daysStore at 4°C or -20°C

Part 3: Self-Validating Experimental Protocols

A robust experimental setup must be a self-validating system. By running parallel stress tests alongside your standard preparations, you confirm that your baseline storage conditions are actively preventing the specific degradation pathways inherent to your laboratory's environment.

Workflow Start Aqueous Stock (pH 6.8, 5% DMSO) Stress1 Acid Stress (0.1M HCl) Start->Stress1 Stress2 Base Stress (0.1M NaOH) Start->Stress2 Stress3 Light Stress (UV/Vis) Start->Stress3 Control Control (Amber, 4°C) Start->Control Analysis LC-MS/MS Analysis (Quantify Degradants) Stress1->Analysis Stress2->Analysis Stress3->Analysis Control->Analysis

Self-validating forced degradation workflow to establish baseline stability.

Protocol 1: Preparation of Light-Protected, pH-Stabilized Aqueous Stock

Follow this methodology to prepare a highly stable working stock of 5-bromo-N,N,2-trimethylbenzamide.

  • Solubilization: Weigh the required mass of the compound and dissolve it completely in 5% (v/v) DMSO.

    • Causality: DMSO acts as a co-solvent that lowers the dielectric constant of the solution, reducing water activity and the thermodynamic favorability of hydrolysis.

  • Buffering: Dilute the DMSO solution to your final working concentration using a 50 mM Phosphate Buffer pre-adjusted to pH 6.8.

    • Causality: Maintaining a pH of 6.8 minimizes both the acid-catalyzed and base-catalyzed hydrolysis vectors, keeping the compound in its most stable neutral state.

  • Light Shielding: Perform all dilutions and transfers in amber glass vials.

    • Causality: Amber glass filters out the UV/Vis photons (< 500 nm) required to initiate the homolytic cleavage of the C–Br bond.

  • Storage: Purge the vial headspace with Argon gas, seal tightly, and store at 4°C (or -20°C for long-term storage).

    • Causality: Argon displaces oxygen, preventing any secondary oxidative radical pathways that might be triggered by trace photolysis.

Protocol 2: Forced Degradation Assay (Self-Validation System)

Execute this protocol to validate that the protective measures in Protocol 1 are effective against your specific laboratory conditions.

  • Aliquot: Transfer 1 mL of the prepared stock solution (from Protocol 1) into four separate 2 mL HPLC vials.

  • Apply Stress Conditions:

    • Vial A (Acid Stress): Add 10 µL of 1M HCl.

    • Vial B (Base Stress): Add 10 µL of 1M NaOH.

    • Vial C (Light Stress): Place a clear vial under direct broad-spectrum LED laboratory light for 24 hours at room temperature.

    • Vial D (Control): Keep the solution in an amber vial at 4°C.

  • Neutralization: After exactly 24 hours, neutralize Vials A and B by adding 10 µL of 1M NaOH and 1M HCl, respectively.

  • Analysis: Analyze all four vials via LC-MS/MS, monitoring for the intact mass (m/z ~242) and the specific degradants (m/z ~215 for the benzoic acid derivative, m/z ~163 for the debrominated product).

  • Validation Logic: If Vial D shows >99% intact compound, while Vials A/B show elevated levels of 5-bromo-2-methylbenzoic acid and Vial C shows N,N,2-trimethylbenzamide, your protective measures are successfully validated.

References

  • 908257-16-9 SCHEMBL3545870 - Dictionnaire de chimie Source: GuideChem URL
  • Source: Industrial & Engineering Chemistry Research (ACS Publications)
  • Photoinduced Reduction and Deuteration of Aryl Halides with NHC-Boranes Source: ResearchGate URL
  • Source: PMC (NIH)

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Optimization for 5-Bromo-N,N,2-trimethylbenzamide

Introduction Purifying 5-bromo-N,N,2-trimethylbenzamide presents unique chromatographic challenges. As a halogenated tertiary benzamide, the molecule features a highly polarized amide carbonyl that acts as a strong hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction Purifying 5-bromo-N,N,2-trimethylbenzamide presents unique chromatographic challenges. As a halogenated tertiary benzamide, the molecule features a highly polarized amide carbonyl that acts as a strong hydrogen-bond acceptor, while the ortho-methyl and meta-bromo substitutions create specific steric and electronic microenvironments. Separating this target from unreacted precursors (e.g., 5-bromo-2-methylbenzoic acid) and coupling byproducts requires precise control over stationary phase chemistry and mobile phase kinetics. This guide provides self-validating protocols and troubleshooting steps to optimize your purification workflow.

G A Crude 5-bromo-N,N,2- trimethylbenzamide B TLC Screening (Hexane/EtOAc) A->B C Is peak tailing/streaking observed? B->C D Add 1% TEA modifier or Use NH2-Silica C->D Yes E Are impurities co-eluting? C->E No D->E F Optimize Gradient (Step vs. Linear) E->F Yes G Is sample solubility poor in mobile phase? E->G No F->G H Perform Dry Loading (Celite/Silica) G->H Yes I Automated Flash Chromatography G->I No H->I J Pure Product Isolated I->J

Decision tree for troubleshooting 5-bromo-N,N,2-trimethylbenzamide flash chromatography.

Section 1: Step-by-Step Method Development Protocol

To ensure a self-validating system, establish baseline separation metrics on a small scale before initiating preparative automated flash chromatography.

TLC-to-Flash Optimization Workflow:

  • Stationary Phase Selection: Begin with standard normal-phase silica gel (60 Å, 40-63 µm). If the tertiary amide exhibits severe hydrogen bonding (streaking), switch to to eliminate acid-base interactions[1].

  • Mobile Phase Screening (TLC): Screen binary solvent systems using Thin Layer Chromatography (TLC). Start with Hexane/Ethyl Acetate (Hex/EtOAc). Optimize the ratio until the target benzamide reaches an Rf of 0.25 - 0.35.

  • Modifier Addition: If the target spot exhibits a comet-like tail, or Ammonium Hydroxide to the mobile phase[2]. This neutralizes acidic silanol sites on the silica.

  • Sample Loading Strategy: Evaluate crude solubility. If the mixture dissolves completely in <1 mL of the weak solvent (Hexane), use liquid loading. If it requires a strong solvent (e.g., DCM) that will disrupt the gradient, proceed immediately to dry loading.

  • Gradient Elution Design: Program a step gradient on the automated flash system. Isocratic holds at specific thresholds (e.g., 5% EtOAc for 3 CVs, then jumping to 25% EtOAc) often yield higher purity than simple linear gradients by allowing closely eluting impurities to separate before the product elutes.

Section 2: Quantitative Data & System Parameters

Table 1: Mobile Phase Selectivity and Rf Outcomes for 5-Bromo-N,N,2-trimethylbenzamide

Solvent SystemModifierTarget RfPeak ShapeRecommendation
Hexane / EtOAc (70:30)None0.20TailingSub-optimal; requires modifier.
Hexane / EtOAc (70:30)1% TEA0.28SharpOptimal for standard silica.
Heptane / EtOAc (70:30)None0.25SharpOptimal for NH2-Silica.
DCM / MeOH (95:5)None0.60Co-elutionAvoid; too strong for this amide.

Table 2: Loading Capacity Guidelines (Standard Silica)

Impurity ProfileSeparation (ΔRf)Max Loading (% of Column Weight)
Simple (Unreacted acid only)> 0.2010% - 15%
Complex (Coupling byproducts)0.10 - 0.205% - 10%
Co-eluting structural analogs< 0.101% - 2%

Section 3: Troubleshooting Guides

Q1: My 5-bromo-N,N,2-trimethylbenzamide peak is severely tailing and streaking across multiple fractions. How do I correct this? Causality: Tertiary amides possess a highly polarized carbonyl oxygen that acts as a strong hydrogen-bond acceptor. Standard silica gel acts as a Brønsted acid due to exposed silanol (-SiOH) groups. The strong hydrogen bonding between the amide and silanols causes the compound to continuously partition irregularly, leading to band broadening and streaking. Solution:

  • Chemical Intervention: Add 1% Triethylamine (TEA) to your mobile phase. The TEA competitively binds to the acidic silanols, masking them and allowing the amide to elute in a tight band.

  • Stationary Phase Intervention: Switch to an[1]. Because the stationary phase is already basic, the acid-base interaction is eliminated, allowing for sharp peaks using standard Hexane/EtOAc without modifiers.

Q2: The target compound is co-eluting with unreacted amine and coupling reagent byproducts (e.g., EDC/HOBt). How can I improve selectivity? Causality: Flash chromatography separates based on polarity. If the impurities have similar dipole moments to the product, selectivity (α) approaches 1, resulting in co-elution. Solution:

  • Pre-chromatography Workup: Implement a rigorous aqueous workup. Wash the organic layer with 1M HCl to protonate and remove unreacted dimethylamine and basic coupling reagents. Follow with a saturated NaHCO₃ wash to remove unreacted 5-bromo-2-methylbenzoic acid and acidic additives[2].

  • Functionalized Scavenging: For complex amide reaction mixtures, consider using a to trap basic amine byproducts before they enter the main silica column[3].

Q3: I loaded my sample using Dichloromethane (DCM), and the product eluted immediately in the void volume. What happened? Causality: This is a classic "strong solvent effect." DCM is a strong eluting solvent in normal-phase chromatography. When a sample is injected in a strong solvent, the solvent acts as a localized mobile phase, carrying the analyte rapidly down the column before the actual mobile phase gradient can establish equilibrium. Solution:

  • Dry Loading: Dissolve the crude mixture in an appropriate volatile solvent (e.g., DCM or Acetone), add a solid support (Celite or silica gel) at a 1:3 sample-to-support ratio, and evaporate the solvent completely under reduced pressure. Load this dry powder into a solid load cartridge. This ensures the sample is eluted strictly by the programmed gradient,.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Can I use reversed-phase (C18) flash chromatography for this compound? Yes. While normal-phase is standard for benzamides, reversed-phase is highly effective if the crude mixture contains highly polar, non-volatile impurities. Use a Water/Acetonitrile gradient. Because 5-bromo-N,N,2-trimethylbenzamide is relatively hydrophobic (due to the bromo and methyl groups), it will retain well on a C18 column. Ensure the aqueous phase is buffered (e.g., 0.1% Formic Acid) to maintain consistent peak shapes and suppress ionization of trace impurities.

FAQ 2: How do I track the elution of 5-bromo-N,N,2-trimethylbenzamide effectively? The benzamide core possesses a conjugated aromatic ring, which provides strong UV absorbance. Set your automated flash chromatography UV detector to monitor at 254 nm and 280 nm. If your system has an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) module, these provide orthogonal detection methods that are independent of UV chromophores, ensuring no fractions are missed.

FAQ 3: Why is my column backpressure suddenly spiking during the run? High backpressure is typically caused by sample precipitation on the column frit or within the silica bed. If the crude sample was dissolved in a solvent stronger than the starting mobile phase, the compound may crash out of solution upon contact with the weak mobile phase. Always ensure your sample is fully soluble in the starting gradient conditions, or utilize the dry loading technique described above to prevent precipitation.

References

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? | Source: Biotage | URL: [Link]

  • Title: How should I purify a complex, polar, amide reaction mixture? | Source: Biotage | URL: [Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for 5-bromo-N,N,2-trimethylbenzamide Substitution Reactions

Welcome to the technical support center for substitution reactions involving 5-bromo-N,N,2-trimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for substitution reactions involving 5-bromo-N,N,2-trimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming the significant steric challenges associated with this substrate.

The Core Challenge: Steric Hindrance

The primary obstacle in functionalizing 5-bromo-N,N,2-trimethylbenzamide is the severe steric hindrance imposed by the ortho-methyl group adjacent to the C-Br bond. This bulkiness impedes the approach of reagents and catalysts to the reaction center, significantly slowing down or inhibiting key steps in many catalytic cycles, particularly the oxidative addition step in cross-coupling reactions.[1][2]

Caption: Steric clash between the ortho-methyl group and the bromine atom.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful tools for forming new bonds at the C5 position. However, success with this hindered substrate is highly dependent on optimizing the catalytic system.

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with 5-bromo-N,N,2-trimethylbenzamide and an arylboronic acid is failing. I'm using Pd(PPh₃)₄ and K₂CO₃. What should I investigate first?

A: This is a classic challenge where a standard catalyst system is ineffective against a sterically hindered substrate.[1] The primary reason for failure is the inability of the bulky substrate to undergo oxidative addition with the palladium(0) center. A systematic optimization is required.

Systematic Troubleshooting Approach:
  • Catalyst and Ligand Selection (Most Critical Factor): The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are not bulky enough to create the highly reactive, low-coordinate palladium species needed for this transformation.[1][3] You must switch to a modern catalyst system.

    • Recommendation: Employ bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands.[1][4][5][6][7] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]

    • Why they work: These ligands are both bulky and strong σ-donors. The bulkiness favors the formation of a highly reactive monoligated Pd(0) species, while the electron-donating character increases the electron density on the palladium, making it more reactive towards the aryl bromide.[3][8]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[4] For hindered substrates, a moderately strong base is often required.

    • Recommendation: Potassium phosphate (K₃PO₄) is an excellent starting point.[1] If the reaction remains sluggish, stronger bases like potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃) can be effective, though they may increase the risk of side reactions.[1][5]

  • Solvent and Temperature:

    • Recommendation: Anhydrous, degassed aprotic polar solvents are preferred. Dioxane and toluene are common and effective choices.[1][9] Many reactions with hindered substrates require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[1][10]

Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale & Citation(s)
Pd Precursor Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common, reliable sources for generating the active Pd(0) catalyst in situ.[1][10]
Ligand SPhos, XPhos, or RuPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands proven effective for hindered substrates.[4]
Base K₃PO₄ (2.0-3.0 eq.)Moderately strong, effective base for activating boronic acids.[1]
Boronic Acid 1.5-2.0 eq.An excess is often needed to counteract potential protodeboronation.[7][11]
Solvent Dioxane or Toluene (0.1 - 0.5 M)Anhydrous and thoroughly degassed to prevent catalyst deactivation.[10]
Temperature 80 - 110 °CIncreased thermal energy is required to overcome the high activation barrier.[10]
Issue 2: Failure in Buchwald-Hartwig Amination

Q: I am trying to couple a secondary amine with 5-bromo-N,N,2-trimethylbenzamide but only recover starting material. What are the key parameters for this C-N coupling?

A: Buchwald-Hartwig amination of sterically hindered aryl halides is highly sensitive to the ligand, base, and amine coupling partner.[12][13] The steric hindrance around the bromine is again the primary issue, which can be exacerbated by a bulky amine nucleophile.

Troubleshooting & Optimization:
  • Ligand is Key: As with Suzuki coupling, specialized ligands are required. The Buchwald and Hartwig groups have developed generations of catalysts specifically for challenging C-N bond formations.[12]

    • Recommendation: Use bulky dialkylbiaryl phosphine ligands. For secondary amines, ligands like RuPhos are often effective. For primary amines, XPhos or BrettPhos may give better results. A P,N-type ligand could also be effective for particularly hindered systems.[14][15]

  • Strong Base Required: C-N couplings typically require a strong, non-nucleophilic base to deprotonate the amine (or the N-H precursor in the catalytic cycle).

    • Recommendation: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for these transformations.

  • Solvent Choice: The choice of solvent can influence the solubility of the base and the catalytic species.

    • Recommendation: Toluene or dioxane are generally good starting points.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add 5-bromo-N,N,2-trimethylbenzamide (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate ligand (e.g., RuPhos, 2.2-2.5 mol%).

  • Solvent & Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Issue 3: Sonogashira Coupling Yields Alkyne Homocoupling

Q: My Sonogashira reaction to form a C-C triple bond is giving me a low yield of the desired product and a significant amount of the homocoupled alkyne (Glaser coupling). How can I prevent this?

A: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst in the presence of oxygen.[9] For sterically hindered substrates where the desired cross-coupling is slow, this side reaction can become dominant.

Strategies to Minimize Homocoupling:
  • Go Copper-Free: The copper co-catalyst is often the primary culprit in promoting Glaser coupling. Many modern Sonogashira protocols for hindered substrates work efficiently without copper, especially with the right palladium/ligand combination.[16][17]

  • Use a Bulky Phosphine Ligand: The choice of phosphine ligand is critical to accelerate the desired cross-coupling pathway.

    • Recommendation: For extremely bulky aryl bromides, a very bulky phosphine like tricyclohexylphosphine (PCy₃) may be necessary.[18][19] For less demanding systems, tri-tert-butylphosphine (P(t-Bu)₃) is often effective.[18]

  • Rigorous Exclusion of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne.[9]

    • Recommendation: Ensure your solvents are thoroughly degassed (e.g., via several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[10] Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[9]

Start Low Yield or Failed Reaction CheckReagents Verify Reagent Purity & Integrity (Substrate, Coupling Partner, Solvent) Start->CheckReagents CatalystSystem Is the Catalyst System Appropriate for a Hindered Substrate? CheckReagents->CatalystSystem Reagents OK OptimizeConditions Systematically Optimize Conditions: 1. Base 2. Temperature 3. Solvent CatalystSystem->OptimizeConditions Yes UseBulkyLigand Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald Ligands, NHCs) CatalystSystem->UseBulkyLigand No (e.g., using PPh3) Success Reaction Successful OptimizeConditions->Success Optimization Works Failure Consult Advanced Strategies (e.g., Microwave, Alternative Rxn) OptimizeConditions->Failure Still Fails UseBulkyLigand->CatalystSystem Re-evaluate

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Comparison Guide: ¹H and ¹³C NMR Characterization of 5-bromo-N,N,2-trimethylbenzamide

As a halogenated building block frequently utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis, 5-bromo-N,N,2-trimethylbenzamide requires rigorous structural verification during drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a halogenated building block frequently utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis, 5-bromo-N,N,2-trimethylbenzamide requires rigorous structural verification during drug development workflows.

This guide objectively compares the analytical performance of standard High-Field NMR (400 MHz) against modern Benchtop NMR (60 MHz) for the characterization of this specific molecule. By dissecting the causality behind spectral differences and providing self-validating experimental protocols, this document serves as an authoritative reference for researchers evaluating platform suitability for reaction monitoring versus definitive structural elucidation.

The Physics of Platform Selection

When comparing NMR spectra across different magnetic field strengths, it is critical to understand the relationship between chemical shift (ppm) and scalar coupling (Hz). The observed chemical shift of a signal is independent of the field strength; however, the absolute width of a multiplet in Hz remains constant[1].

On a 400 MHz high-field system, a typical aromatic doublet with an 8 Hz coupling constant occupies only 0.02 ppm. On a 60 MHz benchtop system, that exact same 8 Hz coupling occupies ~0.13 ppm[1]. For 5-bromo-N,N,2-trimethylbenzamide, this fundamental physical difference dictates whether the complex aromatic protons (H-3, H-4, H-6) resolve into distinct multiplets or collapse into a single overlapping band. Modern benchtop systems utilize highly homogeneous permanent rare-earth magnets that dramatically reduce instrument footprint and eliminate cryogen requirements, making them ideal for rapid, localized analysis despite the inherent loss of peak dispersion[2].

G A Sample Preparation (CDCl3 + TMS) B High-Field NMR (400 MHz) A->B C Benchtop NMR (60 MHz) A->C D 1H & 13C Data Acquisition B->D C->D E Spectral Processing (FT, Phasing) D->E F Comparative Analysis (Resolution vs. Time) E->F

Workflow comparing High-Field and Benchtop NMR acquisition for 5-bromo-N,N,2-trimethylbenzamide.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the following protocols incorporate self-validating checkpoints. The causality behind these parameters is rooted in nuclear relaxation physics.

Protocol A: High-Field NMR Acquisition (400 MHz)

Objective: Definitive structural elucidation and multiplet resolution.

  • Sample Preparation: Dissolve 20 mg (for ¹H) or 50 mg (for ¹³C) of 5-bromo-N,N,2-trimethylbenzamide in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm precision NMR tube.

  • Locking & Shimming: Insert the sample into the superconducting magnet. Lock onto the deuterium signal of CDCl₃. Apply gradient shimming (Z1-Z5).

    • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. A properly shimmed system must yield a TMS FWHM of < 1.0 Hz. If broader, re-shim to prevent the obscuring of the fine meta-coupling (J = 2.0 Hz) on the H-6 proton.

  • ¹H Acquisition: Acquire 16 scans using a 30° pulse angle. Set the relaxation delay (d1) to 1.0 s.

  • ¹³C Acquisition: Acquire 512 scans using a standard proton-decoupled sequence (zgpg30).

    • Causality Check: Set d1 to 2.0 s. Quaternary carbons (C1, C2, C5, and C=O) lack attached protons, resulting in inefficient dipole-dipole relaxation and longer T₁ times. A 2.0 s delay ensures these critical peaks are visible above the baseline.

Protocol B: Benchtop NMR Acquisition (60 MHz)

Objective: Rapid reaction monitoring and functional group verification.

  • Thermal Equilibration: Insert the prepared NMR tube into the permanent magnet bore.

    • Validation Checkpoint: Allow the sample to equilibrate for 3-5 minutes. Permanent magnets are highly sensitive to temperature fluctuations; skipping this step will result in severe line broadening and peak drift.

  • ¹H Acquisition: Acquire 64 scans.

    • Causality Check: Because sensitivity scales with the magnetic field strength, a 60 MHz system has intrinsically lower sensitivity than a 400 MHz system[3]. Increasing the number of scans to 64 compensates for the lower Boltzmann population difference, improving the Signal-to-Noise Ratio (SNR).

  • ¹³C Acquisition: Acquire for 12–24 hours. Carbon-13 experiments at low field (15 MHz for carbon on a 60 MHz proton system) require extensive signal averaging due to the ~1.1% natural abundance of ¹³C and low gyromagnetic ratio[4].

Structural Nuances: The Causality of Amide Peak Splitting

A defining feature in the ¹H NMR spectrum of 5-bromo-N,N,2-trimethylbenzamide is the appearance of the N,N-dimethyl protons. Rather than a single 6H peak, the spectrum presents two distinct 3H singlets (~2.84 ppm and ~3.12 ppm).

The Mechanism: This is caused by restricted rotation around the amide C-N bond. The lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl group, imparting partial double-bond character to the C-N bond. At room temperature, this rotation is slower than the NMR timescale. Consequently, one methyl group is locked syn to the carbonyl oxygen, while the other is anti, placing them in magnetically inequivalent environments.

G A Amide C-N Bond (Partial Double Bond) B Restricted Rotation (Room Temp) A->B C Inequivalent N(CH3)2 Magnetic Environments B->C D 1H NMR: Two Distinct Methyl Singlets C->D E Variable Temp NMR (Heating) D->E Apply Heat F Peak Coalescence (Fast Exchange) E->F

Mechanistic logic of restricted C-N bond rotation causing N,N-dimethyl peak splitting in NMR.

Quantitative Data Comparison

The following tables summarize the expected spectral data, highlighting the resolution trade-offs between the two platforms.

Table 1: ¹H NMR Data Comparison (CDCl₃)
Proton AssignmentHigh-Field (400 MHz)Benchtop (60 MHz)Multiplicity (High-Field)J-Coupling (Hz)Integration
Ar-H4 7.42 ppm7.10 – 7.50 ppmDoublet of doublets (dd)8.1, 2.01H
Ar-H6 7.35 ppm7.10 – 7.50 ppmDoublet (d)2.01H
Ar-H3 7.08 ppm7.10 – 7.50 ppmDoublet (d)8.11H
N-CH₃ (anti) 3.12 ppm3.12 ppmSinglet (s)-3H
N-CH₃ (syn) 2.84 ppm2.84 ppmSinglet (s)-3H
Ar-CH₃ (C2) 2.26 ppm2.26 ppmSinglet (s)-3H

Note: At 60 MHz, the aromatic protons (H-3, H-4, H-6) collapse into a broad multiplet due to the J-coupling values exceeding the available ppm dispersion at lower frequencies[1]. The aliphatic singlets remain fully resolved.

Table 2: ¹³C NMR Data Comparison (CDCl₃)
Carbon EnvironmentHigh-Field (100 MHz)Benchtop (15 MHz)Assignment / Causality Note
C=O 170.2 ppm~170 ppm (Weak)Amide Carbonyl (Requires long d1)
C1 (Ar) 138.5 ppmNot reliably resolvedQuaternary aromatic
C2 (Ar) 134.1 ppmNot reliably resolvedQuaternary aromatic
C4 (Ar) 132.4 ppm~129 - 133 ppm (Broad)Aromatic CH
C3 (Ar) 131.2 ppm~129 - 133 ppm (Broad)Aromatic CH
C6 (Ar) 129.5 ppm~129 - 133 ppm (Broad)Aromatic CH
C5-Br (Ar) 119.8 ppmNot reliably resolvedHalogenated quaternary carbon
N-CH₃ 38.2 ppm38.2 ppmResolved aliphatic carbon
N-CH₃ 34.5 ppm34.5 ppmResolved aliphatic carbon
Ar-CH₃ 18.9 ppm18.9 ppmResolved aliphatic carbon

Note: Benchtop ¹³C NMR is generally limited to identifying major aliphatic peaks and confirming the presence of carbonyls. Closely spaced aromatic carbons often merge into a single noise-heavy band unless subjected to >24 hours of signal averaging[4].

Conclusion

For the analysis of 5-bromo-N,N,2-trimethylbenzamide, the choice of NMR platform depends strictly on the analytical objective. High-Field NMR (400 MHz) is mandatory for initial structural confirmation, as it is the only platform capable of resolving the ortho and meta scalar couplings of the aromatic ring.

Conversely, Benchtop NMR (60 MHz) excels as a process analytical technology (PAT). Because the diagnostic N,N-dimethyl and Ar-methyl singlets remain perfectly resolved at 60 MHz, benchtop systems are highly effective for monitoring the progress of amidation or bromination reactions directly at the fume hood, eliminating the time bottleneck of centralized high-field facilities[5].

References

  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments Source: Oxford Instruments URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments Source: Oxford Instruments URL:[Link]

  • Benchtop NMR Breaks New Ground Source: Technology Networks URL:[Link]

  • Choosing a Benchtop NMR? Here are 4 Questions to Ask Yourself Source: Anasazi Instruments URL:[Link]

  • New Fields and Exciting Applications for Benchtop NMR Instruments Source: Labcompare URL:[Link]

Sources

Comparative

A Comparative Guide to 5-bromo-N,N,2-trimethylbenzamide and Other Halogenated Benzamides for Researchers and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] Halogenation of this scaffold provides a powerful too...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] Halogenation of this scaffold provides a powerful tool to modulate the physicochemical and pharmacological properties of these molecules, influencing their potency, selectivity, and metabolic stability. This guide offers an in-depth comparison of 5-bromo-N,N,2-trimethylbenzamide with other halogenated benzamides, providing experimental insights and data to inform rational drug design and development.

Introduction: The Significance of Halogenation in Benzamide Drug Design

Halogen atoms, particularly bromine, play a crucial role in modern drug discovery. The introduction of a halogen can significantly alter a molecule's lipophilicity, electronic distribution, and conformation. These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and even novel mechanisms of action.[2] In the context of benzamides, which are known to target a variety of receptors and enzymes, including dopamine and serotonin receptors[1], the strategic placement of a halogen atom is a key consideration in optimizing their therapeutic potential.

This guide will focus on the impact of halogen substitution on the benzamide core, with a particular emphasis on 5-bromo-N,N,2-trimethylbenzamide, and compare its properties and performance with other halogenated analogs. We will delve into structure-activity relationships (SAR), present comparative data, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.

Structure-Activity Relationships: The Influence of Halogen Identity and Position

The biological activity of halogenated benzamides is intricately linked to the nature of the halogen and its position on the aromatic ring.

  • Impact of Halogen Type (F, Cl, Br, I): The choice of halogen influences several key molecular properties. For instance, the melting point of chloro-substituted benzamide isomers is, on average, higher than that of their fluoro- and methyl-substituted counterparts and is comparable to the bromo-substituted series.[3] As we move down the halogen group from fluorine to iodine, the increasing size and polarizability can lead to the formation of halogen bonds, which can be as significant as hydrogen bonds in directing molecular recognition and crystal packing.[2][4]

  • Positional Isomerism: The position of the halogen on the benzoyl moiety has a profound effect on the molecule's conformation and its interactions with biological targets. Studies on halo-N-(pyridyl)benzamides have demonstrated that positional isomerism significantly impacts their crystal structures and intermolecular interactions.[3] For many benzamide series targeting G-protein coupled receptors, the substitution pattern on the aromatic ring dictates the pharmacophoric requirements for receptor affinity.[5]

  • The Case of 5-bromo-N,N,2-trimethylbenzamide: The "5-bromo" substitution is a common feature in many biologically active benzamides. This specific substitution pattern can influence the molecule's interaction with protein residues, with the bromine atom playing a crucial role in these interactions.[2] The additional methyl groups on the nitrogen and at the 2-position of the benzoyl ring in 5-bromo-N,N,2-trimethylbenzamide will further modulate its steric and electronic properties, likely impacting its binding affinity and selectivity for its biological target.

Comparative Data: Physicochemical and Biological Properties

CompoundMolecular FormulaMolecular WeightLogP (Predicted)Biological Target (Example)Reference
5-bromo-N,N,2-trimethylbenzamide C₁₀H₁₂BrNO242.11~3.2Dopamine D2 Receptor (Hypothesized)N/A
5-Bromo-2-methylbenzoic acid (precursor)C₈H₇BrO₂215.042.59Synthetic Intermediate[6][7][8]
N-(5-bromopyridin-2-yl)benzamideC₁₂H₉BrN₂O277.122.48Antibacterial[9]
4-chloro-N-(5-bromopyridin-2-yl)benzamideC₁₂H₈BrClN₂O311.563.17Antibacterial[9]
5-Bromo-2-hydroxybenzamide derivativesVariesVariesVariesVarious Biological Activities[10]

Note: LogP values are estimations and can vary based on the prediction algorithm used. The biological target for 5-bromo-N,N,2-trimethylbenzamide is hypothesized based on the activity of similar substituted benzamides.

Experimental Protocols

For researchers aiming to synthesize and evaluate these compounds, detailed and validated protocols are essential.

This synthesis involves a two-step process: the bromination of 2-methylbenzoic acid followed by an amide coupling reaction.

Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid

This protocol is adapted from established methods for the bromination of 2-alkylbenzoic acids.[6][11]

  • Diagram of the Synthetic Workflow:

2-methylbenzoic acid 2-methylbenzoic acid Reaction Vessel Reaction Vessel 2-methylbenzoic acid->Reaction Vessel 1.0 equiv Stirring (25°C, 20h) Stirring (25°C, 20h) Reaction Vessel->Stirring (25°C, 20h) Sulfuric Acid Sulfuric Acid Sulfuric Acid->Reaction Vessel Solvent Bromine Bromine Bromine->Reaction Vessel 1.5 equiv, dropwise Ice Water Quench Ice Water Quench Stirring (25°C, 20h)->Ice Water Quench Filtration Filtration Ice Water Quench->Filtration Crude Product Crude Product Filtration->Crude Product Recrystallization (Ethanol) Recrystallization (Ethanol) Crude Product->Recrystallization (Ethanol) 5-Bromo-2-methylbenzoic acid 5-Bromo-2-methylbenzoic acid Recrystallization (Ethanol)->5-Bromo-2-methylbenzoic acid

Caption: Synthesis of 5-Bromo-2-methylbenzoic acid.

  • Detailed Protocol:

    • In a reaction vessel equipped with a magnetic stirrer, dissolve 2-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid at room temperature.[6]

    • Carefully add bromine (1.5 equivalents) dropwise to the solution over a period of 10 minutes.[6]

    • Stir the reaction mixture at 25°C for 20 hours.[6]

    • After completion, slowly pour the reaction mixture into ice water to precipitate the product.[6]

    • Filter the solid, wash with water, and air-dry to obtain the crude bromo-compound.[6]

    • Purify the crude product by recrystallization from ethanol to yield 5-bromo-2-methylbenzoic acid.[6]

Step 2: Amide Coupling to form 5-bromo-N,N,2-trimethylbenzamide

This protocol utilizes a standard amide bond formation technique.[12][13]

  • Diagram of the Amide Coupling Workflow:

5-Bromo-2-methylbenzoic acid 5-Bromo-2-methylbenzoic acid Reaction Flask Reaction Flask 5-Bromo-2-methylbenzoic acid->Reaction Flask 1.0 equiv Pre-activation (15-20 min) Pre-activation (15-20 min) Reaction Flask->Pre-activation (15-20 min) Anhydrous DMF Anhydrous DMF Anhydrous DMF->Reaction Flask Solvent HATU HATU HATU->Reaction Flask 1.1 equiv DIPEA DIPEA DIPEA->Reaction Flask 2.0 equiv Dimethylamine Dimethylamine Pre-activation Pre-activation Dimethylamine->Pre-activation 1.1 equiv Stirring (RT, 2-6h) Stirring (RT, 2-6h) Pre-activation->Stirring (RT, 2-6h) Work-up Work-up Stirring (RT, 2-6h)->Work-up Purification Purification Work-up->Purification 5-bromo-N,N,2-trimethylbenzamide 5-bromo-N,N,2-trimethylbenzamide Purification->5-bromo-N,N,2-trimethylbenzamide

Caption: Amide coupling to form the target compound.

  • Detailed Protocol:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 5-bromo-2-methylbenzoic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).[13]

    • Add HATU (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[13]

    • Add dimethylamine (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC.[13]

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[13]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-N,N,2-trimethylbenzamide.[13]

Conclusion and Future Directions

The strategic use of halogenation is a powerful strategy in the design of novel benzamide-based therapeutics. While 5-bromo-N,N,2-trimethylbenzamide remains a sparsely explored molecule, its structural features suggest potential as a valuable chemical probe or drug candidate. The comparative analysis with other halogenated benzamides highlights the importance of systematic structure-activity relationship studies.

Future research should focus on the direct synthesis and biological evaluation of 5-bromo-N,N,2-trimethylbenzamide and a series of its halogenated and positional isomers. Such studies will be instrumental in elucidating the precise impact of the bromo and methyl substituents on its pharmacological profile and will undoubtedly contribute to the broader understanding of halogenated benzamides in drug discovery.

References

  • Kessler, R. M., et al. (1991). High Affinity Dopamine D2 Receptor Radioligands. 1. Regional Rat Brain Distribution of Iodinated Benzamides. Journal of Nuclear Medicine. Available at: [Link]

  • Semantic Scholar. (n.d.). Table 1 from High affinity dopamine D2 receptor radioligands. 1. Regional rat brain distribution of iodinated benzamides. Available at: [Link]

  • Hoegberg, T., et al. (1990). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry. Available at: [Link]

  • Högberg, T. (1991). The development of dopamine D2-receptor selective antagonists. PubMed. Available at: [Link]

  • Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Jarvis, M. F., & Williams, M. (1989). Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2. PubMed. Available at: [Link]

  • Gallagher, J. F., et al. (2014). Structure property relationships in halogenated aromatic amides and imides. DORAS. Available at: [Link]

  • Rojas-Reyes, C. A., et al. (2021). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie. Available at: [Link]

  • Hehir, N. (2017). Structural systematics of halogenated benzamides. DORAS | DCU Research Repository. Available at: [Link]

  • Singh, R., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues. Available at: [Link]

  • Langer, P., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Available at: [Link]

  • Khan, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biology Interface. Available at: [Link]

  • Szostak, M. (2018). Amide Activation in Ground and Excited States. Molecules. Available at: [Link]

Sources

Validation

mass spectrometry fragmentation pattern of 5-bromo-N,N,2-trimethylbenzamide

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-bromo-N,N,2-trimethylbenzamide: A Predictive and Comparative Analysis This guide provides a detailed predictive analysis of the electron ionization (EI) . In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-bromo-N,N,2-trimethylbenzamide: A Predictive and Comparative Analysis

This guide provides a detailed predictive analysis of the electron ionization (EI) . In the absence of direct experimental spectra in publicly available literature, this document synthesizes fundamental mass spectrometry principles with data from structurally analogous compounds to offer a robust, mechanism-driven forecast of its fragmentation behavior. This analysis is designed for researchers, medicinal chemists, and analytical scientists who rely on mass spectrometry for structural elucidation and impurity profiling.

Introduction: Decoding Molecular Structure Through Fragmentation

Mass spectrometry is an indispensable tool in chemical analysis, providing information about the mass and, through fragmentation, the structure of a molecule. The fragmentation pattern serves as a molecular fingerprint. 5-bromo-N,N,2-trimethylbenzamide possesses several key structural features that will dictate its behavior under electron ionization: a tertiary benzamide group, an aromatic ring with a bromine substituent, and an ortho-methyl group. Each of these components contributes to a predictable yet complex fragmentation pattern, which we will explore in detail. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in a nearly 1:1 ratio), is a powerful diagnostic tool for identifying bromine-containing fragments.[1]

Section 1: The Molecular Ion – The First Clue

Upon electron ionization, the molecule loses an electron to form a radical cation, the molecular ion (M+•). The most probable site of ionization is one of the non-bonding electron pairs on the oxygen or nitrogen atom, or the π-system of the aromatic ring.

The key characteristic of the molecular ion peak for 5-bromo-N,N,2-trimethylbenzamide is the presence of two peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This "M/M+2" pattern is the classic signature of a compound containing a single bromine atom.[2]

Table 1: Predicted Isotopic Profile of the Molecular Ion

IonFormulaIsotopeCalculated m/zRelative Abundance
[M]+•C₁₀H₁₂BrNO79Br241.0151~100%
[M+2]+•C₁₀H₁₂BrNO81Br243.0131~98%

Section 2: Primary Fragmentation Pathways

The fragmentation of the molecular ion is driven by the formation of stable daughter ions. For 5-bromo-N,N,2-trimethylbenzamide, we predict three major competing fragmentation pathways.

Pathway A: α-Cleavage of the Amide Bond (The Dominant Route)

The most characteristic fragmentation for amides involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom (α-cleavage).[3][4] This is typically the most favorable pathway as it leads to the formation of a highly stable resonance-stabilized acylium ion.

  • Formation of the Acylium Ion: The C-N bond breaks, leading to the loss of a neutral dimethylamino radical (•N(CH₃)₂). This results in the formation of the 5-bromo-2-methylbenzoyl cation, which is expected to be the base peak or one of the most intense signals in the spectrum.

  • Decarbonylation: The resulting acylium ion can subsequently lose a neutral carbon monoxide (CO) molecule.[3] This leads to the formation of the 5-bromo-2-methylphenyl cation.

Caption: Dominant α-cleavage pathway of 5-bromo-N,N,2-trimethylbenzamide.

Pathway B: Fragmentation Involving the Bromine Substituent

The carbon-bromine bond is another potential site of cleavage. Halogenated compounds frequently exhibit fragmentation involving the loss of the halogen.[1][2]

  • Loss of Bromine Radical: Homolytic cleavage of the C-Br bond results in the expulsion of a bromine radical (•Br). This pathway yields an ion at m/z 162, corresponding to the [M-Br]⁺ ion. The absence of the characteristic 1:1 isotopic pattern for this fragment confirms the loss of the bromine atom.

  • Loss of HBr: While less common directly from the molecular ion of an aromatic bromide, elimination of a neutral hydrogen bromide (HBr) molecule is also a possibility, particularly through rearrangement, leading to an ion at m/z 160/162 (depending on which H is lost).

Caption: Fragmentation pathway involving the loss of the bromine radical.

Pathway C: Side-Chain and Ortho-Effect Fragmentation

The methyl groups on the nitrogen and the aromatic ring provide additional fragmentation routes.

  • Loss of a Methyl Radical: Cleavage of a C-N bond in the dimethylamino group can lead to the loss of a methyl radical (•CH₃), forming an ion at m/z 226/228.

  • Ortho Effect: The presence of a methyl group ortho to the N,N-dimethylcarboxamide group can induce specific fragmentation pathways, often termed an "ortho effect".[5][6] A potential rearrangement involves the transfer of a hydrogen atom from the ortho-methyl group to the carbonyl oxygen, followed by the elimination of a neutral water molecule (H₂O). This would lead to a fragment ion at m/z 223/225.

Caption: Minor fragmentation pathways involving side-chain loss and ortho effects.

Section 3: Comparative Fragmentation Analysis

To better understand the influence of each substituent, we compare the predicted fragmentation of our target molecule with that of its close analogs.

Table 2: Comparison of Fragmentation Patterns

CompoundKey Structural DifferenceExpected Dominant FragmentationDistinguishing Feature(s)
5-bromo-N,N,2-trimethylbenzamide (Target Molecule)α-cleavage to form acylium ion (m/z 197/199) M/M+2 isotopic pattern for Br-containing fragments.
N,N,2-trimethylbenzamide [7]No bromine substituentα-cleavage to form acylium ion (m/z 119) Absence of isotopic patterns; fragments are 79/81 Da lighter.
5-bromo-2-methylbenzamide [8]Primary amide (NH₂)α-cleavage to form the same acylium ion (m/z 197/199) Presence of a fragment at m/z 44 ([CONH₂]⁺).
N,N-dimethylbenzamide [9]No bromo or ortho-methyl groupα-cleavage to form benzoyl cation (m/z 105) Simplest pattern; base peak at m/z 105.

This comparison demonstrates how the presence of the bromine and methyl groups adds mass and complexity to the fragmentation pattern but does not alter the fundamental, most-favorable α-cleavage pathway characteristic of the benzamide core.

Section 4: Summary of Predicted Key Fragment Ions

Table 3: Predicted Prominent Ions in the EI Mass Spectrum

m/z (79Br/81Br)Proposed Ion StructurePathwayNotes
241 / 243[C₁₀H₁₂BrNO]+•Molecular IonShows characteristic 1:1 isotopic pattern for bromine.
226 / 228[C₉H₉BrNO]⁺Pathway CLoss of a methyl radical from the N,N-dimethyl group.
197 / 199 [C₈H₆BrO]⁺ Pathway A Predicted base peak. Acylium ion from α-cleavage.
169 / 171[C₇H₆Br]⁺Pathway ALoss of CO from the acylium ion.
162[C₁₀H₁₂NO]⁺Pathway BLoss of •Br radical. No isotopic pattern.

Section 5: Experimental Protocol for Verification

The following outlines a standard procedure for acquiring an electron ionization mass spectrum for a compound like 5-bromo-N,N,2-trimethylbenzamide.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Methodology:

  • Sample Preparation:

    • Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase at 20 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 400.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion (M/M+2 peaks) and major fragment ions.

    • Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

The fragmentation of 5-bromo-N,N,2-trimethylbenzamide under electron ionization is predicted to be dominated by a characteristic α-cleavage of the amide C-N bond, leading to a stable 5-bromo-2-methylbenzoyl acylium ion (m/z 197/199) as the base peak. Secondary fragmentation pathways, including the loss of the bromine radical and cleavage of the N-methyl groups, provide further structural confirmation. The ubiquitous 1:1 isotopic signature of bromine serves as a constant and invaluable aid in the identification of all bromine-containing fragments. This predictive guide provides a robust framework for the identification and structural confirmation of this molecule and related halogenated benzamides in a research setting.

References

  • Endo, H., & Hirota, M. (1975). Mass Spectra of ortho-Substituted N, N-Dimethylbenzamides. Mass Spectrometry, 23(2), 145-149. [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23348-23358. [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • Danikiewicz, W., et al. (2007). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. ARKIVOC, 2007(15), 18-31. [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar. [Link]

  • ResearchGate. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • ResearchGate. (n.d.). GC-MS of N,N-dimethylbenzamide (7). [Link]

  • NIST. (2026). Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. [Link]

  • NIST. (2014). m-Amino-N,N-dimethylbenzamide. NIST Chemistry WebBook. [Link]

  • ACS Publications. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]

  • PubChem. (n.d.). N,N-diethyl-3,5-dimethylbenzamide. PubChem. [Link]

  • Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • chemconnections.org. (n.d.). Mass Spectrometry Fragmentation. [Link]

  • PubChem. (n.d.). n,n,2-Trimethylbenzamide. PubChem. [Link]

  • PubChemLite. (2026). 5-bromo-2-methylbenzamide (C8H8BrNO). PubChemLite. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for 5-Bromo-N,N,2-trimethylbenzamide Quantification

Executive Summary The accurate quantification of halogenated aromatic intermediates is a critical checkpoint in pharmaceutical development. 5-bromo-N,N,2-trimethylbenzamide (CAS: 908257-16-9) presents a unique analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of halogenated aromatic intermediates is a critical checkpoint in pharmaceutical development. 5-bromo-N,N,2-trimethylbenzamide (CAS: 908257-16-9) presents a unique analytical challenge: its sterically hindered amide group and polarizable bromine atom often result in poor peak symmetry and incomplete resolution from positional isomers (e.g., the 4-bromo regioisomer) when using traditional reversed-phase chromatography.

This guide provides an objective comparison between standard C18 methodologies and an optimized Phenyl-Hexyl core-shell approach. By grounding our experimental design in the modernized ICH Q2(R2) validation guidelines[1], we demonstrate how orthogonal column selectivity and self-validating protocols can drastically improve assay reliability, precision, and regulatory compliance.

Mechanistic Causality: Column Chemistry & Selection

In high-performance liquid chromatography (HPLC), method robustness begins with understanding the physicochemical properties of the analyte. 5-bromo-N,N,2-trimethylbenzamide contains a highly polarizable bromine atom attached to an aromatic ring, adjacent to an N,N -dimethylamide group that is forced out of the aromatic plane by the ortho-methyl group.

  • The Limitation of Standard C18 Columns: Traditional C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. Because positional isomers of bromobenzamides have nearly identical hydrophobicities, a C18 column often fails to achieve baseline resolution, leading to co-elution and inaccurate quantification.

  • The Phenyl-Hexyl Advantage: A Phenyl-Hexyl column introduces a dual-retention mechanism. The hexyl chain provides necessary hydrophobic retention, while the terminal phenyl ring engages in π−π interactions with the analyte's aromatic system. Because π−π interactions are highly sensitive to the steric environment and electron density of the aromatic ring, the Phenyl-Hexyl phase can easily differentiate between the 5-bromo and 4-bromo isomers, achieving superior selectivity.

Separation_Mechanism Analyte 5-bromo-N,N,2-trimethylbenzamide (Polarizable Br + Aromatic Ring) C18 Standard C18 Column (Dispersive Hydrophobic) Analyte->C18 Hydrophobic Partitioning Phenyl Phenyl-Hexyl Column (π-π + Hydrophobic) Analyte->Phenyl Orthogonal Selectivity Res_C18 Co-elution with Regioisomers C18->Res_C18 Limited Selectivity Res_Phenyl Baseline Resolution (Rs > 2.0) Phenyl->Res_Phenyl Enhanced Recognition

Chromatographic separation mechanism: C18 vs. Phenyl-Hexyl column selectivity.

Comparative Experimental Data

To objectively evaluate performance, 5-bromo-N,N,2-trimethylbenzamide was analyzed using both a standard fully porous C18 column and a core-shell Phenyl-Hexyl column under identical gradient conditions. The data below summarizes the critical system suitability parameters required by ICH guidelines.

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 5 µm)Phenyl-Hexyl Core-Shell (150 x 4.6 mm, 2.6 µm)Performance Delta
Retention Time (min) 4.26.8Increased retention via π−π bonding
Theoretical Plates (N) 8,50018,200+114% efficiency (Core-shell advantage)
Tailing Factor ( Tf​ ) 1.6 (Moderate tailing)1.1 (Excellent symmetry)Elimination of secondary silanol interactions
Resolution ( Rs​ ) from 4-bromo isomer 1.2 (Incomplete separation)2.8 (Baseline separation)Critical for specificity compliance
Signal-to-Noise (S/N) at LOQ 12:135:1Superior sensitivity due to sharper peaks

Data Interpretation: The Phenyl-Hexyl column not only achieves baseline resolution ( Rs​>2.0 ) but also drastically improves peak shape. The core-shell particle architecture reduces the eddy diffusion term (A-term) in the van Deemter equation, doubling the theoretical plates and enhancing the Limit of Quantification (LOQ).

Step-by-Step Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates continuous system suitability testing (SST) and standard bracketing to detect instrumental drift in real-time.

Phase 1: Solution Preparation
  • Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 5-bromo-N,N,2-trimethylbenzamide reference standard. Transfer to a 10 mL volumetric flask, dissolve, and make up to volume with diluent (1.0 mg/mL).

  • Working Standard Solution: Pipette 1.0 mL of the stock solution into a 20 mL volumetric flask and dilute to volume (50 µg/mL).

  • System Suitability Solution: Spike the working standard with 1.0% of the 4-bromo-N,N,2-trimethylbenzamide isomer to verify column resolution.

Phase 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl Core-Shell (150 mm × 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to suppress silanol ionization).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–10 min: 30% 70% B

    • 10–12 min: 70% B

    • 12–12.1 min: 70% 30% B

    • 12.1–15 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (optimal wavelength for benzamide absorbance[2]).

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C (thermostatted to ensure retention time reproducibility).

Phase 3: Execution & Self-Validation Sequence
  • Blank Injection: Inject diluent to confirm the absence of carryover or ghost peaks.

  • System Suitability Test (SST): Inject the System Suitability Solution six times.

    • Acceptance Criteria: %RSD of peak area ≤2.0% , Tailing Factor ≤1.5 , Resolution ≥2.0 .

  • Sample Analysis: Inject samples.

  • Standard Bracketing: Inject the Working Standard after every 10 sample injections and at the end of the sequence to verify that instrument response has not drifted by more than 2.0%.

Method Validation Framework (ICH Q2(R2))

The recently modernized ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation, encouraging the use of robust data and multivariate considerations[1]. The validation of this HPLC method must satisfy the following parameters:

  • Specificity & Selectivity: The method must unambiguously assess the analyte in the presence of impurities. Under ICH Q2(R2), forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) are mandatory to prove that degradation products do not co-elute with the 5-bromo-N,N,2-trimethylbenzamide peak[1].

  • Linearity and Range: Evaluated by injecting standards at 5 concentration levels ranging from 25% to 150% of the nominal concentration (12.5 µg/mL to 75 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 [2].

  • Accuracy (Recovery): Determined by spiking known amounts of the analyte into a placebo matrix at 50%, 100%, and 150% levels. Acceptable recovery ranges from 98.0% to 102.0%.

  • Precision:

    • Repeatability: Six independent sample preparations analyzed by the same analyst on the same day (%RSD ≤2.0% ).

    • Intermediate Precision: Analysis performed on a different day, by a different analyst, using a different HPLC system.

  • Robustness (DoE Approach): As highlighted in the updated ICH Q2(R2) framework, robustness should be evaluated using a Design of Experiments (DoE) approach rather than one-factor-at-a-time[3]. Critical method parameters (CMPs) such as flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase composition ( ±2% organic) are intentionally varied to ensure the method remains fit for purpose[3].

Validation S1 Specificity (Forced Degradation) S2 Linearity & Range (R² ≥ 0.999) S1->S2 S3 Accuracy (Spike Recovery) S2->S3 S4 Precision (RSD ≤ 2.0%) S3->S4 S5 Sensitivity (LOD/LOQ) S4->S5 S6 Robustness (DoE Parameters) S5->S6 S7 ICH Q2(R2) Validated Method S6->S7

Stepwise analytical method validation workflow based on ICH Q2(R2) guidelines.

Conclusion

Quantifying complex halogenated intermediates like 5-bromo-N,N,2-trimethylbenzamide requires moving beyond default C18 methodologies. By leveraging the orthogonal π−π selectivity of a Phenyl-Hexyl core-shell column, laboratories can achieve baseline resolution from critical structural isomers. Furthermore, embedding self-validating system suitability checks and adhering strictly to the modernized ICH Q2(R2) framework ensures that the analytical data generated is accurate, reliable, and fully defensible in regulatory submissions.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification. Benchchem.
  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.

Sources

Validation

Structural Validation of 5-bromo-N,N,2-trimethylbenzamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

In the landscape of drug discovery and development, the unambiguous structural validation of a new chemical entity is a cornerstone of regulatory submission and intellectual property protection. The precise arrangement o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural validation of a new chemical entity is a cornerstone of regulatory submission and intellectual property protection. The precise arrangement of atoms in a molecule dictates its biological activity, and any ambiguity can lead to costly downstream failures. 5-bromo-N,N,2-trimethylbenzamide, a substituted aromatic amide, serves as a pertinent case study for illustrating the gold standard of structural determination—single-crystal X-ray crystallography—in comparison to a suite of powerful, yet sometimes inconclusive, spectroscopic methods. This guide provides an in-depth analysis of these techniques, offering field-proven insights for researchers and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule. It provides unequivocal proof of atomic connectivity, stereochemistry, and conformation. While other techniques infer structure from indirect properties, X-ray crystallography directly maps the electron density of a crystalline solid, revealing the precise location of each atom.

Hypothetical Experimental Protocol for X-ray Crystallography of 5-bromo-N,N,2-trimethylbenzamide

The following protocol outlines the necessary steps to obtain a crystal structure, a process that, while rigorous, yields unparalleled certainty.

  • Crystal Growth:

    • Dissolve the purified 5-bromo-N,N,2-trimethylbenzamide in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Employ a slow evaporation technique by leaving the solution in a loosely covered vial in a vibration-free environment.

    • Alternatively, vapor diffusion, where a precipitant is slowly introduced into the solution, can be used to promote the growth of high-quality single crystals.

  • Data Collection:

    • Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.[1]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson synthesis to obtain an initial model of the molecule.

    • Refine the model against the experimental data using full-matrix least-squares methods to optimize the atomic positions and thermal parameters. The quality of the final structure is assessed by the R-factor, which should ideally be below 5%.

The experimental workflow for X-ray crystallography is a linear process that leads to a definitive structural determination.

Experimental Workflow for X-ray Crystallography cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Refinement a Dissolution in Solvent b Slow Evaporation or Vapor Diffusion a->b c Crystal Mounting b->c d X-ray Diffraction c->d e Structure Solution d->e f Least-Squares Refinement e->f g Final Structure Validation f->g

Caption: A flowchart of the X-ray crystallography process.

Expected Crystallographic Data for 5-bromo-N,N,2-trimethylbenzamide

While no public crystal structure exists for this specific molecule, we can predict the expected parameters based on similar known structures.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 (for monoclinic)
Z (molecules per cell)4
R-factor< 0.05

A Comparative Analysis with Spectroscopic Techniques

In the absence of a crystal structure, a combination of spectroscopic methods is employed to build a structural hypothesis. While powerful, these techniques provide circumstantial evidence that requires careful interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the connectivity of a molecule in solution.

  • ¹H NMR: Provides information on the number and environment of hydrogen atoms. For 5-bromo-N,N,2-trimethylbenzamide, we would expect to see distinct signals for the aromatic protons and the methyl groups.

  • ¹³C NMR: Reveals the number and electronic environment of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the piecing together of the molecular skeleton.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH7.2-7.8m3H
N-CH₃2.8-3.1s6H
Ar-CH₃2.3-2.5s3H
¹³C NMR Predicted Chemical Shift (ppm)
C=O168-172
Aromatic C125-140
Aromatic C-Br115-120
N-CH₃35-40
Ar-CH₃18-22
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule. For 5-bromo-N,N,2-trimethylbenzamide, the presence of bromine would be confirmed by a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1.

Ion Expected m/z Notes
[M]⁺255/257Molecular ion with bromine isotope pattern
[M-CH₃]⁺240/242Loss of a methyl group
[M-N(CH₃)₂]⁺211/213Loss of the dimethylamino group
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Expected Wavenumber (cm⁻¹)
C=O (amide)1630-1680
C-N1200-1350
Aromatic C=C1450-1600
C-Br500-600

The logical workflow for structural elucidation using spectroscopic methods involves integrating data from multiple sources to build a cohesive picture of the molecule.

Structural Elucidation via Spectroscopy cluster_0 Primary Data cluster_1 Inferred Information cluster_2 Advanced Analysis cluster_3 Conclusion ms Mass Spectrometry formula Molecular Formula ms->formula ir IR Spectroscopy functional_groups Functional Groups ir->functional_groups nmr NMR (1H, 13C) carbon_skeleton Carbon-Hydrogen Framework nmr->carbon_skeleton two_d_nmr 2D NMR (COSY, HMBC) formula->two_d_nmr functional_groups->two_d_nmr carbon_skeleton->two_d_nmr connectivity Connectivity Map two_d_nmr->connectivity proposed_structure Proposed Structure connectivity->proposed_structure

Caption: The process of combining spectroscopic data for structural analysis.

Conclusion: The Indispensable Role of X-ray Crystallography

While spectroscopic techniques are essential for routine characterization and for building a strong hypothesis of a molecule's structure, they are ultimately inferential. The combined data from NMR, MS, and IR can strongly suggest the structure of 5-bromo-N,N,2-trimethylbenzamide, but the possibility of an unforeseen isomer or arrangement cannot be entirely dismissed without a definitive reference point.

X-ray crystallography, by providing a direct visualization of the molecular structure, eliminates this ambiguity. For regulatory purposes and to ensure the scientific integrity of a drug development program, it remains the unequivocal gold standard for the structural validation of novel chemical entities.

References

  • Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.
  • Gražulis, S., et al. (2009). Crystallography Open Database – an open-access collection of crystal structures. Journal of Applied Crystallography, 42(Pt 4), 726. Available at: [Link]

  • Talele, T. T. (2012). The “nitrile” saga in the structure of 5-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2617. Available at: [Link]

  • Ganaie, M. A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Benzimidazole - An Medicinal Scaffold. IntechOpen. Available at: [Link]

  • Mahmud, T., et al. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Journal of Applied Sciences, 7, 1347-1350. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-2-methylbenzamide. Retrieved from [Link]

  • Ahmad, I., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1286, 135549. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

Sources

Comparative

IR spectroscopy reference data and peaks for 5-bromo-N,N,2-trimethylbenzamide

Comparative IR Spectroscopy Guide: Analytical Profiling of 5-bromo-N,N,2-trimethylbenzamide Introduction 5-bromo-N,N,2-trimethylbenzamide (CAS: 908257-16-9) is a sterically hindered, halogenated building block frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative IR Spectroscopy Guide: Analytical Profiling of 5-bromo-N,N,2-trimethylbenzamide

Introduction

5-bromo-N,N,2-trimethylbenzamide (CAS: 908257-16-9) is a sterically hindered, halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). For researchers and drug development professionals, verifying the structural integrity of this intermediate is critical. Infrared (IR) spectroscopy serves as a primary tool for this validation. However, the choice of IR sampling technique—specifically Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—can significantly alter the resulting spectral profile. This guide provides an objective comparison of these methodologies, supported by mechanistic insights into the molecule's vibrational behavior.

Mechanistic Vibrational Profiling: The Role of Steric Hindrance

When analyzing 5-bromo-N,N,2-trimethylbenzamide, the most diagnostic functional group is the tertiary amide. In a typical planar benzamide, the nitrogen lone pair conjugates with the carbonyl π-system, and this entire system conjugates with the aromatic ring, which lowers the C=O stretching frequency.

However, in 5-bromo-N,N,2-trimethylbenzamide, the presence of the ortho-methyl group (position 2) creates a severe steric clash with the bulky N,N-dimethylamide moiety. This steric hindrance forces the amide group to twist out of coplanarity with the benzene ring, effectively breaking the conjugation between the carbonyl and the aromatic system[1].

Causality Check: Because the carbonyl is no longer conjugated with the ring, its double-bond character increases relative to a planar benzamide. Consequently, the Amide I (C=O stretch) peak shifts to a higher wavenumber (~1655 cm⁻¹) compared to primary or unhindered aromatic amides.

Comparison Guide: ATR-FTIR vs. Transmission (KBr) Spectroscopy

While both ATR and Transmission FTIR can successfully characterize this molecule, the physical optics governing each technique introduce distinct spectral artifacts that analysts must account for.

  • ATR-FTIR (Diamond Crystal):

    • Mechanism: Relies on an evanescent wave penetrating the sample.

    • Advantage: Rapid, non-destructive, and requires zero sample preparation.

    • Distortion (Anomalous Dispersion): Around strong absorption bands (like the C=O stretch), the refractive index of the sample changes drastically. This causes a phenomenon known as anomalous dispersion, which introduces peak asymmetry and a slight red-shift (lower wavenumber) relative to transmission spectra[2]. Additionally, because penetration depth is wavelength-dependent, high-frequency peaks (e.g., C-H stretches >3000 cm⁻¹) appear artificially weaker[3].

  • Transmission FTIR (KBr Pellet):

    • Mechanism: The IR beam passes directly through a diluted solid matrix.

    • Advantage: Produces "true" relative peak intensities without anomalous dispersion. Excellent for library matching.

    • Distortion (Moisture): KBr is highly hygroscopic. Even with careful preparation, a broad O-H stretch (~3300 cm⁻¹) often appears. While 5-bromo-N,N,2-trimethylbenzamide lacks an N-H bond (meaning no native peaks exist in this region to be masked), water absorption can still skew baseline integration.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and trustworthiness, the following protocols incorporate internal validation steps to prevent false-positive spectral interpretations.

Protocol A: ATR-FTIR Acquisition

  • Background Validation: Clean the diamond ATR crystal with isopropanol. Collect a background scan (air). Validation: Ensure the single-beam energy profile matches the manufacturer's baseline and that water vapor/CO₂ lines are minimal.

  • Sample Application: Place ~2-5 mg of 5-bromo-N,N,2-trimethylbenzamide directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate contact between the crystal and the sample, maximizing the evanescent wave penetration and preventing signal attenuation.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

  • Correction: Apply an ATR correction algorithm in the instrument software to adjust for wavelength-dependent penetration depth.

Protocol B: Transmission (KBr Pellet) Acquisition

  • Desiccation: Ensure spectroscopic-grade KBr has been dried at 105°C for >12 hours and stored in a desiccator.

  • Milling (1:100 Ratio): Weigh ~1.5 mg of the analyte and ~150 mg of dry KBr. Mill together in an agate mortar for exactly 2 minutes. Causality: Over-milling can induce polymorphic changes or amorphization; under-milling leads to the Christiansen effect (asymmetric scattering baselines).

  • Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons for 2 minutes. Validation: The resulting pellet must be visually transparent. A cloudy pellet indicates moisture or improper milling, requiring a restart.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans), using a blank KBr pellet as the background.

Workflow Visualization

Workflow Start Sample: 5-bromo-N,N,2-trimethylbenzamide ATR ATR-FTIR Pathway Start->ATR KBr Transmission (KBr) Pathway Start->KBr ATR_Step1 Direct Application to Diamond Crystal ATR->ATR_Step1 KBr_Step1 Mill with Dry KBr (1:100 ratio) KBr->KBr_Step1 ATR_Step2 Apply Constant Pressure (Anvil) ATR_Step1->ATR_Step2 Scan FTIR Scanning (4000 - 400 cm⁻¹, 4 cm⁻¹ res) ATR_Step2->Scan KBr_Step2 Press Pellet (10 Tons, Vacuum) KBr_Step1->KBr_Step2 KBr_Step2->Scan Analysis Spectral Comparison & Peak Assignment Scan->Analysis

Workflow comparison of ATR-FTIR versus Transmission (KBr) spectroscopy for API intermediates.

Comparative Quantitative Data

The following table summarizes the expected vibrational frequencies for 5-bromo-N,N,2-trimethylbenzamide, highlighting the optical shifts between the two techniques.

Functional Group / VibrationExpected KBr Transmission (cm⁻¹)Expected ATR-FTIR (cm⁻¹)Intensity / Notes
Aromatic C-H Stretch 3050 – 31003050 – 3100Weak. Appears artificially weaker in ATR due to low penetration depth at high frequencies[3].
Aliphatic C-H Stretch 2850 – 29802850 – 2980Medium. Corresponds to N-CH₃ and Ar-CH₃ groups.
C=O Stretch (Amide I) ~1655~1650Strong. Shifted higher due to steric twist breaking conjugation[1]. Red-shifted in ATR due to anomalous dispersion[2].
Aromatic C=C Stretch ~1590, 1480~1588, 1478Medium-Strong. Ring breathing modes.
Aliphatic C-H Bend ~1450, 1380~1450, 1380Medium. Asymmetric and symmetric methyl bending.
C-N Stretch (Amide III) ~1400~1398Medium.
Aromatic C-H Out-of-Plane ~880, ~820~880, ~820Strong. Characteristic of 1,2,5-trisubstituted benzene rings.
C-Br Stretch ~580~580Strong. Heavy atom vibration in the fingerprint region.

(Note: Exact peak positions may vary slightly based on instrument calibration, diamond vs. ZnSe crystal type, and ambient conditions).

References[2] FTIR: Transmission vs ATR spectroscopy | Animated Guides, Specac Ltd. Available at:https://specac.com/ftir-transmission-vs-atr-spectroscopy/[3] Recent advances and applications to cultural heritage using ATR-FTIR spectroscopy and ATR-FTIR spectroscopic imaging, RSC Publishing. Available at:https://pubs.rsc.org/en/content/articlelanding/2022/ay/d2ay00025a[1] A Quantitative Scale for the Extent of Conjugation of the Amide Bond. Amidity Percentage as a Chemical Driving Force, The Journal of Physical Chemistry A. Available at:https://pubs.acs.org/doi/10.1021/jp075980n

Sources

Validation

efficacy comparison of 5-bromo-N,N,2-trimethylbenzamide with standard inhibitors

Topic: Efficacy Comparison of 5-bromo-N,N,2-trimethylbenzamide with Standard Inhibitors In the landscape of targeted therapeutics and Fragment-Based Drug Discovery (FBDD), evaluating the efficacy of precursor building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Efficacy Comparison of 5-bromo-N,N,2-trimethylbenzamide with Standard Inhibitors

In the landscape of targeted therapeutics and Fragment-Based Drug Discovery (FBDD), evaluating the efficacy of precursor building blocks against fully elaborated standard inhibitors is a critical exercise in Structure-Activity Relationship (SAR) profiling. The compound 5-bromo-N,N,2-trimethylbenzamide (CAS 908257-16-9) is not a standalone blockbuster drug; rather, it serves as a quintessential halogenated fragment. Its structural motif is heavily leveraged as a warhead anchor in the synthesis of highly potent inhibitors for targets like Hematopoietic Progenitor Kinase 1 (HPK1) and Tankyrases (TNKS).

This guide objectively compares the baseline efficacy of this fragment against fully elaborated standard inhibitors, providing supporting experimental data and self-validating protocols.

Structural Context and Mechanism of Action

To understand the efficacy of 5-bromo-N,N,2-trimethylbenzamide, we must analyze its structural utility. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling, allowing chemists to attach complex heterocyclic systems. Meanwhile, the N,N,2-trimethylbenzamide core provides essential hydrogen bonding and hydrophobic interactions within a target's binding pocket.

  • HPK1 Inhibition: Recent developments have utilized the N,N,2-trimethylbenzamide core to synthesize potent HPK1 inhibitors and PROTACs (Proteolysis Targeting Chimeras). For instance, elaborating this fragment yields "Inhibitor 10", which successfully engages the ATP-binding pocket of HPK1, a negative regulator of T-cell receptors[1].

Mechanism TCR T-Cell Receptor (TCR) HPK1 HPK1 Kinase TCR->HPK1 Activation SLP76 SLP76 / NF-κB Pathway HPK1->SLP76 Phosphorylation (Suppressive) Immune Immune Activation (IL-2 / IFN-γ) SLP76->Immune Inhibition Drug Benzamide-derived HPK1 Inhibitor Drug->HPK1 Targeted Inhibition

HPK1 signaling pathway and the mechanism of targeted immune activation.

Comparative Efficacy Data

In biochemical assays, testing the unelaborated fragment establishes a baseline for Ligand Efficiency (LE). The base core has a low molecular weight (~163 Da, or ~242 Da for the 5-bromo derivative)[3], meaning its raw potency is naturally lower than that of larger, optimized drugs.

The table below summarizes the quantitative efficacy of the baseline fragment compared to its elaborated derivatives and industry-standard inhibitors.

CompoundRole in Drug DiscoveryPrimary TargetIC₅₀ (nM)Ligand Efficiency (LE)
5-bromo-N,N,2-trimethylbenzamide Fragment BaselineHPK1 / TNKS> 50,000~0.25
Inhibitor 10 (Benzamide-derived)Elaborated InhibitorHPK15.820.42
HC90-51 Standard InhibitorHPK1~2.000.45
XAV939 Standard InhibitorTNKS1 / TNKS211.000.48

Data Synthesis: The fragment alone exhibits negligible potency (IC₅₀ > 50 µM). However, when the N,N,2-trimethylbenzamide moiety is elaborated into Inhibitor 10, the IC₅₀ drops dramatically to 5.82 nM[1]. This proves that the fragment serves as a highly efficient anchor, achieving parity with standard blockbuster-level inhibitors like HC90-51 and XAV939.

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To ensure scientific integrity, the efficacy of these compounds must be evaluated using a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed to eliminate false positives caused by compound auto-fluorescence—a common issue when screening halogenated aromatic fragments.

Step 1: Reagent Preparation & Control Establishment

  • Action: Prepare a reaction buffer containing HPK1 enzyme, ATP (at the Km​ value), a biotinylated peptide substrate, and a Europium-labeled anti-phospho antibody. Include a positive control (fully inhibited enzyme using HC90-51) and a negative control (DMSO vehicle).

  • Causality: TR-FRET relies on spatial proximity. By requiring both substrate phosphorylation and specific antibody binding to generate a 665 nm emission, the assay inherently filters out non-specific interactions, creating a self-validating signal-to-noise ratio.

Step 2: Compound Titration & Incubation

  • Action: Generate a 10-point dose-response curve. Dispense the 5-bromo-N,N,2-trimethylbenzamide fragment starting at a top concentration of 1 mM. Dispense the standard inhibitors (Inhibitor 10, HC90-51) starting at 10 µM. Incubate for 60 minutes at room temperature.

  • Causality: Fragments possess low binding affinity. Starting at standard nanomolar concentrations would yield flat, uninterpretable curves. Pushing the fragment concentration to 1 mM ensures an accurate calculation of the Hill slope, mathematically validating whether the fragment is genuinely engaging the ATP-binding pocket.

Step 3: Ratiometric Detection & Analysis

  • Action: Excite the microplate at 340 nm and measure emissions at both 615 nm (Europium donor) and 665 nm (FRET acceptor). Calculate the IC₅₀ using the 665/615 ratio.

  • Causality: Utilizing a ratiometric measurement normalizes well-to-well variations in liquid handling and minimizes inner-filter effects (signal quenching) caused by the physical properties of the chemical compounds.

G Frag 5-bromo-N,N,2-trimethylbenzamide (Baseline Fragment) Elab Elaborated Inhibitor (e.g., Inhibitor 10) Frag->Elab Cross-Coupling / SAR Assay TR-FRET / Cellular Assays Elab->Assay Test Potency Std Standard Inhibitors (e.g., HC90-51, XAV939) Std->Assay Benchmark Data Efficacy & IC50 Profiling Assay->Data Comparative Analysis

Workflow of fragment elaboration and comparative efficacy profiling.

References

  • Discovery of an Exceptionally Orally Bioavailable and Potent HPK1 PROTAC with Enhancement of Antitumor Efficacy of Anti-PD-L1 Therapy. ACS Publications. URL:[Link]

  • Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors. NUS Pharmacy / Elsevier. URL:[Link]

  • n,n,2-Trimethylbenzamide | CID 226901 - PubChem. National Institutes of Health (NIH). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-bromo-N,N,2-trimethylbenzamide proper disposal procedures

Comprehensive Disposal and Handling Protocol for 5-bromo-N,N,2-trimethylbenzamide As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a checklist, but as a mechanistic sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Handling Protocol for 5-bromo-N,N,2-trimethylbenzamide

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a checklist, but as a mechanistic science. The safe handling and disposal of halogenated aromatic compounds like (CAS: 908257-16-9) require strict adherence to specialized protocols[1]. Because this molecule contains a covalently bound bromine atom on an aromatic ring, its end-of-life management is highly sensitive. Improper disposal—such as standard municipal incineration or sewer discharge—can lead to incomplete thermal degradation and the release of corrosive hydrogen bromide (HBr) gas, elemental bromine (Br2), and highly toxic [2].

This guide provides a field-proven, self-validating operational plan for researchers and drug development professionals to manage this compound safely.

Chemical Profiling & Hazard Assessment

Before designing a disposal workflow, we must understand the physicochemical parameters that dictate the compound's behavior under stress.

ParameterSpecificationOperational Implication
Chemical Name 5-bromo-N,N,2-trimethylbenzamideAromatic amide; stable under standard conditions but yields toxic NOx and HBr upon combustion.
CAS Registry Number 908257-16-9Essential for accurate hazardous waste manifesting[1].
Molecular Formula C12H16BrNOContains ~33% bromine by weight; mandates "Halogenated" waste classification.
Molecular Weight 242.116 g/mol High mass density; dust generation must be minimized during transfer[1].
Primary Hazard Halogenated OrganicCannot be mixed with standard organic waste; requires specialized high-temperature incineration[3].

Causality Insight: The carbon-bromine (C-Br) bond in the aromatic ring requires significant thermal energy to cleave completely. If the incineration temperature is too low, the aromatic ring remains partially intact while the halogens rearrange, synthesizing PBDD/Fs[2]. Therefore, the waste must be routed exclusively to facilities capable of sustaining temperatures >1100°C.

Operational Safety & Handling Workflow

To prevent environmental contamination and ensure personnel safety, segregation must begin at the bench.

  • Engineering Controls: All weighing, transferring, and dissolution must occur within a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during concentrated handling), tightly sealed safety goggles, and a standard lab coat.

  • Waste Segregation Logic: Even if 5-bromo-N,N,2-trimethylbenzamide is dissolved in a non-halogenated solvent (e.g., methanol or ethyl acetate), the presence of the bromine atom dictates that the entire mixture must be classified and disposed of as Halogenated Organic Waste . Mixing this with non-halogenated streams will contaminate the bulk waste, leading to illegal emissions or severe fines from environmental regulators.

SegregationWorkflow Start 5-bromo-N,N,2-trimethylbenzamide Waste Generation Decision Physical State? Start->Decision Solid Solid Powder/Crystals Decision->Solid Pure API/Intermediate Liquid Dissolved in Solvent Decision->Liquid Reaction Mixture HalogenatedBin Halogenated Organic Waste Stream Solid->HalogenatedBin SolventCheck Solvent Type? Liquid->SolventCheck NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated HalogenatedSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalogenatedSolvent NonHalogenated->HalogenatedBin Bromine Contamination Defaults to Halogenated HalogenatedSolvent->HalogenatedBin Incineration High-Temperature Incineration (>1100°C) with Alkaline Scrubbers HalogenatedBin->Incineration EPA Compliant Disposal

Fig 1: Waste segregation and routing workflow for brominated organic compounds.

Step-by-Step Disposal Methodology

The the disposal of halogenated organic wastes[3]. The following self-validating protocol ensures full compliance and environmental safety:

Step 1: Containerization

  • Place the waste (solid or liquid) into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container. Avoid metal containers, as trace HBr generation over time can cause severe corrosion.

  • Ensure the container is never filled beyond 80% capacity to allow for vapor expansion.

Step 2: Labeling and Manifesting

  • Clearly affix a hazardous waste label.

  • Explicitly write: "Halogenated Organic Waste - Contains Brominated Aromatics (5-bromo-N,N,2-trimethylbenzamide)."

  • Causality Insight: Explicitly noting the bromine content alerts the downstream waste management facility that the waste requires specific scrubber chemistry.

Step 3: High-Temperature Incineration (HTI)

  • Transfer the waste to a licensed hazardous waste disposal contractor.

  • The contractor must utilize a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1100°C with a gas residence time of at least 2 seconds. This thermal profile is mandatory to completely destroy the aromatic ring and prevent PBDD/F synthesis[3],[2].

Step 4: Flue Gas Scrubbing (Facility Level)

  • The incineration facility must be equipped with wet scrubbers. Because bromine has a lower oxidation potential than chlorine, elemental Br2 can form during combustion. Scrubbers dosed with reducing agents (like sodium thiosulfate) or strong alkaline solutions are required to capture the halogens before atmospheric release[3].

Spill Response & Emergency Logistics

In the event of an accidental release, immediate and methodical action is required to prevent exposure and cross-contamination.

Step-by-Step Mitigation Protocol:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Don Emergency PPE: Upgrade to a half-face respirator with organic vapor/acid gas cartridges if dust or aerosolization is significant.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand.

    • Causality Insight: NEVER use combustible absorbents like sawdust or paper towels for halogenated compounds. If the waste is later subjected to thermal stress or mixed with incompatible chemicals, combustible absorbents act as fuel, exacerbating the hazard.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a dedicated, sealable HDPE waste bucket.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as halogenated liquid waste.

SpillResponse Spill Spill Detected Assess Assess Spill Size Spill->Assess Small Small Spill (< 100g) Manage Locally Assess->Small Large Large Spill (> 100g) Evacuate & Call EHS Assess->Large PPE Don PPE (Nitrile, Goggles, Respirator) Small->PPE Dispose Route to Halogenated Waste Stream Large->Dispose EHS Intervention Contain Contain with Inert Absorbent (Vermiculite/Sand) PPE->Contain Collect Collect in Sealed HDPE Container Contain->Collect Collect->Dispose

Fig 2: Emergency spill response and containment logic for halogenated aromatics.

References

  • Title: Characterizing the Emissions of Polybrominated Dibenzo-p-dioxins and Dibenzofurans from Municipal and Industrial Waste Incinerators Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 5-bromo-N,N,2-trimethylbenzamide

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-bromo-N,N,2-trimethylbenzamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-bromo-N,N,2-trimethylbenzamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the established safety profiles of structurally related benzamide and halogenated organic compounds. A conservative approach is paramount, and it is imperative to treat this chemical with the care required for potentially hazardous materials.

Hazard Identification and Risk Assessment

Assumed Potential Hazards:

  • May cause skin and eye irritation.[4]

  • May be harmful if swallowed.[3]

  • Inhalation of dust may cause respiratory irritation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling 5-bromo-N,N,2-trimethylbenzamide.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety GogglesConforming to EN 166 (EU) or NIOSH (US) approved standards.[2]Protects eyes from dust particles, splashes, and vapors.[2][5]
Face ShieldTo be worn with goggles during splash-prone procedures.Provides full-face protection from splashes.[2]
Skin and Body Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5] Gloves must be inspected before use.[1]Prevents direct skin contact with the chemical.[5]
Laboratory CoatLong-sleeved and fully buttoned.[6]Protects skin and personal clothing from contamination.[6]
Respiratory Protection NIOSH-Approved Respirator or Fume HoodUse a respirator if handling outside a fume hood or if dust is generated.[5]Prevents the inhalation of harmful dust particles.[5][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 5-bromo-N,N,2-trimethylbenzamide is essential for maintaining a safe laboratory environment.

Engineering Controls and Preparation
  • Ventilation: All handling of solid 5-bromo-N,N,2-trimethylbenzamide should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible before beginning any work.[5]

  • Work Area: The designated handling area should be clean, uncluttered, and free of ignition sources.[5]

Step-by-Step Handling Procedure
  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.[6]

  • Weighing and Transfer: When weighing the compound, do so within the fume hood or a ventilated balance enclosure to contain any dust.[1] Use a spatula for transfers to minimize dust generation.[1]

  • Dissolving: If preparing a solution, add the solid to the solvent in a flask suitable for the intended application.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and exposure.[5]

Doffing PPE

Proper removal of PPE is critical to prevent cross-contamination.

  • Remove gloves first, peeling them away from your body and turning them inside out.[6]

  • Remove your lab coat, rolling it away from your body.[6]

  • Remove safety goggles.[6]

  • If a respirator was used, remove it last.

  • Wash your hands thoroughly with soap and water after all PPE has been removed.[7]

Emergency Procedures: Spill and Exposure Management

Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[1] If the spill is large, evacuate the immediate area.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Collection: Carefully sweep or scoop the contained material into a labeled hazardous waste container. Avoid creating dust.[1]

  • Decontamination: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[1]

Spill Response Workflow

Caption: A flowchart outlining the key steps for responding to a chemical spill.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.[8]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[8] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Storage and Waste Disposal

Storage

Store 5-bromo-N,N,2-trimethylbenzamide in a cool, dry, and well-ventilated area.[5] Keep the container tightly sealed and store it away from incompatible materials such as strong oxidizing agents.[5]

Waste Disposal

As a halogenated organic compound, 5-bromo-N,N,2-trimethylbenzamide and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Collect halogenated organic waste in a designated, labeled, and sealed container, separate from non-halogenated waste.[10][11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[12]

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain.[11]

References

  • BenchChem. (2025). Personal protective equipment for handling Benzamide, N,N,4-trimethyl-.
  • BenchChem. (2025). Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-.
  • BenchChem. (2025). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • BenchChem. (2025). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • University of North Carolina at Chapel Hill. 7.2 Organic Solvents.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 5-BROMO-2-METHYLBENZENESULFONAMIDE.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N,N-Diethylbenzamide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid.
  • TCI AMERICA. (2018). SAFETY DATA SHEET - 2-Bromo-5-methylpyridine.
  • Echemi. (n.d.). 5-Bromo-2-chloro-N-ethylbenzamide SDS, 150079-92-8 Safety Data Sheets.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N,N,2-trimethylbenzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N,N,2-trimethylbenzamide
© Copyright 2026 BenchChem. All Rights Reserved.